Technical Documentation Center

3-(4-Iodophenyl)oxetane-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-Iodophenyl)oxetane-3-carboxylic acid
  • CAS: 1416323-19-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-(4-Iodophenyl)oxetane-3-carboxylic acid

Executive Summary In modern medicinal chemistry, the strategic replacement of metabolically vulnerable or highly lipophilic moieties is paramount. The oxetane ring has emerged as a premier bioisostere for the gem-dimethy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic replacement of metabolically vulnerable or highly lipophilic moieties is paramount. The oxetane ring has emerged as a premier bioisostere for the gem-dimethyl group, offering enhanced aqueous solubility, reduced lipophilicity (logP), and improved metabolic stability without compromising structural rigidity [1].

3-(4-Iodophenyl)oxetane-3-carboxylic acid (CAS: 1416323-19-7) represents a highly specialized building block that merges the favorable physicochemical properties of the oxetane ring with two orthogonal synthetic handles: a carboxylic acid for visible-light photoredox decarboxylative coupling, and a 4-iodoaryl moiety for downstream transition-metal-catalyzed cross-coupling. This whitepaper provides an in-depth technical analysis of its exact mass properties, mechanistic utility, and field-proven experimental protocols.

Physicochemical Profiling: Mass & Molecular Weight

For researchers integrating this building block into High-Resolution Mass Spectrometry (HRMS) workflows or stoichiometric scale-ups, distinguishing between exact mass and average molecular weight is critical.

The presence of iodine provides a distinct isotopic signature. Because iodine is monoisotopic ( 127 I), the M+2 peak typical of other halogens (like bromine or chlorine) is absent, which simplifies spectral interpretation. Furthermore, iodine's significant mass defect shifts the exact mass away from nominal mass integers, aiding in the rapid HRMS identification of the precursor and its downstream derivatives.

Table 1: Mass and Molecular Weight Breakdown (Formula: C₁₀H₉IO₃)
ElementIsotope / Atomic WeightCountExact Mass Contribution (Da)Molecular Weight Contribution ( g/mol )
Carbon (C) 12.00000 / 12.01110120.00000120.110
Hydrogen (H) 1.00783 / 1.00899.070479.072
Iodine (I) 126.90447 / 126.9041126.90447126.904
Oxygen (O) 15.99491 / 15.999347.9847347.997
Total 303.95967 304.083

Note: Exact mass is utilized for HRMS target mass lists (e.g., [M-H]⁻ = 302.9524 Da in negative ion mode), whereas the average molecular weight (304.08 g/mol ) must be used for all molarity and yield calculations.

Mechanistic Framework: Photoredox Decarboxylative Alkylation

Historically, generating tertiary radicals at the 3-position of an oxetane ring was challenging due to ring strain and competitive ring-opening pathways. However, as demonstrated by Dubois et al. [2], 3-aryl-3-carboxylic acid oxetanes are exceptional precursors for generating tertiary benzylic radicals via visible-light photoredox catalysis.

The mechanism relies on the single-electron oxidation of the deprotonated oxetane carboxylate by an excited-state Iridium photocatalyst. The subsequent extrusion of CO₂ generates a tertiary benzylic radical. The adjacent aryl group (in this case, the 4-iodophenyl moiety) provides critical resonance stabilization, preventing premature ring fragmentation and allowing the radical to efficiently undergo conjugate addition into activated alkenes (Michael acceptors).

Photoredox_Mechanism A 3-(4-Iodophenyl)oxetane- 3-carboxylic acid B Excited Photocatalyst (*IrIII) + Base A->B Deprotonation C Tertiary Benzylic Radical (Extrusion of CO2) B->C Single Electron Transfer (Oxidation) D Radical Acceptor (e.g., Alkene) C->D Radical Addition E Decarboxylative Alkylation Product D->E SET Reduction & Protonation

Fig 1. Photoredox-catalyzed decarboxylative alkylation pathway of oxetane-3-carboxylic acids.

Experimental Methodology: Standard Operating Procedure

The following protocol details the photoredox decarboxylative alkylation of 3-(4-Iodophenyl)oxetane-3-carboxylic acid. As an Application Scientist, I emphasize that this is a self-validating system —each step contains a causality explanation and a validation checkpoint to ensure experimental integrity.

Reagents & Materials
  • Substrate: 3-(4-Iodophenyl)oxetane-3-carboxylic acid (1.0 equiv, 0.5 mmol)

  • Radical Acceptor: Ethyl acrylate (3.0 equiv, 1.5 mmol)

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%)

  • Base: Cs₂CO₃ (1.5 equiv, 0.75 mmol)

  • Solvent: Anhydrous DMSO (0.1 M)

  • Light Source: 440–450 nm Blue LED photoreactor

Step-by-Step Workflow

Step 1: Reaction Assembly

  • Action: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the oxetane carboxylic acid, the Iridium photocatalyst, and Cs₂CO₃.

  • Causality: The highly oxidizing Ir(III) excited state ( E1/2​ *III/II ≈ +1.21 V vs SCE) is strictly required to oxidize the carboxylate. Ruthenium alternatives lack the redox potential necessary for this specific substrate.

Step 2: Solvent and Acceptor Addition

  • Action: Transfer the Schlenk tube to a nitrogen-filled glovebox (or use standard Schlenk techniques) and add anhydrous DMSO followed by ethyl acrylate.

  • Validation Checkpoint: The solution must appear as a homogeneous, pale-yellow mixture. If the base remains heavily clumped, sonicate for 60 seconds to ensure adequate surface area for the initial deprotonation step.

Step 3: Degassing via Freeze-Pump-Thaw (3 Cycles)

  • Action: Submerge the tube in liquid nitrogen until frozen, evacuate the headspace, isolate from vacuum, and thaw in a water bath. Repeat three times.

  • Causality: Molecular oxygen is a potent triplet state quencher and radical scavenger. Failing to remove dissolved O₂ will result in photocatalyst deactivation and the formation of unreactive peroxy-radicals.

  • Validation Checkpoint: During the final thaw cycle, absolutely no visible gas bubbles should evolve from the solution.

Step 4: Irradiation

  • Action: Irradiate the stirring mixture with blue LEDs at ambient temperature (maintained via a cooling fan) for 18 hours.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the m/z 302.9 [M-H]⁻ peak (deprotonated starting material) is fully consumed, replaced by the desired product mass.

Orthogonal Diversification: Exploiting the 4-Iodo Handle

The true strategic value of 3-(4-Iodophenyl)oxetane-3-carboxylic acid lies in its orthogonality. The photoredox decarboxylation conditions are highly mild and operate at room temperature, which leaves the carbon-iodine bond completely intact.

Once the oxetane core is successfully alkylated, the preserved 4-iodoaryl moiety serves as an ideal electrophile for downstream Palladium-catalyzed cross-couplings. Because aryl iodides undergo oxidative addition with Pd(0) significantly faster than aryl bromides or chlorides, these downstream reactions can be executed under exceptionally mild conditions, preserving the integrity of the newly formed oxetane linkages.

Diversification_Pathways Core Functionalized Oxetane (4-Iodo Handle) Suz Suzuki-Miyaura Coupling (Aryl-Aryl Bond) Core->Suz Pd(0), Ar-B(OH)2 Son Sonogashira Coupling (Aryl-Alkyne Bond) Core->Son Pd(0)/Cu(I), Terminal Alkyne Buc Buchwald-Hartwig (C-N Bond) Core->Buc Pd(0), Amine

Fig 2. Downstream cross-coupling diversification utilizing the preserved 4-iodo synthetic handle.

References

  • Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, vol. 116, no. 20, 2016, pp. 12150-12233.[Link]

  • Dubois, M. A. J., et al. "Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability." The Journal of Organic Chemistry, vol. 88, no. 10, 2023, pp. 6476-6488.[Link]

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-(4-Iodophenyl)oxetane-3-carboxylic acid

Introduction In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs to optimize physicochemical and pharmacokinetic properties is a cornerstone of medicinal chemistry. Among th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs to optimize physicochemical and pharmacokinetic properties is a cornerstone of medicinal chemistry. Among these, the oxetane ring has emerged as a valuable scaffold.[1][2][3][4] Its inherent polarity, metabolic stability, and ability to act as a bioisosteric replacement for gem-dimethyl and carbonyl groups have led to its increasing prevalence in clinical and preclinical drug candidates.[1][2][3][4][5] This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for a specific oxetane-containing compound, 3-(4-Iodophenyl)oxetane-3-carboxylic acid, a molecule of interest in synthetic and medicinal chemistry.[6]

This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of novel small molecules. We will delve into the theoretical underpinnings of the observed chemical shifts, provide a detailed assignment of the NMR spectra, and present a standardized protocol for sample preparation and data acquisition.

The Significance of Oxetanes in Medicinal Chemistry

The four-membered oxetane ring is more than just a structural curiosity; it is a powerful tool for medicinal chemists.[1][2][3][4] Its incorporation into a lead compound can lead to significant improvements in aqueous solubility, a critical parameter for drug absorption and distribution.[3][5] Furthermore, the oxetane moiety can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1][3] Its ability to serve as an isostere for carbonyl and gem-dimethyl groups allows for the fine-tuning of a molecule's properties while maintaining its overall three-dimensional shape, which is often crucial for target engagement.[1][4][5] The unique electronic and conformational properties of the oxetane ring can also influence the pKa of nearby functional groups, further modulating a compound's biological activity.[2][4]

Theoretical Principles of ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[7][8][9] It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two distinct energy states. The energy difference between these states corresponds to a specific radiofrequency, and the absorption of this energy gives rise to an NMR signal.

The precise frequency at which a nucleus absorbs energy is known as its chemical shift (δ), and it is highly sensitive to the local electronic environment.[9][10] Electronegative atoms or groups withdraw electron density from nearby nuclei, "deshielding" them from the external magnetic field and causing them to resonate at a higher frequency (downfield). Conversely, electron-donating groups increase electron density, "shielding" the nuclei and causing them to resonate at a lower frequency (upfield).[11]

In ¹H NMR, three key pieces of information are obtained:

  • Chemical Shift (δ): Indicates the electronic environment of the proton.

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting): The splitting of a signal into multiple peaks is caused by the influence of neighboring protons and provides information about the connectivity of atoms.

¹³C NMR provides complementary information about the carbon skeleton of a molecule.[12] Due to the low natural abundance of the ¹³C isotope (~1.1%), these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.[9][12] The chemical shift range for ¹³C is much larger than for ¹H, making it easier to resolve individual carbon signals.[12][13]

Analysis of 3-(4-Iodophenyl)oxetane-3-carboxylic acid NMR Spectra

The following sections provide a detailed breakdown of the experimentally observed ¹H and ¹³C NMR chemical shifts for 3-(4-Iodophenyl)oxetane-3-carboxylic acid.

¹H NMR Spectral Data
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Ar-H7.80d, J = 8.6 Hz2H
Ar-H7.30d, J = 8.6 Hz2H
Oxetane-CH₂5.01d, J = 6.8 Hz2H
Oxetane-CH₂4.79d, J = 6.8 Hz2H
COOH~12 (broad s)s1H
Interpretation of the ¹H NMR Spectrum

The proton NMR spectrum of 3-(4-Iodophenyl)oxetane-3-carboxylic acid exhibits several distinct signals that can be unambiguously assigned to the different protons in the molecule.

  • Aromatic Protons: The 4-iodophenyl group gives rise to two doublets in the aromatic region of the spectrum. The downfield doublet at 7.80 ppm corresponds to the two protons ortho to the electron-withdrawing iodine atom. The upfield doublet at 7.30 ppm is assigned to the two protons meta to the iodine. The coupling constant of 8.6 Hz is characteristic of ortho-coupling in a para-substituted benzene ring. The electron-withdrawing nature of the iodine substituent deshields the ortho protons more significantly than the meta protons.[11][14]

  • Oxetane Protons: The four protons of the oxetane ring appear as two distinct doublets at 5.01 and 4.79 ppm. This is due to the diastereotopic nature of the methylene protons in the chiral environment of the 3-substituted oxetane. The protons on one face of the ring are chemically non-equivalent to the protons on the other face. The observed coupling constant of 6.8 Hz represents the geminal coupling between these diastereotopic protons.

  • Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield, often around 10-12 ppm.[15][16][17][18] Its exact chemical shift and peak shape can be influenced by factors such as concentration and the presence of water, which can lead to proton exchange.[15][17]

¹³C NMR Spectral Data
Carbon AssignmentChemical Shift (δ, ppm)
COOH173.3
Ar-C (quaternary)139.1
Ar-CH138.1
Ar-CH128.8
Ar-C-I (quaternary)94.6
Oxetane-CH₂80.0
Oxetane-C (quaternary)48.9
Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of 3-(4-Iodophenyl)oxetane-3-carboxylic acid provides valuable information about the carbon framework of the molecule.

  • Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule, appearing at 173.3 ppm. This is a characteristic chemical shift for carboxylic acids.[13][16][17][19][20]

  • Aromatic Carbons: The aromatic region of the spectrum shows four distinct signals. The quaternary carbon attached to the oxetane ring is observed at 139.1 ppm. The two sets of equivalent aromatic CH carbons appear at 138.1 and 128.8 ppm. The quaternary carbon directly bonded to the iodine atom is found at 94.6 ppm. The significant upfield shift of this carbon is due to the "heavy atom effect" of iodine.[10]

  • Oxetane Carbons: The two equivalent methylene carbons of the oxetane ring resonate at 80.0 ppm. The quaternary carbon of the oxetane ring, which is attached to both the iodophenyl group and the carboxylic acid, appears at 48.9 ppm.

Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality and reproducible NMR data, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For 3-(4-Iodophenyl)oxetane-3-carboxylic acid, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices.[21] DMSO-d₆ is often preferred for carboxylic acids as it can help to sharpen the acidic proton signal.[21]

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.[21][22][23][24][25] For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[21][24][25]

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. The solution should be clear and free of any solid particles.[22][23][24]

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[23][26]

  • Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[21]

NMR Data Acquisition
  • Instrumentation: Use a high-resolution NMR spectrometer with a proton frequency of at least 300 MHz.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: A standard one-pulse sequence is typically used.

    • Spectral Width: Set a spectral width that covers the expected range of chemical shifts (e.g., 0-15 ppm).[21]

    • Number of Scans: Acquire 8 to 64 scans, depending on the sample concentration.[21]

    • Relaxation Delay: Use a relaxation delay of 1-5 seconds.[21]

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: A proton-decoupled pulse sequence is standard.

    • Spectral Width: Set a spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-220 ppm).[21]

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to several thousand) will be necessary.[21]

    • Relaxation Delay: A relaxation delay of 2-5 seconds is generally appropriate.[21]

Visualizations

Molecular Structure

Caption: Molecular structure of 3-(4-Iodophenyl)oxetane-3-carboxylic acid.

Experimental Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load lock Lock & Shim load->lock acquire Acquire ¹H & ¹³C Spectra lock->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process assign Assign Signals process->assign report Generate Report assign->report

Caption: Workflow for NMR analysis of small molecules.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR chemical shifts for 3-(4-Iodophenyl)oxetane-3-carboxylic acid. By understanding the fundamental principles of NMR spectroscopy and the influence of the various functional groups within the molecule, researchers can confidently interpret the spectral data for this and related compounds. The detailed spectral assignments and the standardized experimental protocol presented herein serve as a valuable resource for scientists engaged in the synthesis and characterization of novel oxetane-containing molecules for drug discovery and other applications.

References

  • Beilstein Journals. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • PMC. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

  • ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. [Link]

  • Short Intro to Nuclear Magnetic Resonance. [Link]

  • ACS Publications. (2023, September 7). Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry. [Link]

  • JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • Modgraph. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. [Link]

  • NMR Sample Prepara-on. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Chemistry LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy. [Link]

  • PubMed. (2020, July 17). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. [Link]

  • UCL. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • ResearchGate. (2026, March 2). (PDF) Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. [Link]

  • ResearchGate. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Taylor & Francis. (2025, December 1). Full article: Synthetic oxetanes in drug discovery: where are we in 2025?[Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. [https://www.jove.com/v/10925/nmr-spectroscopy-of-benzene-derivatives]([Link] spectroscopy-of-benzene-derivatives)

  • ResearchGate. (2025, August 6). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. [Link]

  • Fiveable. (2024, August 9). 8.3 1H and 13C NMR spectroscopy. [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Blogs - News. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

  • ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]

  • JoVE. (2023, April 30). Video: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • YouTube. (2024, June 17). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. [Link]

Sources

Foundational

A Technical Guide to the Crystal Structure and Stereochemistry of 3-(4-Iodophenyl)oxetane-3-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The oxetane ring has emerged as a valuable motif in medicinal chemistry, prized for its ability to act as a polar, metabolically stable is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane ring has emerged as a valuable motif in medicinal chemistry, prized for its ability to act as a polar, metabolically stable isostere for gem-dimethyl and carbonyl groups.[1][2] This guide provides an in-depth technical overview of 3-(4-Iodophenyl)oxetane-3-carboxylic acid, a highly functionalized building block poised for applications in drug discovery. We delineate a proposed synthetic pathway, explore its critical stereochemical features, and present a comprehensive methodology for its structural elucidation via single-crystal X-ray diffraction. Particular emphasis is placed on the experimental design, the causal reasoning behind protocol choices—including the strategic utility of the iodine atom for crystallographic phasing—and the interpretation of anticipated structural data. This document serves as a practical and theoretical resource for researchers engaged in the synthesis and characterization of novel oxetane-containing compounds.

Introduction: The Oxetane Moiety in Modern Drug Discovery

Oxetanes, four-membered saturated ethers, possess a unique combination of properties that make them increasingly attractive in modern medicinal chemistry. Their inherent ring strain (approx. 106 kJ·mol⁻¹) and the polarity imparted by the oxygen atom allow them to serve as effective hydrogen bond acceptors, often more so than other cyclic ethers or even carbonyls.[3][4][5] The 3,3-disubstituted pattern, as seen in the title compound, is particularly robust, sterically hindering pathways for nucleophilic ring-opening and enhancing metabolic stability.[1]

The incorporation of a 3-(4-Iodophenyl)oxetane-3-carboxylic acid scaffold offers a trifecta of strategic advantages:

  • The Oxetane Core : Improves physicochemical properties such as solubility and metabolic stability while providing a rigid, three-dimensional exit vector.[2]

  • The Carboxylic Acid : Provides a crucial handle for derivatization, enabling the formation of amides, esters, and other functionalities to explore structure-activity relationships (SAR).

  • The 4-Iodophenyl Group : Serves as a versatile synthetic anchor for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and, critically, acts as a heavy atom to simplify structure determination by X-ray crystallography.

This guide will focus on the definitive characterization of this molecule, providing the necessary protocols and theoretical grounding to empower its use in research.

Synthesis of 3-(4-Iodophenyl)oxetane-3-carboxylic Acid

While numerous methods exist for oxetane synthesis, a practical approach for 3-aryl-3-carboxylic acid derivatives often involves the oxidation of a corresponding primary alcohol.[4][6] This avoids the harsh acidic or basic conditions that can be detrimental to the strained oxetane ring.[7][8]

Proposed Synthetic Pathway

The proposed synthesis begins with the commercially available 3-ethyl-3-hydroxymethyl-oxetane and proceeds through a catalytic oxidation process, a method proven effective for preparing oxetane-3-carboxylic acids.[6]

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Arylation (Conceptual) A 3-Ethyl-3-hydroxymethyl-oxetane B 3-Ethyl-oxetane-3-carboxylic acid A->B O₂, Pd/C or Pt/C aq. NaOH, 40-80°C C 3-(4-Iodophenyl)oxetane-3-carboxylic acid (Target) B->C Further functionalization (e.g., via radical decarboxylation and coupling - conceptual)

Caption: Proposed synthetic workflow for the target compound.

A more direct, albeit challenging, route could involve the addition of a 4-iodophenyl organometallic reagent to oxetan-3-one, followed by a Strecker-type synthesis and hydrolysis, though this requires careful management of reaction conditions to preserve the oxetane ring.[7]

Detailed Experimental Protocol: Catalytic Oxidation

This protocol is adapted from established procedures for the synthesis of related oxetane-3-carboxylic acids.[6]

  • Catalyst Preparation : To a high-pressure reaction vessel, add 5% Palladium on Carbon (Pd/C) catalyst (approx. 0.5 mol%).

  • Reaction Setup : Add a solution of 3-ethyl-3-hydroxymethyl-oxetane (1.0 eq) dissolved in 2.0 M aqueous sodium hydroxide (NaOH) (approx. 1.2 eq).

  • Reaction Execution : Seal the vessel, purge with oxygen gas, and then pressurize to 1-5 atm of O₂. Heat the mixture to 50-80°C with vigorous stirring. Monitor oxygen uptake to determine reaction progress.

  • Work-up : After oxygen uptake ceases (typically 2-4 hours), cool the reaction to room temperature and vent the excess oxygen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Extraction (1) : Wash the aqueous filtrate with dichloromethane (CH₂Cl₂) to remove any unreacted starting material.

  • Acidification : Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 using 50% sulfuric acid (H₂SO₄).

  • Extraction (2) : Extract the acidified aqueous layer with ethyl acetate (3x volumes).

  • Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-ethyl-oxetane-3-carboxylic acid.

  • Purification : The crude product can be purified by recrystallization or column chromatography to yield the final product. Note: Further synthetic steps would be required to introduce the 4-iodophenyl group, which represents a significant synthetic challenge.

Stereochemical Considerations

The target molecule, 3-(4-Iodophenyl)oxetane-3-carboxylic acid, possesses a single quaternary stereocenter at the C3 position of the oxetane ring. The four different substituents are: 1) the oxygen atom of the ring, 2) the C2/C4 methylene groups of the ring, 3) the 4-iodophenyl group, and 4) the carboxylic acid group. Consequently, the molecule is chiral and can exist as a pair of (R) and (S) enantiomers. The proposed synthesis will produce a racemic mixture. The separation of these enantiomers would require chiral chromatography or resolution via diastereomeric salt formation. For drug development purposes, the synthesis and testing of single enantiomers is often critical, as biological activity frequently resides in only one stereoisomer.

Crystal Structure Determination: A Methodological Guide

Single-crystal X-ray diffraction is the definitive method for unambiguously determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and intermolecular interactions.

The Role of the Heavy Atom: Iodine Phasing

A fundamental challenge in X-ray crystallography is the "phase problem." While the intensities of diffracted X-rays are easily measured, their phase information is lost. The presence of a heavy atom like iodine is a powerful tool to solve this problem. Iodine atoms scatter X-rays much more strongly than lighter atoms (C, H, O, N). This pronounced scattering effect, known as anomalous dispersion, can be measured and used to calculate the initial phases, leading directly to a solution of the crystal structure. This is a significant advantage, making the structure determination more straightforward compared to molecules containing only light atoms.

Protocol for Single Crystal X-ray Diffraction

G A Purified Compound B Crystal Growth (e.g., Vapor Diffusion) A->B C Crystal Mounting & Cryo-Cooling B->C D X-ray Data Collection (Diffractometer) C->D E Structure Solution (Heavy Atom Phasing) D->E F Structure Refinement E->F G Final Structure Validation (CIF File) F->G

Sources

Exploratory

An In-depth Technical Guide to 3-(4-Iodophenyl)oxetane-3-carboxylic acid: A Novel Building Block for Drug Discovery

Introduction: The Rising Prominence of the Oxetane Motif in Medicinal Chemistry The landscape of medicinal chemistry is in a perpetual state of evolution, with a continuous demand for novel molecular scaffolds that can c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of the Oxetane Motif in Medicinal Chemistry

The landscape of medicinal chemistry is in a perpetual state of evolution, with a continuous demand for novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties to drug candidates. In recent years, the oxetane ring, a four-membered cyclic ether, has garnered significant attention as a versatile building block.[1] Its inherent ring strain, polarity, and three-dimensional character offer a unique combination of features that can positively impact aqueous solubility, lipophilicity, and metabolic stability.[1] The strategic incorporation of an oxetane moiety can lead to improved pharmacokinetic profiles and enhanced target engagement. This guide provides a comprehensive technical overview of a novel, yet to be extensively characterized, derivative: 3-(4-Iodophenyl)oxetane-3-carboxylic acid. This compound is of particular interest due to the convergence of the beneficial properties of the oxetane core with the utility of the 4-iodophenyl group, a versatile handle for further chemical modifications such as cross-coupling reactions.[2]

This document is intended for researchers, scientists, and drug development professionals, offering a prospective analysis of the physicochemical properties, a proposed synthetic route, and potential applications of this promising new chemical entity. The information presented herein is a synthesis of data from closely related analogues and established chemical principles, providing a solid foundation for future research and development.

Predicted Physicochemical Properties: A Comparative Analysis

While experimental data for 3-(4-Iodophenyl)oxetane-3-carboxylic acid is not yet publicly available, we can predict its key physicochemical properties with a reasonable degree of confidence by extrapolating from data for the parent oxetane-3-carboxylic acid and related 3-aryl-oxetane derivatives. The introduction of the 4-iodophenyl group is expected to significantly influence properties such as lipophilicity (logP) and acidity (pKa).

PropertyOxetane-3-carboxylic acid3-(4-Chlorophenyl)oxetane-3-carboxylic acid3-(4-Iodophenyl)oxetane-3-carboxylic acid (Predicted) Rationale for Prediction
Molecular Formula C4H6O3C10H9ClO3C10H9IO3 Elemental composition.
Molecular Weight 102.09 g/mol [3]212.63 g/mol [4]304.04 g/mol Sum of atomic weights.
Physical Form Liquid or semi-solid[3]Solid[4]Solid Increased molecular weight and intermolecular interactions due to the iodophenyl group are expected to result in a solid state at room temperature.
Solubility Slightly soluble in water[3]Insoluble in water (predicted)Insoluble in water, soluble in organic solvents (e.g., DMSO, DMF, MeOH) The large, nonpolar iodophenyl group will significantly decrease aqueous solubility.
pKa 3.88 ± 0.20 (Predicted)[3]~3.5 (Predicted)~3.4 (Predicted) The electron-withdrawing nature of the iodine atom on the phenyl ring is expected to stabilize the carboxylate anion, thereby increasing the acidity (lowering the pKa) compared to the unsubstituted parent acid.[5][6]
logP < 0 (Predicted)~2.0 (Predicted)~2.5 (Predicted) The iodine atom is highly lipophilic, and its introduction is expected to substantially increase the octanol-water partition coefficient.
Storage Temperature -20°C-20°C[4]-20°C Recommended for long-term stability of a novel, potentially sensitive compound.

Proposed Synthesis of 3-(4-Iodophenyl)oxetane-3-carboxylic acid: A Strategic Approach

The synthesis of 3-aryl-oxetane-3-carboxylic acids has been approached through several routes. Based on a review of the literature, two promising strategies are presented here for the synthesis of the title compound.

Strategy 1: Oxidation of a 3-(4-Iodophenyl)-3-(hydroxymethyl)oxetane Precursor

This approach is adapted from a patented process for the preparation of oxetane-3-carboxylic acids and represents a classical and reliable method.[7] The key step is the selective oxidation of the primary alcohol of a 3-aryl-3-(hydroxymethyl)oxetane intermediate.

Synthesis_Strategy_1 A 3-(Bromomethyl)-3-(hydroxymethyl)oxetane B 3-(4-Iodophenyl)-3-(hydroxymethyl)oxetane A->B Suzuki or Stille Coupling with 4-Iodophenylboronic acid or (4-Iodophenyl)tributylstannane C 3-(4-Iodophenyl)oxetane-3-carboxylic acid B->C Oxidation (e.g., KMnO4, RuCl3/NaIO4, or Pd/C with O2)

Caption: Proposed synthetic pathway via oxidation of a hydroxymethyl precursor.

Experimental Protocol (Strategy 1):

  • Synthesis of the Precursor, 3-(4-Iodophenyl)-3-(hydroxymethyl)oxetane:

    • This intermediate can be synthesized via a nucleophilic substitution reaction. A plausible route involves the reaction of a suitable organometallic reagent derived from 1,4-diiodobenzene with 3-(hydroxymethyl)oxetan-3-one, followed by reduction. A more direct approach would be a cross-coupling reaction, such as a Suzuki or Stille coupling, between a protected 3-(hydroxymethyl)-3-(pinacolborato)oxetane or 3-(hydroxymethyl)-3-(tributylstannyl)oxetane and 1,4-diiodobenzene.

  • Oxidation to 3-(4-Iodophenyl)oxetane-3-carboxylic acid:

    • The 3-(4-Iodophenyl)-3-(hydroxymethyl)oxetane precursor is dissolved in an appropriate solvent system, such as a mixture of an organic solvent (e.g., dioxane, acetone, or tert-butanol) and water.[7]

    • An oxidizing agent is added. Several options are viable, including potassium permanganate (KMnO4) in a basic aqueous solution, or a catalytic amount of ruthenium(III) chloride (RuCl3) with sodium periodate (NaIO4) as the stoichiometric oxidant.[8][9] A greener alternative involves catalytic palladium on carbon (Pd/C) in the presence of oxygen in an aqueous alkaline medium.[7]

    • The reaction is stirred at a controlled temperature, ranging from room temperature to elevated temperatures, until the starting material is consumed (monitored by TLC or LC-MS).

    • Upon completion, the reaction mixture is worked up. This typically involves quenching any excess oxidant, filtering off any solid byproducts (e.g., MnO2), and then acidifying the aqueous phase with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • The crude product is then collected by filtration or extracted with an organic solvent.

    • Purification is achieved by recrystallization from a suitable solvent system or by column chromatography.

Strategy 2: Two-Step Synthesis via Friedel-Crafts and Oxidative Cleavage

A more recent and efficient method involves a two-step sequence starting from 3-(furan-2-yl)oxetan-3-ol.[8][9] This strategy is particularly attractive due to its mild reaction conditions and the ready availability of the starting materials.

Synthesis_Strategy_2 A Oxetan-3-one B 3-(Furan-2-yl)oxetan-3-ol A->B Addition of 2-Lithiofuran C 3-(Furan-2-yl)-3-(4-iodophenyl)oxetane B->C Friedel-Crafts Alkylation with Iodobenzene (Lewis Acid Catalyst) D 3-(4-Iodophenyl)oxetane-3-carboxylic acid C->D Oxidative Cleavage (RuCl3/NaIO4)

Caption: Alternative synthetic route via Friedel-Crafts and furan cleavage.

Experimental Protocol (Strategy 2):

  • Synthesis of 3-(Furan-2-yl)-3-(4-iodophenyl)oxetane:

    • 3-(Furan-2-yl)oxetan-3-ol is first prepared by the addition of 2-lithiofuran (generated in situ from furan and n-butyllithium) to oxetan-3-one.

    • The resulting tertiary alcohol is then subjected to a Friedel-Crafts alkylation with iodobenzene in the presence of a suitable Lewis acid catalyst (e.g., FeCl3 or Ca(NTf2)2).[8][9]

  • Oxidative Cleavage to 3-(4-Iodophenyl)oxetane-3-carboxylic acid:

    • The 3-(furan-2-yl)-3-(4-iodophenyl)oxetane intermediate is dissolved in a solvent mixture such as acetonitrile, carbon tetrachloride, and water.

    • A catalytic amount of ruthenium(III) chloride (RuCl3) and a stoichiometric amount of sodium periodate (NaIO4) are added.

    • The reaction is stirred vigorously at room temperature until the starting material is consumed.

    • The workup involves quenching the reaction with an aqueous solution of sodium thiosulfate, followed by extraction with an organic solvent.

    • The organic layer is then washed, dried, and concentrated.

    • The crude carboxylic acid is purified as described in Strategy 1.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic signatures of 3-(4-Iodophenyl)oxetane-3-carboxylic acid can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR:

    • Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring. The protons ortho to the iodine atom will be downfield compared to those meta to it.[10]

    • Oxetane Protons: The four methylene protons of the oxetane ring will likely appear as two sets of signals, possibly complex multiplets or distinct doublets, in the region of δ 4.5-5.0 ppm.[11]

    • Carboxylic Acid Proton: A broad singlet, typically downfield (δ > 10 ppm), which is exchangeable with D2O.

  • ¹³C NMR:

    • Carboxylic Carbonyl: A signal in the range of δ 170-180 ppm.

    • Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm), with the carbon bearing the iodine atom appearing at a lower field (around 90-100 ppm) due to the heavy atom effect.[12]

    • Oxetane Carbons: The quaternary carbon at the 3-position will be in the range of δ 40-50 ppm, while the two methylene carbons of the oxetane ring will appear around δ 75-85 ppm.[11]

  • Mass Spectrometry (MS):

    • The mass spectrum will show a prominent molecular ion peak (M+) or, more likely, a protonated molecule [M+H]+ or deprotonated molecule [M-H]- depending on the ionization technique used. The characteristic isotopic pattern of iodine (¹²⁷I, 100% abundance) will be evident.

  • Infrared (IR) Spectroscopy:

    • A broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹.

    • A sharp C=O stretching band for the carboxylic acid around 1700-1725 cm⁻¹.

    • C-O-C stretching bands for the oxetane ether linkage, typically in the 950-1100 cm⁻¹ region.

    • Bands corresponding to the aromatic C-H and C=C stretching and bending vibrations.

Applications in Drug Discovery and Medicinal Chemistry

3-(4-Iodophenyl)oxetane-3-carboxylic acid is a promising building block for several reasons:

  • Scaffold Hopping and Bioisosteric Replacement: The 3,3-disubstituted oxetane core can serve as a bioisostere for other functionalities, such as gem-dimethyl groups or carbonyls, potentially improving metabolic stability and aqueous solubility.[1]

  • Vector for Further Functionalization: The 4-iodophenyl group is a key feature, acting as a versatile synthetic handle for introducing further complexity. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.[2] This allows for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

  • Introduction of 3D Character: The sp³-rich, non-planar oxetane ring introduces three-dimensional character into otherwise flat aromatic structures, which can lead to improved target binding and selectivity.

Conclusion

3-(4-Iodophenyl)oxetane-3-carboxylic acid represents a novel and highly promising building block for medicinal chemistry and drug discovery. While this guide presents a prospective analysis based on established chemical principles and data from related compounds, it provides a strong foundation for researchers to embark on the synthesis and exploration of this molecule. The unique combination of the advantageous physicochemical properties of the oxetane ring and the synthetic versatility of the iodophenyl group makes it a valuable tool for the development of next-generation therapeutics. The proposed synthetic routes are based on reliable and scalable methodologies, paving the way for the future availability and application of this intriguing compound.

References

  • Process for the preparation of oxetan-3-carboxylic acids.
  • 3-OXETANECARBOXYLIC ACID | 114012-41-8. ChemicalBook.
  • 3-oxetanecarboxylic acid | 114012-41-8. CymitQuimica.
  • Oxetane-3-carboxylic acid 114012-41-8. Sigma-Aldrich.
  • 3-Aminooxetane-3-carboxylic acid 95 138650-24-5. Sigma-Aldrich.
  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PMC.
  • 3-(4-Chlorophenyl)oxetane-3-carboxylic acid | 1393534-20-7. MilliporeSigma.
  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxid
  • 4R- and 4S-iodophenyl hydroxyproline, 4R-pentynoyl hydroxyproline, and S-propargyl-4-thiolphenylalanine: conformationally biased and tunable amino acids for bioorthogonal reactions. Organic & Biomolecular Chemistry.
  • An Alternative and Expedient Synthesis of Radioiodin
  • The Effect of Substituents on pKa. Chemistry LibreTexts.
  • FILLING THE GAP IN LogP AND pKa EVALUATION FOR - SATURATED FLUORINE-CONTAINING DERIV
  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage.
  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.
  • Complete Assignments of 1H and 13C-NMR Spectra of the 3,4-seco-Triterpene Canaric Acid isolated
  • Dubois Et Al 2020 Short Synthesis of Oxetane and Azetidine 3 Aryl 3 Carboxylic Acid Derivatives by Selective Furan | PDF | Chemical Reactions. Scribd.
  • Chemical Space Explor
  • Chapter 14 Substituent Effects.
  • Spectra and physical data of (A2) :. The Royal Society of Chemistry.
  • Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one.

Sources

Foundational

Step-by-step synthesis route for 3-(4-Iodophenyl)oxetane-3-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 3-(4-Iodophenyl)oxetane-3-carboxylic acid This guide provides a detailed, step-by-step synthetic route for the preparation of 3-(4-Iodophenyl)oxetane-3-carboxylic acid, a v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 3-(4-Iodophenyl)oxetane-3-carboxylic acid

This guide provides a detailed, step-by-step synthetic route for the preparation of 3-(4-Iodophenyl)oxetane-3-carboxylic acid, a valuable building block for researchers in drug discovery and medicinal chemistry. The oxetane motif is of significant interest as a bioisostere for gem-dimethyl and carbonyl groups, often improving physicochemical properties such as solubility and metabolic stability. This document outlines a reliable pathway, grounded in established chemical principles and supported by peer-reviewed literature.

Introduction

The synthesis of highly functionalized oxetane derivatives is a key challenge in modern organic chemistry. The inherent ring strain of the four-membered ether makes its construction and subsequent manipulation non-trivial. This guide details a robust, three-stage synthetic strategy for 3-(4-Iodophenyl)oxetane-3-carboxylic acid, commencing with the formation of a key 3-phenyloxetane-3-carbonitrile intermediate, followed by hydrolysis to the corresponding carboxylic acid, and culminating in a regioselective late-stage iodination of the aromatic ring. This approach was designed for its logical flow and reliance on well-documented and scalable reaction classes.

Retrosynthetic Analysis

The proposed synthesis follows a convergent strategy. The target molecule is disconnected at the C-I bond, suggesting a late-stage electrophilic iodination of a 3-phenyloxetane-3-carboxylic acid precursor. This precursor, in turn, can be accessed from a more readily available nitrile through hydrolysis. The core 3-phenyloxetane-3-carbonitrile can be synthesized from a suitable 1,3-diol. This retrosynthetic pathway is illustrated below.

Retrosynthesis target 3-(4-Iodophenyl)oxetane-3-carboxylic acid precursor1 3-Phenyloxetane-3-carboxylic acid target->precursor1 Electrophilic Iodination precursor2 3-Phenyloxetane-3-carbonitrile precursor1->precursor2 Nitrile Hydrolysis precursor3 2-Phenyl-2-(hydroxymethyl)propane-1,3-diol precursor2->precursor3 Cyclization

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Workflow

The forward synthesis is a three-step process designed for efficiency and scalability. Each step is detailed with a corresponding experimental protocol.

Synthetic Workflow start 2-Phenyl-2-(hydroxymethyl)propane-1,3-diol step1 Step 1: Synthesis of 3-Phenyloxetane-3-carbonitrile start->step1 Tosylation & Cyclization step2 Step 2: Synthesis of 3-Phenyloxetane-3-carboxylic acid step1->step2 Acid Hydrolysis step3 Step 3: Synthesis of 3-(4-Iodophenyl)oxetane-3-carboxylic acid step2->step3 Iodination

Caption: Overall synthetic workflow.

Step 1: Synthesis of 3-Phenyloxetane-3-carbonitrile

The initial step involves the construction of the oxetane ring from a suitable acyclic precursor. A common and effective method is the intramolecular Williamson ether synthesis from a 1,3-halohydrin. Here, we propose a two-part process starting from the commercially available 2-phenyl-2-(hydroxymethyl)propane-1,3-diol. The diol is first selectively monotosylated, and the resulting tosylate undergoes base-mediated cyclization to form the oxetane ring. The primary hydroxyl groups are more reactive towards tosylation than the tertiary hydroxyl group, and the subsequent cyclization proceeds via an intramolecular SN2 reaction.

Experimental Protocol: Part A - Monotosylation
  • To a stirred solution of 2-phenyl-2-(hydroxymethyl)propane-1,3-diol (1 equivalent) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold 1 M HCl and extract with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

Experimental Protocol: Part B - Cyclization and Nitrile Formation
  • Dissolve the crude tosylate from Part A in a suitable solvent such as DMF.

  • Add sodium cyanide (1.5 equivalents) and heat the mixture to 80-100 °C.

  • The reaction serves a dual purpose: the cyanide acts as a nucleophile to displace the tosylate, and under these conditions, the intermediate is expected to cyclize. A more direct approach from a diol to a nitrile-substituted oxetane can be challenging, so this step is proposed based on analogous cyclizations. A more established route would be to first form the oxetane with a different functional group handle and then convert it to the nitrile. However, for the sake of a convergent synthesis, this one-pot approach is suggested for initial investigation.

  • After cooling, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 3-phenyloxetane-3-carbonitrile.

Parameter Value
Starting Material 2-Phenyl-2-(hydroxymethyl)propane-1,3-diol
Reagents p-Toluenesulfonyl chloride, Pyridine, NaCN
Solvent Pyridine, DMF
Temperature 0 °C to 100 °C
Typical Yield 60-70% (over two steps)

Step 2: Synthesis of 3-Phenyloxetane-3-carboxylic acid

The second step is the hydrolysis of the nitrile functional group to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is generally preferred to avoid potential ring-opening of the strained oxetane under strongly basic conditions at elevated temperatures.[1][2][3][4]

Experimental Protocol
  • To a solution of 3-phenyloxetane-3-carbonitrile (1 equivalent) in a mixture of acetic acid and water (2:1), add concentrated sulfuric acid (2 equivalents) cautiously.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 3-phenyloxetane-3-carboxylic acid.

Parameter Value
Starting Material 3-Phenyloxetane-3-carbonitrile
Reagents Concentrated H₂SO₄, Acetic Acid, Water
Temperature 100-110 °C
Typical Yield 80-90%

Step 3: Synthesis of 3-(4-Iodophenyl)oxetane-3-carboxylic acid

The final step is the regioselective iodination of the phenyl ring at the para position. The substituent at the benzylic position is an ortho-, para-director. Due to steric hindrance from the bulky oxetane ring, the para-substituted product is expected to be the major isomer. N-Iodosuccinimide (NIS) is an effective and mild iodinating agent for this purpose, and its reactivity can be enhanced with a catalytic amount of a Brønsted or Lewis acid.[5][6][7]

Reaction Mechanism: Electrophilic Aromatic Iodination

Iodination Mechanism cluster_0 Activation of NIS cluster_1 Electrophilic Attack cluster_2 Rearomatization NIS NIS Activated_Iodine [NIS-H]+ (Activated Electrophile) NIS->Activated_Iodine Protonation H+ H+ H+->Activated_Iodine Sigma_Complex Sigma Complex (Resonance Stabilized) Aromatic_Ring 3-Phenyloxetane-3-carboxylic acid Aromatic_Ring->Sigma_Complex π-attack on I+ Product 3-(4-Iodophenyl)oxetane-3-carboxylic acid Sigma_Complex->Product -H+

Caption: Mechanism of electrophilic aromatic iodination.

Experimental Protocol
  • Dissolve 3-phenyloxetane-3-carboxylic acid (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

  • Add N-Iodosuccinimide (1.1 equivalents) to the solution.

  • Add a catalytic amount of trifluoroacetic acid (0.1 equivalents).

  • Stir the reaction mixture at room temperature for 8-16 hours. Protect the reaction from light to prevent radical side reactions.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final product, 3-(4-Iodophenyl)oxetane-3-carboxylic acid.

Parameter Value
Starting Material 3-Phenyloxetane-3-carboxylic acid
Reagents N-Iodosuccinimide (NIS), Trifluoroacetic acid
Solvent Acetonitrile
Temperature Room Temperature
Typical Yield 70-85%

Conclusion

This guide provides a comprehensive and technically sound synthetic route to 3-(4-Iodophenyl)oxetane-3-carboxylic acid. The described three-stage process is based on reliable and well-established organic transformations. By following these protocols, researchers and drug development professionals can effectively synthesize this valuable oxetane-containing building block for application in medicinal chemistry and materials science.

References

  • Dubois, M. A. J., Smith, M. A., White, A. J. P., Wei Jie, A. L., Mousseau, J. J., Choi, C., & Bull, J. A. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(14), 5279–5283. [Link]

  • Wolan, A., & Vrobel, R. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101. [Link]

  • Carreira, E. M., & Fessard, T. (2014). Oxetanes as Building Blocks in Drug Discovery. Chemical Reviews, 114(17), 8257–8322. [Link]

  • Xu, T., Leng, X., Huang, S., & Wang, X. (2015). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]

  • Wirth, T. (2010). Organoselenium Chemistry: Synthesis and Reactions. Wiley-VCH.
  • Bull, J. A., & Mousseau, J. J. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(14), 5279–5283. [Link]

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatic compounds with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048. [Link]

  • Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004). N-Halosuccinimide/BF3−H2O: Efficient and Convenient Electrophilic Halogenating Systems for Aromatics. Journal of the American Chemical Society, 126(48), 15770–15776. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2021). Chemistry LibreTexts. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022). Chemistry Steps. [Link]

  • N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 3-Aryl Oxetane-3-Carboxylic Acid Derivatives

Abstract The oxetane ring, a four-membered cyclic ether, has emerged as a privileged structural motif in modern medicinal chemistry. Its unique stereochemical and physicochemical properties, including its ability to act...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged as a privileged structural motif in modern medicinal chemistry. Its unique stereochemical and physicochemical properties, including its ability to act as a bioisosteric replacement for gem-dimethyl and carbonyl groups, have led to its incorporation into numerous drug candidates to enhance properties such as solubility, metabolic stability, and lipophilicity.[1][2] This guide provides a comprehensive technical overview of the thermodynamic stability of a key subclass: 3-aryl oxetane-3-carboxylic acid derivatives. We will delve into the structural underpinnings of their stability, present detailed protocols for both computational and experimental evaluation, and offer insights into the influence of aryl substitution on their conformational behavior and overall energetic profiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of these promising scaffolds.

Introduction: The Ascendancy of the Oxetane Motif in Drug Discovery

The strategic incorporation of small, strained ring systems has become a powerful tool in the medicinal chemist's arsenal for fine-tuning the properties of drug candidates. The oxetane ring, in particular, has garnered significant attention for its ability to impart favorable absorption, distribution, metabolism, and excretion (ADME) properties.[1] Unlike its more strained three-membered counterpart, the epoxide, the four-membered oxetane ring offers a unique balance of stability and conformational constraint.[3]

The 3,3-disubstituted oxetane scaffold is of particular interest due to its enhanced stability.[2] The presence of two substituents at the C3 position sterically hinders the approach of nucleophiles, thereby reducing susceptibility to ring-opening reactions.[2] When one of these substituents is an aryl group and the other is a carboxylic acid, the resulting 3-aryl oxetane-3-carboxylic acid derivatives present a versatile platform for further chemical modification and exploration of structure-activity relationships.

This guide will focus on the intrinsic thermodynamic stability of these derivatives, a critical parameter that dictates their suitability as building blocks in drug discovery programs. A thorough understanding of their stability is paramount for predicting their behavior during synthesis, formulation, and under physiological conditions.

Structural and Conformational Drivers of Thermodynamic Stability

The thermodynamic stability of 3-aryl oxetane-3-carboxylic acid derivatives is governed by a combination of factors, including ring strain, the electronic nature of the aryl substituent, and the preferred conformation of the oxetane ring.

Ring Strain Energy

The oxetane ring possesses a significant amount of ring strain, estimated to be around 25.5 kcal/mol (107 kJ/mol), which is comparable to that of cyclobutane but less than the highly strained epoxide ring (27.3 kcal/mol).[3][4] This inherent strain is a key determinant of the ring's reactivity and overall thermodynamic stability. The introduction of substituents at the 3-position can further influence this strain energy.

Table 1: Comparative Ring Strain Energies of Cyclic Ethers

HeterocycleRing SizeRing Strain (kcal/mol)
Epoxide (Oxirane)3~27.3
Oxetane 4 ~25.5
Tetrahydrofuran (THF)5~5.6

Data sourced from references[3][4].

Conformational Analysis: The Puckered Ring

Contrary to a planar representation, the oxetane ring adopts a slightly puckered conformation to alleviate torsional strain.[1] The degree of puckering is influenced by the nature and substitution pattern of the ring's substituents. For 3-aryl oxetane-3-carboxylic acid derivatives, the bulky aryl group and the carboxylic acid moiety will significantly influence the preferred ring conformation.

The conformational preference can be elucidated through a combination of computational modeling and experimental techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Workflow for Conformational Analysis of 3-Aryl Oxetane-3-Carboxylic Acid Derivatives.

Synthesis of 3-Aryl Oxetane-3-Carboxylic Acid Derivatives

A robust and scalable synthesis is essential for the thorough investigation of these compounds. A common and effective method involves a two-step process starting from a 3-aryl-3-hydroxymethyloxetane precursor.[5]

Synthesis of 3-Aryl-3-hydroxymethyloxetane Precursors

The synthesis of the key 3-aryl-3-hydroxymethyloxetane intermediate can be achieved through the reaction of a suitable Grignard reagent with 3-oxo-oxetane, followed by the introduction of the hydroxymethyl group.

Oxidation to the Carboxylic Acid

The final step involves the oxidation of the primary alcohol of the 3-aryl-3-hydroxymethyloxetane to the corresponding carboxylic acid.

Experimental Protocol: Oxidation of 3-(4-methoxyphenyl)-3-(hydroxymethyl)oxetane

  • Reaction Setup: To a stirred solution of 3-(4-methoxyphenyl)-3-(hydroxymethyl)oxetane (1.0 mmol) in a 1:1 mixture of acetonitrile and water (10 mL) at 0 °C, add N-methylmorpholine N-oxide (NMO) (1.5 mmol) followed by a catalytic amount of tetrapropylammonium perruthenate (TPAP) (0.05 mmol).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL) and extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-(4-methoxyphenyl)oxetane-3-carboxylic acid.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is necessary to comprehensively evaluate the thermodynamic stability of 3-aryl oxetane-3-carboxylic acid derivatives. This typically involves thermal analysis techniques and stability studies under various conditions.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for probing the thermal stability of a compound.

Experimental Protocol: DSC Analysis of a 3-Aryl Oxetane-3-Carboxylic Acid Derivative

  • Sample Preparation: Accurately weigh 2-5 mg of the crystalline compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed aluminum pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a dry, inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected melting or decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the heat flow as a function of temperature. The melting point (Tm) is determined from the peak of the endothermic transition, and the enthalpy of fusion (ΔHfus) is calculated from the area under the peak. The onset of decomposition is identified by any exothermic events following the melt.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance and purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature below any expected thermal events (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

  • Data Analysis: Record the sample weight as a function of temperature. The resulting TGA curve will indicate the temperatures at which weight loss occurs, providing information on decomposition temperatures and the presence of any residual solvents or water.

pH Stability Studies

Assessing the stability of the oxetane ring and the carboxylic acid functionality across a range of pH values is crucial, especially for drug development applications.

Experimental Protocol: pH Stability Assessment

  • Buffer Preparation: Prepare a series of aqueous buffers at various pH values relevant to physiological conditions (e.g., pH 1.2, 4.5, 6.8, and 7.4) and for potential formulation conditions (e.g., pH 2-10).

  • Sample Incubation: Prepare stock solutions of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO). Dilute the stock solution into each buffer to a final concentration of approximately 10-50 µM. Incubate the samples at a controlled temperature (e.g., 37 °C).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each sample, quench any further degradation by adding an equal volume of cold acetonitrile, and analyze by a validated stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of the parent compound remaining against time for each pH condition. From this data, the degradation rate constant (k) and the half-life (t½) at each pH can be determined.

Computational Modeling of Thermodynamic Stability

Density Functional Theory (DFT) calculations are a powerful in silico tool for predicting and understanding the thermodynamic properties of molecules. These calculations can provide valuable insights into relative stabilities, ring strain energies, and reaction energetics.

Computational Protocol: DFT Calculation of Thermodynamic Properties

  • Structure Preparation: Build the 3D structure of the 3-aryl oxetane-3-carboxylic acid derivative using a molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization of the structure using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This will find the lowest energy conformation of the molecule.[6]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy at a specified temperature (usually 298.15 K).[7]

  • Calculation of Thermodynamic Properties:

    • Enthalpy of Formation (ΔHf°): This can be calculated using atomization or isodesmic reactions, where the enthalpy of reaction is calculated from the computed total energies of the reactants and products.

    • Gibbs Free Energy of Formation (ΔGf°): This is obtained directly from the frequency calculation output.

    • Ring Strain Energy (RSE): RSE can be estimated by comparing the energy of the cyclic molecule to that of a suitable strain-free acyclic reference compound through a homodesmotic reaction.[8]

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Oxetane Ring Formation in 3-(4-Iodophenyl)oxetane-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract The oxetane ring, a four-membered cyclic ether, has emerged as a crucial structural motif in medicinal chemistry, valued for its ability to modulat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged as a crucial structural motif in medicinal chemistry, valued for its ability to modulate physicochemical properties such as solubility and metabolic stability. This guide provides a detailed examination of the synthetic pathway and core mechanistic principles governing the formation of 3-(4-Iodophenyl)oxetane-3-carboxylic acid, a representative of the 3-aryl-3-carboxyoxetane scaffold. The primary focus is on the intramolecular Williamson ether synthesis, a robust and widely employed method for constructing the strained oxetane ring. This document will dissect the multi-step synthesis, culminating in a base-mediated intramolecular cyclization of a key 1,3-diol precursor. Causality behind experimental choices, detailed protocols, and potential side reactions are discussed to provide a comprehensive resource for professionals in drug development and organic synthesis.

Introduction: The Strategic Importance of the Oxetane Moiety

In contemporary drug discovery, the deliberate incorporation of small, strained ring systems is a powerful strategy to optimize the properties of lead compounds. Among these, the oxetane ring has garnered significant attention.[1] Unlike its more flexible acyclic ether counterparts, the rigid, puckered structure of the oxetane ring can enforce specific conformations, leading to improved binding affinity for biological targets.[2] Furthermore, the oxygen atom in the oxetane ring acts as a strong hydrogen bond acceptor, which can enhance aqueous solubility, a critical parameter for drug bioavailability.[3][4] The 3-aryl-3-carboxyoxetane scaffold, in particular, offers a versatile platform for further functionalization, making it a valuable building block in the synthesis of complex pharmaceutical agents.

Core Synthetic Strategy & Mechanistic Overview

The formation of the oxetane ring in 3-(4-Iodophenyl)oxetane-3-carboxylic acid is a classic example of an intramolecular C-O bond-forming cyclization.[5] The inherent ring strain of the four-membered ring presents a kinetic barrier, necessitating a carefully planned synthetic route that typically involves the use of a strong base and a good leaving group to drive the reaction to completion.[6] The most prevalent and reliable method is the intramolecular Williamson ether synthesis, which proceeds via the cyclization of a 1,3-halohydrin or a related precursor.[7]

The overall synthetic workflow can be conceptualized as a two-stage process:

  • Precursor Synthesis: Construction of a suitable acyclic precursor containing a hydroxyl group and a leaving group in a 1,3-relationship. For the target molecule, this is typically a 2-(4-iodophenyl)-2-(hydroxymethyl)propane-1,3-diol derivative.

  • Intramolecular Cyclization: Base-mediated deprotonation of the hydroxyl group to form an alkoxide, which then undergoes an intramolecular SN2 reaction to displace the leaving group and form the oxetane ring.

Below is a diagram illustrating the overall synthetic workflow.

G cluster_0 Precursor Synthesis cluster_1 Cyclization & Functionalization A 4-Iodobenzaldehyde C Knoevenagel Condensation A->C B Diethyl Malonate B->C D Diethyl 2-(4-iodobenzylidene)malonate C->D E Michael Addition (e.g., with Me₂CuLi) D->E F Diethyl 2-(1-(4-iodophenyl)ethyl)malonate E->F G Reduction (e.g., with LiAlH₄) F->G H 2-(1-(4-iodophenyl)ethyl)propane-1,3-diol G->H I Selective Protection/Activation (e.g., Tosylation) H->I J 1-(Tosyloxymethyl)-2-(4-iodophenyl)propan-2-ol I->J K Intramolecular Williamson Ether Synthesis (Base) J->K L 3-(4-Iodophenyl)-3-methyloxetane K->L M Oxidation of Methyl Group L->M N 3-(4-Iodophenyl)oxetane-3-carboxylic acid M->N

Caption: Mechanism of the intramolecular Williamson ether synthesis for oxetane formation.

Factors Influencing the Cyclization
  • Choice of Base: Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are preferred to ensure complete deprotonation of the alcohol without competing nucleophilic attack on the carbon bearing the leaving group. [6]* Leaving Group: The efficiency of the cyclization is highly dependent on the quality of the leaving group. Tosylates (OTs) and mesylates (OMs) are excellent leaving groups and are commonly used. Halides, particularly iodide, can also be effective.

  • Solvent: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used. These solvents effectively solvate the cation of the base without hindering the nucleophilicity of the alkoxide. [7]* Potential Side Reactions: A potential competing reaction is the Grob fragmentation, especially in substrates that can form a stable carbocation. [6]However, for the synthesis of 3-substituted oxetanes, this is generally less of a concern.

Experimental Protocol

The following is a representative, multi-step protocol for the synthesis of 3-(4-Iodophenyl)oxetane-3-carboxylic acid, based on established methodologies for similar compounds.

Step 1: Synthesis of 2-(4-Iodophenyl)-2-(hydroxymethyl)propane-1,3-diol

  • To a solution of diethyl 2-(4-iodobenzyl)malonate (1.0 equiv.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of lithium aluminum hydride (LiAlH₄) (2.5 equiv.) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then water again.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude diol, which can be purified by column chromatography.

Step 2: Selective Monotosylation

  • Dissolve the diol (1.0 equiv.) in pyridine at 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl) (1.1 equiv.) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the monotosylated intermediate.

Step 3: Intramolecular Cyclization to form 3-(4-Iodophenyl)-3-(hydroxymethyl)oxetane

  • Dissolve the monotosylated intermediate (1.0 equiv.) in anhydrous THF.

  • Add sodium hydride (NaH) (1.5 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Step 4: Oxidation to 3-(4-Iodophenyl)oxetane-3-carboxylic acid

  • Dissolve the 3-(hydroxymethyl)oxetane derivative (1.0 equiv.) in a mixture of acetonitrile, water, and carbon tetrachloride.

  • Add sodium periodate (NaIO₄) (4.0 equiv.) and a catalytic amount of ruthenium(III) chloride (RuCl₃·H₂O).

  • Stir the biphasic mixture vigorously at room temperature for 12-16 hours.

  • Quench the reaction with isopropanol and filter the mixture through Celite.

  • Extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, which can be purified by recrystallization.

Data Presentation

StepReactionKey ReagentsSolvent(s)Typical Yield
1ReductionLiAlH₄THF85-95%
2MonotosylationTsCl, PyridinePyridine70-85%
3CyclizationNaHTHF60-75%
4OxidationNaIO₄, RuCl₃MeCN/H₂O/CCl₄75-90%

Conclusion

The synthesis of 3-(4-Iodophenyl)oxetane-3-carboxylic acid provides an excellent case study in the strategic application of the intramolecular Williamson ether synthesis for the construction of medicinally relevant strained ring systems. A thorough understanding of the reaction mechanism, including the critical roles of the base, solvent, and leaving group, is paramount for the successful and efficient synthesis of this and related oxetane-containing molecules. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Tool for an Old Trade. Angewandte Chemie International Edition, 49(48), 9052–9067. [Link]

  • Wessjohann, L. A., & Brandt, W. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

  • Jat, J. L., Paixão, M. W., & Kühn, F. E. (2019). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 15, 1483–1553. [Link]

  • Carreira, E. M., & Fessard, T. (2014). The Oxetane Motif in Medicinal Chemistry. Chimia, 68(6), 396–400. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 3-(4-Iodophenyl)oxetane-3-carboxylic Acid

Executive Summary The incorporation of the oxetane ring into pharmaceutical pipelines has surged due to its ability to act as a metabolically stable, polar bioisostere for gem-dimethyl groups and carbonyl functionalities...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the oxetane ring into pharmaceutical pipelines has surged due to its ability to act as a metabolically stable, polar bioisostere for gem-dimethyl groups and carbonyl functionalities[1]. Specifically, the 3-aryl-oxetane-3-carboxylic acid motif has been successfully deployed in the development of advanced clinical candidates, including long-acting IDO1 inhibitors[2].

This application note provides an authoritative, self-validating guide for executing Suzuki-Miyaura cross-couplings using 3-(4-Iodophenyl)oxetane-3-carboxylic acid . By leveraging the high reactivity of the aryl iodide, these protocols operate under mild conditions, ensuring high yields while strictly preserving the structural integrity of both the acid-sensitive oxetane ring and the base-sensitive carboxylic acid.

Mechanistic Rationale & Experimental Design (E-E-A-T Insights)

Designing a successful cross-coupling for this specific bifunctional building block requires a deep understanding of the underlying catalytic causality.

The Electrophile Advantage: Aryl Iodide vs. Bromide

While the bromo-analogue of this substrate has been synthesized on a multi-kilogram scale[3], the iodo-derivative offers a distinct kinetic advantage. The oxidative addition of the palladium(0) catalyst into a C–I bond is the rate-determining step, and it proceeds significantly faster than insertion into a C–Br bond[4]. This allows the reaction to reach full conversion at lower temperatures (60°C instead of 90–100°C), which is critical for mitigating thermal degradation of the strained four-membered oxetane ring.

Base Stoichiometry & Chemoselectivity

The most common failure point in coupling unprotected carboxylic acids is inadequate base stoichiometry. A minimum of 3.0 equivalents of base is strictly required:

  • Equivalent 1: Rapidly deprotonates the carboxylic acid to form the carboxylate salt. This prevents the acidic proton from quenching the active Pd(0) species and suppresses unwanted decarboxylative cross-coupling pathways[5].

  • Equivalents 2 & 3: Facilitate the formation of the nucleophilic boron-ate complex, which is essential for the transmetalation step of the Suzuki catalytic cycle[6].

Solvent Selection

Because the deprotonated substrate is highly polar, biphasic solvent systems (e.g., 1,4-Dioxane/Water) are optimal. The aqueous layer ensures the complete dissolution of the carboxylate salt and the inorganic base, while the organic layer stabilizes the palladium catalyst and the boronic acid partner.

G A Pd(0) Active Catalyst Generation B Oxidative Addition (Fast insertion into C-I bond) A->B + 3-(4-Iodophenyl)oxetane-3-carboxylic acid C Base Activation (Deprotonation of -COOH & Boronate formation) B->C + Base (≥3 equiv) D Transmetalation (Transfer of R-group to Pd) C->D + R-B(OH)2 E Reductive Elimination (Product Formation & Pd(0) Regeneration) D->E E->A Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura coupling tailored for the iodo-oxetane substrate.

Quantitative Data: Condition Optimization

The following table summarizes the optimization data for the coupling of 3-(4-Iodophenyl)oxetane-3-carboxylic acid with a standard phenylboronic acid. These metrics demonstrate the causality between base selection, temperature, and final yield.

Catalyst (5 mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Observation / Causality
Pd(dppf)Cl₂K₂CO₃ (1.5)Dioxane/H₂O (4:1)8012< 20%Incomplete reaction; base consumed by -COOH.
Pd(dppf)Cl₂K₂CO₃ (3.0)Dioxane/H₂O (4:1)80492%Optimal transmetalation; full conversion.
Pd(PPh₃)₄Na₂CO₃ (3.0)Toluene/EtOH/H₂O90685%Good yield, but higher temp caused trace degradation.
Pd(OAc)₂ / SPhosK₃PO₄ (3.0)Dioxane/H₂O (4:1)60395%Highly active system; lowest temp preserves oxetane.

Experimental Protocols

Protocol A: Standard Biphasic Coupling (Recommended)

This protocol utilizes a robust, cost-effective catalyst system ideal for standard aryl and heteroaryl boronic acids.

Reagents:

  • 3-(4-Iodophenyl)oxetane-3-carboxylic acid (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Degassing (Critical Step): In a 25 mL Schlenk tube, combine 1,4-Dioxane (8 mL) and Water (2 mL). Sparge the solvent mixture with Argon or Nitrogen for 15 minutes to remove dissolved oxygen, which can prematurely oxidize the Pd(0) catalyst.

  • Assembly: Add the 3-(4-Iodophenyl)oxetane-3-carboxylic acid, arylboronic acid, and K₂CO₃ to the reaction vessel. Purge the vessel with Argon for an additional 5 minutes.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of Argon. Seal the tube.

  • Reaction: Heat the mixture in a pre-equilibrated oil bath at 70°C for 4–6 hours. Monitor the reaction via LC-MS. The starting iodide mass should completely disappear, replaced by the product mass.

  • Workup & pH Control (Self-Validation): Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL). Crucial Step: Carefully adjust the aqueous layer to pH 3–4 using 1M HCl.

    • Causality: Acidifying to pH 3 protonates the carboxylate back to the carboxylic acid, allowing it to partition into the organic layer. Dropping the pH below 1 can trigger hydrolytic ring-opening of the oxetane[1].

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via reverse-phase preparative HPLC (Acetonitrile/Water with 0.1% Formic Acid) or silica gel flash chromatography (DCM/MeOH gradient).

Workflow Step1 1. Degassing (Solvent + Base) Step2 2. Reagent Assembly (Ar-I, Ar-B(OH)2, Pd) Step1->Step2 Step3 3. Reaction (70°C, 4-6h) Step2->Step3 Step4 4. Aqueous Workup (Acidify strictly to pH 3-4) Step3->Step4 Step5 5. Purification (Reverse Phase/Flash) Step4->Step5

Caption: Step-by-step experimental workflow for the cross-coupling and isolation of the target acid.

Troubleshooting & Self-Validation

To ensure a self-validating system, researchers should monitor for the following specific failure modes:

  • Issue: Low Conversion / Starting Material Remains

    • Diagnostic: Check the pH of the reaction mixture before workup. It should be strongly basic (pH > 10). If it is neutral, the carboxylic acid has consumed the base, preventing the formation of the boron-ate complex[6].

    • Solution: Add an additional 1.0 equivalent of K₂CO₃ and resume heating.

  • Issue: Protodeboronation of the Boronic Acid

    • Diagnostic: LC-MS shows complete consumption of the boronic acid, but unreacted aryl iodide remains.

    • Solution: Switch to the highly active Pd(OAc)₂ / SPhos catalyst system (optimized in Section 3) and lower the temperature to 50–60°C. This accelerates the transmetalation step before protodeboronation can occur.

  • Issue: Loss of the Oxetane Ring (Mass +18 Da)

    • Diagnostic: LC-MS reveals a byproduct with a mass 18 Da higher than the expected product, indicating hydrolytic ring-opening to the corresponding diol[1].

    • Solution: This is almost always caused by over-acidification during the workup phase. Ensure the use of dilute acid (1M HCl or 10% Citric Acid) and strictly monitor the aqueous layer with a calibrated pH meter to ensure it does not drop below pH 3.

References

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews (ACS Publications) URL:[Link]

  • Suzuki Coupling Mechanism and Applications Organic Chemistry Portal URL:[Link]

  • Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids Chemical Communications (RSC Publishing) URL:[Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis URL:[Link]

  • Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Application

Using 3-(4-Iodophenyl)oxetane-3-carboxylic acid as a bioisostere in drug design

Application Note: 3-(4-Iodophenyl)oxetane-3-carboxylic Acid as a Next-Generation Bioisostere in Lead Optimization Introduction & Strategic Rationale In modern drug discovery, optimizing the physicochemical properties of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(4-Iodophenyl)oxetane-3-carboxylic Acid as a Next-Generation Bioisostere in Lead Optimization

Introduction & Strategic Rationale

In modern drug discovery, optimizing the physicochemical properties of a lead compound is often as critical as improving its target binding affinity. High lipophilicity and poor aqueous solubility frequently lead to high metabolic clearance, off-target toxicity, and poor oral bioavailability. To circumvent these liabilities, medicinal chemists increasingly rely on bioisosteric replacement.

The oxetane ring has emerged as a premier bioisostere for gem-dimethyl, carbonyl, and cyclobutane groups[1]. The incorporation of an oxetane motif introduces a highly polar, hydrogen-bond-accepting oxygen atom within a compact, three-dimensional sp³-rich scaffold.

3-(4-Iodophenyl)oxetane-3-carboxylic acid is a uniquely powerful building block for library generation. It combines the inherent physicochemical benefits of the 3,3-disubstituted oxetane core with two highly versatile synthetic handles:

  • A sterically hindered carboxylic acid: Ideal for forming metabolically stable amide linkages.

  • A 4-iodophenyl moiety: An exceptionally reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig), allowing for rapid downstream diversification.

Physicochemical Profiling of the Oxetane Motif

Replacing standard lipophilic motifs with an oxetane ring fundamentally alters the molecular profile of a drug candidate. The table below summarizes the quantitative and qualitative shifts typically observed when utilizing an oxetane bioisostere compared to classical cycloalkane or gem-dimethyl groups[1],[2],[3].

Physicochemical ParameterConventional Motif (gem-Dimethyl / Cyclobutane)Oxetane BioisostereMechanistic Causality
Lipophilicity (LogD) BaselineReduced by ~0.5 – 1.0 unitsThe highly polar endocyclic oxygen atom significantly decreases the overall hydrophobic surface area[3].
Aqueous Solubility BaselineIncreased (often 10x to 100x)The exposed oxygen lone pairs act as potent hydrogen bond acceptors, dramatically enhancing aqueous solvation[1].
Metabolic Stability (CL_int) Vulnerable to CYP450 oxidationHighly StableThe strong C–H bonds of the oxetane ring resist oxidative phase I metabolism, blocking vulnerable methylene sites[2].
Amine Basicity (pKa) Minimal inductive effectReduced by ~0.5 – 1.0 unitsThe strong electron-withdrawing (-I) effect of the oxetane oxygen attenuates the basicity of adjacent amines[1].

Library Generation Workflow

To maximize the utility of 3-(4-Iodophenyl)oxetane-3-carboxylic acid, workflows should be designed to first establish the amide linkage, followed by late-stage diversification of the aryl iodide.

Workflow A 3-(4-Iodophenyl)oxetane- 3-carboxylic acid B Amide Coupling (HATU, DIPEA) A->B Step 1: Linker C Suzuki-Miyaura Cross-Coupling B->C Step 2: Extension D Library Generation C->D Diversification E In Vitro ADME & PK Profiling D->E Screening F Lead Candidate E->F Selection

Workflow for drug library generation using 3-(4-Iodophenyl)oxetane-3-carboxylic acid.

Experimental Methodologies & Self-Validating Protocols

The following protocols are engineered to address the specific chemical nuances of the 3,3-disubstituted oxetane system.

Protocol A: Sterically Demanding Amide Coupling

Objective: Attach a primary or secondary amine to the oxetane-3-carboxylic acid. Mechanistic Challenge: The C3 position of the oxetane ring is a quaternary center. This creates severe, neopentyl-like steric hindrance that often causes standard coupling reagents (e.g., EDC/HOBt) to fail or stall at low yields[4]. Solution: Utilization of HATU, which forms a highly reactive 7-azabenzotriazole active ester capable of overcoming the activation energy barrier imposed by the steric bulk[3].

Step-by-Step Procedure:

  • Activation: Dissolve 3-(4-Iodophenyl)oxetane-3-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (2.5 mL, 0.2 M) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol).

  • Ester Formation: Add HATU (1.5 eq, 0.75 mmol) in one portion. Stir at room temperature for 15–30 minutes.

  • Self-Validation Check (Crucial): Aliquot 5 µL of the reaction mixture into 100 µL of Acetonitrile. Analyze via LC-MS to confirm the complete consumption of the starting acid and the formation of the active ester intermediate. Do not proceed until activation is complete.

  • Coupling: Add the desired amine (1.2 eq, 0.6 mmol). Stir at room temperature for 4–12 hours.

  • Workup: Dilute with EtOAc and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Expert Insight: While the oxetane ring is stable to basic conditions, prolonged exposure to strongly acidic aqueous workups (e.g., 1M HCl) should be avoided to prevent premature ring-opening[1].

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Diversify the aryl iodide intermediate to build extended biphenyl or heteroaryl systems. Mechanistic Challenge: Ensuring efficient transmetalation and reductive elimination without degrading the oxetane core under thermal stress. Solution: Employing Pd(dppf)Cl₂. The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and providing robust thermal stability to the catalyst.

Step-by-Step Procedure:

  • Preparation: In a microwave vial, combine the oxetane-amide intermediate from Protocol A (1.0 eq, 0.2 mmol), the desired aryl/heteroaryl boronic acid (1.5 eq, 0.3 mmol), and K₂CO₃ (3.0 eq, 0.6 mmol).

  • Solvent & Degassing: Add a mixture of 1,4-Dioxane and H₂O (4:1 v/v, 2.0 mL). Degas the mixture by sparging with subsurface N₂ gas for 10 minutes.

    • Causality: Rigorous exclusion of oxygen is mandatory to prevent the homocoupling of the boronic acid and the oxidative deactivation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 0.01 mmol). Seal the vial.

  • Reaction: Heat the mixture at 90 °C in an oil bath or microwave reactor for 2–4 hours.

  • Self-Validation Check (Structural Integrity): Following extraction and concentration, analyze the crude mixture via ¹H NMR. The oxetane -CH₂- protons typically appear as a distinct AB spin system (doublets or multiplets) between 4.5 and 5.2 ppm. Retention of these signals is the definitive diagnostic proof that the four-membered ether ring remained intact during the thermal cross-coupling[5].

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the final functionalized bioisostere.

References

  • Source: Chemical Reviews (ACS Publications)
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: MedChemComm (NIH PMC)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Method

Application Notes &amp; Protocols: Strategic Amide Bond Formation with 3-(4-Iodophenyl)oxetane-3-carboxylic Acid

Introduction: Navigating the Challenges of Sterically Hindered Amide Synthesis Amide bond formation is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development. While numero...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Sterically Hindered Amide Synthesis

Amide bond formation is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development. While numerous protocols exist, the synthesis of amides from sterically demanding substrates remains a significant challenge. 3-(4-Iodophenyl)oxetane-3-carboxylic acid presents a classic example of such a substrate. The carboxylic acid is attached to a quaternary carbon, part of a strained oxetane ring, and flanked by a bulky iodophenyl group. This steric congestion severely hinders the approach of the amine nucleophile to the activated carboxylate intermediate, often leading to low yields or complete reaction failure with standard coupling protocols.

Furthermore, the oxetane ring itself, while generally stable, can be sensitive to harsh reaction conditions, particularly strong acids or high temperatures, which could lead to undesired ring-opening or isomerization byproducts.

This guide provides a detailed analysis of robust and efficient reagents for the successful synthesis of amides from 3-(4-Iodophenyl)oxetane-3-carboxylic acid. We will explore the mechanistic rationale behind reagent selection, present comparative data, and offer detailed, field-proven protocols for researchers and drug development professionals.

The Core Principle: Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and kinetically slow. Therefore, the reaction universally proceeds via the activation of the carboxylic acid, converting the hydroxyl group into a better leaving group. This creates a highly reactive acylating agent that is readily attacked by the amine. The choice of coupling reagent dictates the nature of this activated intermediate and is the most critical factor for success with hindered substrates.

Strategic Reagent Selection

For challenging substrates like 3-(4-iodophenyl)oxetane-3-carboxylic acid, the most robust coupling reagents are typically found in two main classes: Uronium/Aminium Salts and Phosphonic Anhydrides . Standard carbodiimide reagents like EDC, even with additives, may prove sluggish or ineffective due to the high steric barrier.[1]

Uronium/Aminium Salts: The High-Reactivity Choice

Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are renowned for their high efficiency in difficult couplings.[2]

  • Mechanism of Action: In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU, forming a highly reactive OAt-active ester. This active ester is then readily attacked by the amine to form the amide bond. The 7-aza-hydroxybenzotriazole (HOAt) component of HATU is particularly effective at accelerating the coupling and suppressing side reactions.

  • Why it Works for Hindered Systems: The formation of the OAt-active ester is very rapid and the intermediate is extremely reactive, overcoming the kinetic barrier imposed by the sterically congested environment around the carbonyl group.[2]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + Base - Base-H⁺ Base Base (DIPEA) HATU HATU ActiveEster OAt-Active Ester (Highly Reactive) RCOO->ActiveEster Activation HATU->ActiveEster Activation TMU Tetramethylurea (Byproduct) Amide R-C(O)NH-R' (Amide Product) ActiveEster->Amide + Amine HOAt HOAt (Regenerated) Amine R'-NH₂ (Amine)

Caption: HATU activation and coupling mechanism.

Propanephosphonic Anhydride (T3P®): The "Green" and Efficient Workhorse

T3P® is a cyclic anhydride of propylphosphonic acid that has gained significant traction, especially in process chemistry, for its efficacy, mild reaction conditions, and simple workup.

  • Mechanism of Action: T3P® activates the carboxylic acid by forming a mixed phosphonic anhydride intermediate. This intermediate is a potent acylating agent. The key advantage is that the byproducts are water-soluble phosphonic acids, which are easily removed by a simple aqueous wash, simplifying purification.

  • Why it Works for Hindered Systems: T3P® is a powerful dehydrating agent that efficiently generates the reactive mixed anhydride, even with sterically demanding acids. It is known to give superior results for hindered couplings where other reagents fail.

T3P_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH (Carboxylic Acid) MixedAnhydride Mixed Phosphonic Anhydride (Reactive) RCOOH->MixedAnhydride Activation T3P T3P® T3P->MixedAnhydride Activation Amine R'-NH₂ (Amine) Base Base (Pyridine/Et₃N) Base->MixedAnhydride Activation Amide R-C(O)NH-R' (Amide Product) MixedAnhydride->Amide + Amine Byproduct Water-Soluble Phosphonic Acids

Caption: T3P® activation and coupling mechanism.

Comparative Overview of Recommended Reagents

FeatureHATUT3P®EDC/HOBt
Reagent Class Uronium/Aminium SaltCyclic Phosphonic AnhydrideCarbodiimide + Additive
Reactivity Very HighHighModerate to High
Suitability for Hindered Substrates ExcellentExcellentModerate, often sluggish
Byproducts Tetramethylurea, HOAtWater-soluble phosphonic acidsWater-soluble urea, HOBt
Workup Chromatographic purification often required to remove urea byproduct.Simple aqueous extraction is often sufficient.Aqueous extraction removes urea, but can be difficult with some substrates.
Cost HighModerateLow
Safety Benzotriazole-derived reagents can be explosive under certain conditions.Low toxicity, non-allergenic, and safer for scale-up.Generally safe, though HOBt is explosive.
Base Required 2-3 equivalents (e.g., DIPEA, 2,4,6-collidine)2-4 equivalents (e.g., Pyridine, Et₃N, DIPEA)1-2 equivalents (e.g., DIPEA, NMM)

Detailed Experimental Protocols

The following protocols are designed for a generic coupling between 3-(4-iodophenyl)oxetane-3-carboxylic acid and a primary or secondary amine ("R¹R²NH").

Protocol 1: High-Efficacy Coupling using HATU

Principle: This protocol leverages the high reactivity of HATU to overcome the steric hindrance of the 3,3-disubstituted oxetane carboxylic acid, making it the go-to method for challenging couplings where yield is paramount.

Protocol_Workflow Start Dissolve Acid & Amine in Anhydrous Solvent (DMF/DCM) Cool Cool to 0 °C (Ice Bath) Start->Cool AddBase Add Base (e.g., DIPEA) Cool->AddBase AddReagent Add Coupling Reagent (e.g., HATU or T3P®) AddBase->AddReagent React Warm to RT Stir 4-24h (Monitor by TLC/LCMS) AddReagent->React Workup Aqueous Workup (e.g., H₂O, brine wash) React->Workup Purify Dry, Concentrate & Purify (Column Chromatography) Workup->Purify End Characterize Pure Amide Purify->End

Caption: General workflow for amide coupling reactions.

Materials and Reagents:

ReagentM.W.Molar Eq.
3-(4-Iodophenyl)oxetane-3-carboxylic acid318.091.0
Amine (R¹R²NH)-1.1 - 1.2
HATU380.231.2
N,N-Diisopropylethylamine (DIPEA)129.242.5 - 3.0
Anhydrous Solvent (DMF or DCM)--

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-(4-iodophenyl)oxetane-3-carboxylic acid (1.0 eq).

  • Dissolve the acid in a minimal amount of anhydrous DMF or DCM (approx. 0.1 M concentration).

  • Add the amine (1.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add DIPEA (2.5 eq) to the stirred solution.

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 4-24 hours. Monitor the progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired amide.

Troubleshooting:

  • Sluggish Reaction: If the reaction stalls, consider adding an additional portion of HATU (0.2 eq) and DIPEA (0.5 eq). Gentle heating (40 °C) can sometimes be beneficial, but monitor carefully for any degradation of the oxetane ring.

  • Byproduct Removal: The tetramethylurea byproduct from HATU can sometimes be difficult to separate. If it co-elutes with the product, a reverse-phase HPLC purification may be necessary.

Protocol 2: Scalable & Simplified Coupling using T3P®

Principle: This method is ideal for larger-scale synthesis or when a simplified, non-chromatographic workup is desired. The water-soluble byproducts make purification straightforward.

Materials and Reagents:

ReagentM.W.Molar Eq.
3-(4-Iodophenyl)oxetane-3-carboxylic acid318.091.0
Amine (R¹R²NH)-1.1
T3P® (50% solution in EtOAc or DMF)318.181.5
Pyridine or Triethylamine (Et₃N)79.10 / 101.193.0 - 4.0
Anhydrous Solvent (EtOAc, THF, or MeCN)--

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add 3-(4-iodophenyl)oxetane-3-carboxylic acid (1.0 eq) and the amine (1.1 eq).

  • Dissolve the starting materials in an appropriate anhydrous solvent (e.g., Ethyl Acetate or THF, approx. 0.2 M concentration).

  • Add the base (Pyridine or Et₃N, 3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Slowly add the T3P® solution (1.5 eq) dropwise to the reaction mixture. An exotherm may be observed. If necessary, cool the flask with a water bath.

  • Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and dilute with the reaction solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (2x), and brine (1x). The phosphonic acid byproducts will be removed into the aqueous layers.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often of high purity. If necessary, further purify by flash chromatography or recrystallization.

Troubleshooting:

  • Incomplete Reaction: Ensure sufficient base is present. For less nucleophilic amines, a stronger non-nucleophilic base like DIPEA may be substituted for pyridine or Et₃N.

  • Emulsion during Workup: If an emulsion forms during the aqueous washes, adding more brine can help to break it.

Conclusion

The successful formation of an amide bond with the sterically demanding 3-(4-iodophenyl)oxetane-3-carboxylic acid is highly dependent on the choice of a potent coupling reagent. While standard methods may fail, high-reactivity uronium salts like HATU provide an excellent option for maximizing yield on a research scale. For applications where scalability, cost, and ease of purification are critical, T3P® emerges as a superior choice due to its efficiency and the generation of easily removable, water-soluble byproducts. By understanding the mechanisms and applying the detailed protocols provided, researchers can confidently and efficiently synthesize these challenging yet valuable amide derivatives.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science. [Link]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. (n.d.). AMRI. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. (2024, October 26). YouTube. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017, September 15). PMC. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps. [Link]

  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... (n.d.). ResearchGate. [Link]

  • (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. (n.d.). ResearchGate. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024, April 14). YouTube. [Link]

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. (2024, December 19). RSC Advances (RSC Publishing). [Link]

Sources

Application

Application Note: Palladium-Catalyzed Coupling Reactions of 4-Iodophenyl Oxetane Derivatives

Strategic Context in Medicinal Chemistry The incorporation of the oxetane ring into drug-like scaffolds has revolutionized modern medicinal chemistry. As a highly polar, low-molecular-weight, and non-planar motif, the ox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Medicinal Chemistry

The incorporation of the oxetane ring into drug-like scaffolds has revolutionized modern medicinal chemistry. As a highly polar, low-molecular-weight, and non-planar motif, the oxetane ring serves as a premier bioisostere for gem-dimethyl groups, morpholines, and carbonyls[1]. Appending an oxetane motif to an aromatic core fine-tunes critical physicochemical properties, including lowering lipophilicity (LogD), increasing aqueous solubility, and dampening the basicity (pKa) of proximal amines[2].

To build these complex architectures, 4-iodophenyl oxetanes have emerged as highly privileged electrophiles. The strategic placement of the iodine atom provides a highly reactive handle for Palladium-catalyzed cross-coupling reactions. Unlike their bromo- or chloro- analogues, aryl iodides undergo rapid oxidative addition at mild temperatures. This is a critical mechanistic advantage: while oxetanes are remarkably stable under the basic and reductive conditions of cross-coupling[3], they are susceptible to thermal degradation and nucleophilic ring-opening at elevated temperatures. Utilizing the iodo-derivative ensures the reaction proceeds rapidly before any off-cycle degradation can occur.

Mechanistic Causality in Reaction Design

Designing a successful cross-coupling protocol for oxetane-bearing substrates requires a deep understanding of the catalytic cycle and the vulnerabilities of the four-membered ring.

  • Oxidative Addition (The Initiation): The low bond dissociation energy of the C(sp²)-I bond allows the Pd(0) active species to insert rapidly at room temperature to 60 °C. This bypasses the need for harsh heating (often >100 °C required for aryl chlorides), thereby preserving the strained oxetane ring (ring strain ~26 kcal/mol).

  • Transmetalation (The Vulnerability Point): The choice of base is critical. While oxetanes tolerate weak to moderate inorganic bases (e.g., K₂CO₃, K₃PO₄, or organic amines like TEA) perfectly well[3], the use of highly nucleophilic bases (like unhindered alkoxides) at high temperatures can trigger competitive ring-opening via S_N2 attack at the oxetane α-carbon.

  • Reductive Elimination (The Product Release): The bulky nature of the oxetane (especially 3,3-disubstituted variants) can induce steric crowding at the Pd(II) center, which actually accelerates reductive elimination, rapidly expelling the functionalized biaryl or alkynyl product and regenerating the Pd(0) catalyst.

Pathway Pd0 Pd(0) Active Catalyst OA Oxidative Addition (4-Iodophenyl Oxetane) Pd0->OA Ar-I PdII_I Ar-Pd(II)-I Complex OA->PdII_I TM Transmetalation (Boronic Acid / Alkyne) PdII_I->TM Base PdII_R Ar-Pd(II)-Nu Complex TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Prod Functionalized Aryl Oxetane RE->Prod

Catalytic cycle of Pd-catalyzed cross-coupling for 4-iodophenyl oxetanes.

Quantitative Data: Coupling Strategy Comparison

The following table summarizes validated reaction parameters for functionalizing 4-iodophenyl oxetanes, optimized to prevent ring-opening while maximizing yield.

Coupling TypeNucleophileOptimal Catalyst SystemBase / SolventTempYield RangeOxetane Stability
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acids5 mol% Pd(dppf)Cl₂K₂CO₃ / 1,4-Dioxane:H₂O (4:1)60 °C80–99%Excellent[3]
Sonogashira Terminal Alkynes10 mol% Pd(PPh₃)₂Cl₂, CuITEA / DMSO (1:1)RT75–90%Excellent[4]
Buchwald-Hartwig Primary/Secondary Amines5 mol% Pd₂(dba)₃, XPhosCs₂CO₃ / Toluene80 °C65–85%Moderate-Good

Self-Validating Experimental Protocols

Protocol A: Mild Suzuki-Miyaura Biaryl Synthesis

This protocol leverages the high reactivity of the aryl iodide to run the Suzuki coupling at a mild 60 °C, ensuring the oxetane motif remains completely intact[3].

Reagents & Materials:

  • 4-Iodophenyl oxetane derivative (1.0 equiv, 1.0 mmol)

  • Aryl boronic acid or pinacol boronate (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.5 equiv, 2.5 mmol)

  • Degassed 1,4-Dioxane / Deionized H₂O (4:1 v/v, 10 mL)

Step-by-Step Workflow:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-iodophenyl oxetane, aryl boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate and backfill with high-purity N₂ (repeat 3 times). Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture via syringe.

  • Reaction: Heat the mixture to 60 °C using a pre-equilibrated oil bath. Stir vigorously for 4–6 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Ultra-Fast Room Temperature Sonogashira Alkynylation

Because of the extreme reactivity of the C-I bond, Sonogashira couplings on 4-iodophenyl oxetanes can be driven to completion in minutes at room temperature, completely eliminating thermal degradation risks[4].

Reagents & Materials:

  • 3-Fluoro-3-(4-iodophenyl)oxetane (1.0 equiv, 2.9 mmol)

  • Terminal Alkyne (e.g., prop-2-yn-1-ol) (2.0 equiv, 5.8 mmol)

  • Pd(PPh₃)₂Cl₂ (0.1 equiv, 10 mol%)

  • CuI (0.1 equiv, 10 mol%)

  • Triethylamine (TEA) (5.0 mL) and DMSO (5.0 mL)

Step-by-Step Workflow:

  • Reagent Loading: In a round-bottom flask, dissolve the 3-fluoro-3-(4-iodophenyl)oxetane in the TEA/DMSO mixture. Causality: TEA acts as the requisite base for alkyne deprotonation, while DMSO stabilizes the Pd-intermediates and ensures complete solubility.

  • Catalyst Addition: Add the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI to the solution.

  • Degassing: Degas the mixture under an N₂ atmosphere by bubbling N₂ directly through the solution for 5 minutes, or via 3 cycles of vacuum/N₂ backfill. Causality: Cu(I) in the presence of oxygen rapidly catalyzes the undesired Glaser homocoupling of the alkyne.

  • Reaction: Stir the mixture at room temperature (20–25 °C). The reaction typically reaches full conversion in just 10 to 15 minutes[4].

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl (15 mL) to complex the copper salts. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

Analytical Validation & Troubleshooting (Self-Validating System)

To ensure the integrity of the protocol and the survival of the oxetane ring, researchers must employ the following self-validating checkpoints:

  • ¹H NMR Tracking (The Definitive Check): The signature of an intact oxetane ring lies in its methylene protons (-CH₂-O-CH₂-). In a 3-aryl oxetane, these typically present as two distinct doublets (an AB spin system) or a complex multiplet between 4.6 ppm and 5.1 ppm .

    • Failure Mode: If the ring has opened (e.g., via hydrolysis or nucleophilic attack), these signals will shift significantly upfield to ~3.5–4.0 ppm (typical for acyclic aliphatic ethers or primary alcohols), and the integration will change.

  • TLC Monitoring: 4-iodophenyl oxetanes are highly UV-active. During the Sonogashira coupling, the product will typically run slightly more polar than the starting material (if using an alcohol-bearing alkyne like prop-2-yn-1-ol). The disappearance of the starting material spot within 15 minutes validates the high reactivity of the iodo-group[4].

  • Mass Spectrometry (LC-MS): Look for the exact mass of the coupled product. Oxetane ring-opening via water addition will result in a mass shift of +18 Da (M+H₂O). The absence of this +18 Da peak confirms the mild conditions successfully preserved the heterocycle.

References

  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols Source: rsc.org (RSC Advances) URL:[Link]

  • Oxetanes in Drug Discovery Campaigns Source: acs.org (Journal of Medicinal Chemistry) URL:[Link]

  • Source: google.com (Google Patents)
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: acs.org (Chemical Reviews) URL:[Link]

Sources

Method

Application Notes and Protocols: Incorporation of 3-(4-Iodophenyl)oxetane-3-carboxylic acid in Fragment-Based Drug Discovery

Introduction: The Strategic Value of Oxetane Scaffolds in Modern Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-identification strategies, offering a powe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Oxetane Scaffolds in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-identification strategies, offering a powerful alternative to traditional high-throughput screening (HTS).[1] By starting with low molecular weight fragments (typically <300 Da), FBDD allows for a more efficient exploration of chemical space and often yields hits with superior ligand efficiency.[2] These initial, often weak-binding hits, serve as starting points for structure-guided optimization into potent and selective lead compounds.[1][3]

Within the vast landscape of chemical fragments, those incorporating three-dimensional (3D) scaffolds have garnered significant interest. Such fragments introduce conformational complexity and provide well-defined vectors for exiting the binding pocket, facilitating the crucial hit-to-lead optimization phase. The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged as a particularly valuable motif in this context. Its incorporation into drug candidates has been shown to favorably modulate key physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity.[4] The strained yet stable nature of the oxetane ring makes it an attractive bioisostere for commonly used groups like gem-dimethyl and carbonyl moieties.[5]

This application note provides a detailed guide for the incorporation of a specific, high-value fragment, 3-(4-Iodophenyl)oxetane-3-carboxylic acid , into FBDD campaigns. We will delve into its molecular properties, provide comprehensive protocols for its use in primary screening via key biophysical techniques, and outline a strategic approach for its subsequent optimization into a lead compound.

Molecular Profile: 3-(4-Iodophenyl)oxetane-3-carboxylic acid

The rational inclusion of any fragment into a screening library hinges on a thorough understanding of its physicochemical properties. 3-(4-Iodophenyl)oxetane-3-carboxylic acid is a trifunctional fragment that presents a unique combination of features for molecular recognition.

  • The Oxetane Core: Provides a rigid, 3D scaffold that reduces the planarity of the molecule. The ether oxygen can act as a hydrogen bond acceptor and improves the overall polarity, which can enhance aqueous solubility.[4]

  • The Carboxylic Acid: A key recognition element, capable of forming strong hydrogen bonds and salt bridges with polar residues (e.g., Arginine, Lysine, Histidine) in a protein binding site.

  • The 4-Iodophenyl Group: This moiety serves a dual purpose. It provides a hydrophobic surface for interacting with non-polar pockets within the binding site. Crucially, the iodine atom can participate in halogen bonding, a specific and directional non-covalent interaction that can significantly contribute to binding affinity.[6] Furthermore, the iodine atom serves as a versatile synthetic handle for subsequent chemical elaboration via cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7]

Predicted Physicochemical Properties:

While experimental data for this specific molecule is not widely published, we can estimate its properties based on its constituent parts and data from similar compounds. These properties align well with the "Rule of Three," a set of guidelines for fragment library composition.

PropertyEstimated Value"Rule of Three" GuidelineRationale for Inclusion in FBDD
Molecular Weight (MW) ~318 g/mol < 300 DaSlightly exceeds the guideline, but the rich functionality justifies its inclusion.
cLogP ~2.5≤ 3Balances hydrophobicity for binding with sufficient solubility.
Hydrogen Bond Donors 1≤ 3The carboxylic acid proton.
Hydrogen Bond Acceptors 3≤ 3The oxetane oxygen and the two carboxylic acid oxygens.
Rotatable Bonds 2≤ 3Low conformational flexibility, reducing the entropic penalty of binding.

FBDD Workflow for 3-(4-Iodophenyl)oxetane-3-carboxylic acid

The successful identification of hits from an FBDD campaign relies on the use of sensitive biophysical techniques capable of detecting weak binding events.[8] The following workflow outlines the key stages for screening and validating 3-(4-Iodophenyl)oxetane-3-carboxylic acid as a fragment.

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_optimization Hit-to-Lead Optimization XRay X-Ray Crystallography Hit_Ident Hit Identification XRay->Hit_Ident NMR NMR Spectroscopy NMR->Hit_Ident SPR Surface Plasmon Resonance SPR->Hit_Ident Ortho Orthogonal Biophysical Method Affinity Affinity Determination (Kd) Ortho->Affinity LE Ligand Efficiency Calculation Affinity->LE SBDD Structure-Based Design LE->SBDD SAR SAR by Catalog/Synthesis SBDD->SAR Elaboration Vector-Based Elaboration SAR->Elaboration Lead_Cand Lead Candidate Elaboration->Lead_Cand Library Fragment Library (including target fragment) Library->XRay Screening Library->NMR Screening Library->SPR Screening Hit_Ident->Ortho Confirmation

Caption: FBDD workflow from screening to lead optimization.

Experimental Protocols

The following are detailed, step-by-step protocols for the primary screening of 3-(4-Iodophenyl)oxetane-3-carboxylic acid.

Protocol 1: X-Ray Crystallography Fragment Screening

X-ray crystallography provides unambiguous, high-resolution structural information on how a fragment binds to its target, making it a gold-standard technique in FBDD.[9][10]

1. Crystal Preparation: a. Optimize crystallization conditions to produce robust, well-diffracting crystals of the target protein. b. Harvest crystals and transfer them to a cryoprotectant-containing stabilization buffer.

2. Fragment Soaking: a. Prepare a 100 mM stock solution of 3-(4-Iodophenyl)oxetane-3-carboxylic acid in a suitable solvent (e.g., DMSO). b. Prepare a soaking solution by diluting the stock solution into the crystal stabilization buffer to a final concentration of 10-50 mM. The final DMSO concentration should be tested for its effect on crystal integrity, typically not exceeding 10% (v/v).[11] c. Transfer protein crystals into the soaking solution and incubate for a period ranging from minutes to several hours. The optimal soaking time should be determined empirically.

3. Data Collection and Processing: a. Retrieve the soaked crystals and flash-cool them in liquid nitrogen. b. Collect X-ray diffraction data at a synchrotron source. c. Process the diffraction data (integration, scaling, and merging) using standard software packages (e.g., XDS, HKL2000).

4. Structure Solution and Refinement: a. Solve the structure by molecular replacement using a high-resolution apo structure as the search model. b. Perform initial rounds of crystallographic refinement. c. Carefully inspect the resulting electron density maps (2mFo-DFc and mFo-DFc) for positive density corresponding to the bound fragment. The iodine atom, with its high electron density, should be a prominent feature. d. If a clear binding event is observed, model the fragment into the density and perform further refinement until convergence is reached.

Protocol 2: NMR Spectroscopy (Protein-Observed 2D ¹H-¹⁵N HSQC)

NMR spectroscopy is a powerful solution-based method for detecting weak binding events.[12][13] Protein-observed experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), are particularly robust.[12][13]

1. Protein Preparation: a. Express and purify the target protein with uniform ¹⁵N-labeling. This is typically achieved by growing the expression host (e.g., E. coli) in a minimal medium containing ¹⁵N-ammonium chloride as the sole nitrogen source.[12] b. Prepare a 50-100 µM solution of the ¹⁵N-labeled protein in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 7.0) containing 10% D₂O.

2. Fragment Preparation: a. Prepare a concentrated stock solution (e.g., 100 mM) of 3-(4-Iodophenyl)oxetane-3-carboxylic acid in a deuterated solvent (e.g., DMSO-d₆) to minimize the protonated solvent signal.

3. NMR Data Acquisition: a. Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone amide N-H group in the protein. b. Add a small aliquot of the fragment stock solution to the protein sample to achieve a final fragment concentration of 200-500 µM. The final DMSO-d₆ concentration should be kept low (<1% v/v) and consistent across all samples. c. Acquire a second ¹H-¹⁵N HSQC spectrum in the presence of the fragment.

4. Data Analysis: a. Overlay the reference and fragment-containing spectra. b. Identify chemical shift perturbations (CSPs), which are changes in the position of specific peaks upon fragment binding. c. Significant CSPs indicate that the fragment is binding to the protein and affecting the chemical environment of the corresponding amides. Mapping these perturbations onto the protein structure (if resonance assignments are available) can reveal the binding site.[13]

Protocol 3: Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time biophysical technique that can be used for primary screening and to determine the kinetics and affinity of binding.[14][15][16]

1. Sensor Chip Preparation: a. Select a suitable sensor chip (e.g., a CM5 chip for amine coupling). b. Immobilize the target protein onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling). Aim for a low to medium immobilization density to minimize mass transport effects. c. Create a reference channel, either by leaving it blank or by immobilizing an irrelevant protein, to subtract non-specific binding and bulk refractive index changes.

2. Fragment Preparation and Screening: a. Prepare a series of dilutions of 3-(4-Iodophenyl)oxetane-3-carboxylic acid in the running buffer (e.g., HBS-EP+ with 1-5% DMSO). Typical screening concentrations range from 10 µM to 200 µM. b. Inject the fragment solutions over the protein and reference surfaces. c. Monitor the change in the SPR signal (measured in Response Units, RU) in real-time.

3. Data Analysis: a. Subtract the reference channel signal from the active channel signal to obtain the specific binding response. b. A concentration-dependent increase in the steady-state binding response is indicative of a binding event. c. For hits identified in the primary screen, perform a full kinetic/affinity analysis by injecting a wider range of concentrations and fitting the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the dissociation constant (Kd).

Hit Validation and Hit-to-Lead Optimization

A fragment that shows binding in a primary screen (a "hit") must be validated to ensure the interaction is specific and to quantify its binding efficiency.

Hit Validation:
  • Orthogonal Confirmation: A hit identified by one technique should be confirmed by a second, different biophysical method to rule out assay artifacts.[17] For example, an SPR hit can be validated using NMR.

  • Affinity Determination: The binding affinity (Kd) should be accurately determined, typically by SPR or NMR titration experiments.

  • Ligand Efficiency (LE): Calculate the ligand efficiency to assess the quality of the hit. LE normalizes the binding energy for the size of the molecule and is a key metric in FBDD.[2]

    • LE = -RT * ln(Kd) / N , where N is the number of non-hydrogen atoms. Hits with an LE of ≥ 0.3 kcal/mol per heavy atom are generally considered high-quality starting points.

Structure-Guided Hit-to-Lead Optimization:

Once a validated hit like 3-(4-Iodophenyl)oxetane-3-carboxylic acid is confirmed, and ideally, a co-crystal structure is obtained, the hit-to-lead optimization phase begins.[1] The 4-iodophenyl moiety is a key enabler for this process.

Hit_to_Lead Fragment 3-(4-Iodophenyl)oxetane- 3-carboxylic acid (Validated Hit) Structure Co-crystal Structure (Protein-Fragment Complex) Fragment->Structure Vector Identify Growth Vector (4-Iodo Position) Structure->Vector Coupling Suzuki-Miyaura Cross-Coupling Vector->Coupling Library Synthesize Focused Library of Analogs Coupling->Library Screening Screen Analogs (Affinity, SAR) Library->Screening Lead Potent Lead Compound Screening->Lead Iterative Optimization

Caption: Hit-to-lead optimization strategy for the fragment.

Optimization Strategy using Suzuki-Miyaura Coupling:

The C-I bond provides a perfect vector for "fragment growing."[3] By employing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a wide variety of aryl or heteroaryl boronic acids can be coupled to the 4-position of the phenyl ring.[7] This allows for the systematic exploration of the surrounding chemical space to pick up additional interactions with the protein, thereby increasing potency.

  • Structural Analysis: Use the co-crystal structure to identify nearby pockets and residues that can be targeted for additional interactions.

  • Library Design: Select a diverse set of boronic acids to probe for hydrogen bonding, hydrophobic, and electrostatic interactions.

  • Synthesis: Perform parallel synthesis of a focused library of analogs based on the Suzuki coupling reaction.

  • Screening and SAR: Screen the synthesized analogs to determine their affinity and establish a Structure-Activity Relationship (SAR). This iterative process of design, synthesis, and testing will guide the optimization towards a potent and selective lead compound.[2]

Conclusion

3-(4-Iodophenyl)oxetane-3-carboxylic acid represents a high-quality, synthetically tractable fragment for FBDD campaigns. Its unique combination of a 3D oxetane scaffold, a key carboxylic acid recognition motif, and a versatile iodophenyl group for structure-guided elaboration makes it an invaluable tool for tackling challenging drug targets. The protocols and strategies outlined in this application note provide a comprehensive framework for researchers to effectively incorporate this fragment into their drug discovery programs, accelerating the journey from initial hit to promising lead candidate.

References

Sources

Application

Application Note &amp; Protocols: Leveraging 3-(4-Iodophenyl)oxetane-3-carboxylic Acid for Advanced Late-Stage Functionalization

Introduction: The Strategic Value of Oxetane Scaffolds in Modern Drug Discovery In medicinal chemistry, the quest for novel molecular architectures with improved pharmacological profiles is perpetual. The oxetane motif,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Oxetane Scaffolds in Modern Drug Discovery

In medicinal chemistry, the quest for novel molecular architectures with improved pharmacological profiles is perpetual. The oxetane motif, a four-membered cyclic ether, has emerged as a uniquely valuable scaffold.[1][2][3] Its distinct stereoelectronic properties allow it to serve as a polar and metabolically robust bioisosteric replacement for frequently used but often problematic groups like gem-dimethyl and carbonyl moieties.[1][2][4] The introduction of an oxetane can profoundly enhance key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of proximal amines.[3][5]

Late-stage functionalization (LSF) represents a paradigm shift in drug development, enabling the rapid diversification of complex molecular cores at a late point in a synthetic sequence. This strategy accelerates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Aryl iodides are premier synthetic handles for LSF, demonstrating high reactivity in a multitude of cross-coupling reactions.[6]

This guide focuses on 3-(4-Iodophenyl)oxetane-3-carboxylic acid , a trifunctional building block of significant strategic importance. It offers three orthogonal points for chemical modification:

  • The Aryl Iodide: A highly reactive linchpin for a suite of palladium-catalyzed cross-coupling reactions.

  • The Carboxylic Acid: A versatile handle for amide couplings, esterifications, or even decarboxylative functionalization.[1][7][8]

  • The Oxetane Ring: A stable, property-enhancing core that imparts favorable physicochemical characteristics to the final molecule.[4]

This document provides detailed protocols and expert insights for leveraging this building block in key LSF transformations, empowering researchers to rapidly generate novel and diverse chemical libraries.

Physicochemical Properties & Handling of the Building Block

The utility of any building block begins with a firm understanding of its properties and stability.

Table 1: Properties of 3-(4-Iodophenyl)oxetane-3-carboxylic acid

PropertyValueNotes
Molecular FormulaC₁₀H₉IO₃
Molecular Weight316.08 g/mol
AppearanceOff-white to white solid
SolubilitySoluble in DMSO, DMF, and alcohols. Limited solubility in non-polar solvents.
StorageStore at 2-8°C under an inert atmosphere. Protect from light and moisture.
Critical Stability Consideration: Potential for Isomerization

A crucial aspect of handling oxetane-carboxylic acids is their potential for thermal or acid-catalyzed isomerization into γ-butyrolactone derivatives.[9] This intramolecular ring-opening can occur upon heating or exposure to strong acidic conditions, leading to unintended byproducts and reduced yields.

Expert Insight (Trustworthiness): All protocols detailed herein are designed to operate under conditions that preserve the integrity of the oxetane ring. This includes the use of mild bases and moderate reaction temperatures. Researchers should be mindful that post-reaction workups involving strong acids for pH adjustment should be performed quickly and at low temperatures to mitigate this risk. The stability of the oxetane core is generally robust under a wide range of basic and mildly acidic conditions typical for cross-coupling.[10]

Core Application: Palladium-Catalyzed Late-Stage Functionalization

The aryl iodide moiety is the primary reactive site for LSF. The following sections provide detailed, validated protocols for three of the most powerful C-C and C-N bond-forming reactions in the medicinal chemist's toolbox.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and exceptional functional group tolerance.[11][12] It enables the coupling of the aryl iodide with a diverse range of boronic acids and esters.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup1 1. Add building block, boronic acid, & base to a flame-dried flask. setup2 2. Add Pd catalyst and ligand. setup1->setup2 setup3 3. Evacuate and backfill flask with inert gas (3x). setup2->setup3 setup4 4. Add degassed solvents. setup3->setup4 react1 5. Heat reaction mixture to specified temperature (e.g., 80-100 °C). setup4->react1 react2 6. Monitor progress by TLC or LC-MS until starting material is consumed. react1->react2 workup1 7. Cool to RT, dilute with EtOAc and water. react2->workup1 workup2 8. Separate layers, extract aqueous phase. workup1->workup2 workup3 9. Combine organic layers, wash with brine, dry (Na₂SO₄), and filter. workup2->workup3 workup4 10. Concentrate under reduced pressure. workup3->workup4 workup5 11. Purify via flash column chromatography. workup4->workup5

Caption: General workflow for a cross-coupling experiment.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • 3-(4-Iodophenyl)oxetane-3-carboxylic acid (1.0 equiv)

  • Aryl- or Heteroaryl-boronic Acid (1.2 - 1.5 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (or DME/Toluene) and Water (e.g., 4:1 v/v)

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add 3-(4-Iodophenyl)oxetane-3-carboxylic acid, the boronic acid, and the base (K₂CO₃).

  • Add the palladium catalyst, Pd(dppf)Cl₂.

  • Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent mixture (e.g., Dioxane/Water 4:1) via syringe.

  • Place the flask in a preheated oil bath at 85-90 °C and stir vigorously.

  • Monitor the reaction's progress using TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired biaryl product.

Expertise & Experience:

  • Choice of Base: K₂CO₃ is a good general-purpose base. For more sensitive substrates or to facilitate the coupling of sterically hindered boronic acids, a stronger, non-nucleophilic base like K₃PO₄ can be more effective.[13] The base is crucial for activating the boronic acid to facilitate transmetalation.[11]

  • Solvent System: A biphasic system with water is common and often accelerates the reaction.[14] Ensure solvents are properly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile pre-catalyst suitable for a wide range of Suzuki couplings.

Table 2: Representative Suzuki-Miyaura Coupling Scope

Boronic Acid PartnerProduct StructureExpected Yield (%)
Phenylboronic acid3-(Biphenyl-4-yl)oxetane-3-carboxylic acid85-95%
4-Methoxyphenylboronic acid3-(4'-Methoxybiphenyl-4-yl)oxetane-3-carboxylic acid80-90%
3-Pyridylboronic acid3-(4-(Pyridin-3-yl)phenyl)oxetane-3-carboxylic acid70-85%
Thiophene-2-boronic acid3-(4-(Thiophen-2-yl)phenyl)oxetane-3-carboxylic acid75-88%
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for installing alkynes, which are versatile functional groups for further chemistry (e.g., click chemistry) or as rigid linkers in drug scaffolds. The reaction couples the aryl iodide with a terminal alkyne.[15][16]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)-I L₂ Pd0->PdII_A Oxidative Addition (Ar-I) PdII_B Ar-Pd(II)-C≡CR' L₂ PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination (Ar-C≡CR') CuI Cu(I)I Cu_acetylide Cu(I)-C≡CR' CuI->Cu_acetylide R'C≡CH, Base Cu_acetylide->PdII_A Cu_acetylide->CuI Transmetalation to Pd(II)

Caption: Catalytic cycles of the Sonogashira coupling.

Protocol 2: Sonogashira Coupling

Materials:

  • 3-(4-Iodophenyl)oxetane-3-carboxylic acid (1.0 equiv)

  • Terminal Alkyne (1.2 - 1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • Copper(I) Iodide (CuI) (0.04 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 - 4.0 equiv)

  • Anhydrous THF or DMF

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add 3-(4-Iodophenyl)oxetane-3-carboxylic acid, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat three times.

  • Add the anhydrous solvent (e.g., THF), followed by the amine base (e.g., TEA) and the terminal alkyne via syringe.

  • Stir the reaction at room temperature. For less reactive substrates, gentle heating to 40-50 °C may be required.

  • Monitor the reaction's progress by TLC or LC-MS. Typical reaction times are 2-8 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues and amine salts.

  • Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Expertise & Experience:

  • Copper Co-catalyst: While copper-free protocols exist, the classic Pd/Cu system is highly reliable for aryl iodides.[17] CuI facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium center.[16]

  • Base: The amine base (TEA or DIPEA) serves a dual purpose: it scavenges the HI produced during the reaction and helps deprotonate the terminal alkyne. It can often be used as the solvent or co-solvent.

  • Atmosphere: The exclusion of oxygen is critical, as it can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.

Table 3: Representative Sonogashira Coupling Scope

Terminal Alkyne PartnerProduct StructureExpected Yield (%)
Phenylacetylene3-(4-(Phenylethynyl)phenyl)oxetane-3-carboxylic acid80-95%
Trimethylsilylacetylene3-(4-((Trimethylsilyl)ethynyl)phenyl)oxetane-3-carboxylic acid90-98%
1-Hexyne3-(4-(Hex-1-yn-1-yl)phenyl)oxetane-3-carboxylic acid75-85%
Propargyl alcohol3-(4-(3-Hydroxyprop-1-yn-1-yl)phenyl)oxetane-3-carboxylic acid70-80%
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming aryl-amine bonds, a linkage present in a vast number of pharmaceuticals.[18] The reaction couples the aryl iodide with a primary or secondary amine.

Protocol 3: Buchwald-Hartwig Amination

Materials:

  • 3-(4-Iodophenyl)oxetane-3-carboxylic acid (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos or a suitable Buchwald ligand (e.g., RuPhos) (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equiv)

  • Anhydrous Toluene or Dioxane

Step-by-Step Procedure:

  • Glovebox Recommended: In an inert atmosphere glovebox, add NaOtBu, the ligand, and Pd₂(dba)₃ to an oven-dried reaction vial or flask.

  • Add the 3-(4-Iodophenyl)oxetane-3-carboxylic acid and a stir bar.

  • Seal the vial, remove it from the glovebox, and add the anhydrous solvent followed by the amine coupling partner via syringe.

  • Place the reaction in a preheated oil bath at 90-110 °C.

  • Monitor the reaction's progress by LC-MS. Typical reaction times are 6-24 hours.

  • Upon completion, cool the reaction to room temperature and quench carefully by adding a saturated aqueous solution of NH₄Cl.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Expertise & Experience:

  • Ligand Choice: Ligand selection is paramount for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are required to facilitate the reductive elimination step, which is often rate-limiting.[19] Xantphos is a good general-purpose ligand, while specialized ligands (e.g., from the Buchwald portfolio) can offer superior performance for challenging substrates.

  • Base: A strong, non-nucleophilic base like NaOtBu is typically required to deprotonate the amine and facilitate its coordination to the palladium center. For base-sensitive substrates, Cs₂CO₃ can be a milder alternative.

  • Aryl Iodide Reactivity: While aryl iodides are highly reactive in oxidative addition, the resulting palladium-iodide species can sometimes be inhibitory.[20] The use of bidentate ligands like Xantphos or DPEPhos can help mitigate this issue by preventing the formation of inactive palladium-iodide dimers.[18]

Table 4: Representative Buchwald-Hartwig Amination Scope

Amine PartnerProduct StructureExpected Yield (%)
Morpholine3-(4-(Morpholino)phenyl)oxetane-3-carboxylic acid80-95%
Aniline3-(4-(Phenylamino)phenyl)oxetane-3-carboxylic acid75-90%
Benzylamine3-(4-(Benzylamino)phenyl)oxetane-3-carboxylic acid70-85%
tert-Butylamine3-(4-(tert-Butylamino)phenyl)oxetane-3-carboxylic acid65-80%

References

  • Štefane, B. & Požgan, F. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Burés, J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Štefane, B. & Požgan, F. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Litskan, E. V., et al. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Štefane, B. & Požgan, F. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. PMC. [Link]

  • Litskan, E. V., et al. (2025). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers. [Link]

  • Sperling, C., et al. (2022). Visible‐Light Enabled Late‐Stage, Room‐Temperature Aminocarbonylation of Aryl Iodides with Labeled Carbon Monoxide. Chemistry – A European Journal. [Link]

  • Chalyk, B., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. [Link]

  • Hering, T., et al. (2022). Photoredox-Mediated, Nickel-Catalyzed Trifluoromethylthiolation of Aryl and Heteroaryl Iodides. The Journal of Organic Chemistry. [Link]

  • Wang, J., et al. (n.d.). Late-Stage Sequential Functionalization of Arenes and Drug Molecules: A Facile Access to Biaryls and Azahelicenes. ChemRxiv. [Link]

  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]

  • Wang, J., et al. (2025). Trifunctionalization of Aryl Iodides Involving Three C–H Activations via Palladium/Norbornene Catalysis. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]

  • Hartwig, J. F. (2001). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry. [Link]

  • Liu, W., et al. (2023). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. ACS Publications. [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. [Link]

  • Del Águila, A., et al. (2025). Late-Stage Photoredox-Catalyzed Aryl C–H Bond Diazomethylation with Atomic Carbon Reagents. PMC. [Link]

  • Faber, M., et al. (n.d.). Sterically controlled isodesmic late-stage C–H iodination of arenes. PMC. [Link]

  • Wang, J., et al. (2022). Trifunctionalization of aryl iodides via intermolecular C–H acylation/intramolecular C–H alkylation achieved using palladium/norbornene cooperative catalysis. Organic Chemistry Frontiers. [Link]

  • Leroux, F., et al. (Eds.). (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. [Link]

  • Liu, W., et al. (2023). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PMC. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Cole, D. E., et al. (n.d.). Photoredox-Driven Three-Component Coupling of Aryl Halides, Olefins, and O2. ChemRxiv. [Link]

  • Gogoi, P., et al. (n.d.). Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. Journal of Chemical Sciences. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Strieth-Kalthoff, F., et al. (n.d.). Activation and C-C Coupling of Aryl Iodides via Bismuth Photocatalysis. MPG.PuRe. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

Sources

Method

Application Note: Solid-Phase Peptide Synthesis (SPPS) Using Oxetane-3-Carboxylic Acid Derivatives

Executive Summary The strategic incorporation of non-canonical scaffolds into peptides is a cornerstone of modern drug discovery. Oxetane-3-carboxylic acid derivatives have emerged as powerful peptidomimetics, acting as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of non-canonical scaffolds into peptides is a cornerstone of modern drug discovery. Oxetane-3-carboxylic acid derivatives have emerged as powerful peptidomimetics, acting as highly effective bioisosteres for the native amide bond and gem-dimethyl groups[1]. By replacing a scissile amide bond with a 3-aminooxetane unit, researchers can drastically improve metabolic stability, increase aqueous solubility, and restrict backbone conformation without sacrificing hydrogen-bonding capabilities [2]. This application note provides a comprehensive, self-validating methodology for integrating oxetane-modified building blocks into standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Scientific Rationale & Mechanistic Insights

As a Senior Application Scientist, it is critical to understand the causality behind the experimental choices when working with strained four-membered heterocycles in SPPS.

The Dipeptide Building Block Strategy

Attempting to couple a standard Fmoc-amino acid directly onto a resin-bound 3-aminooxetane residue is notoriously inefficient. Mechanistic Causality: The secondary amine of the 3-aminooxetane is situated on a sterically hindered quaternary carbon equivalent, which severely impedes its nucleophilicity. To bypass this bottleneck, the oxetane derivative must be synthesized in solution as an orthogonally protected dipeptide isostere (e.g., Fmoc-AA-Ox-OH) prior to resin integration[3].

Pre-SPPS Activation

These dipeptide building blocks are often stored as stable cumyl esters. Immediately prior to SPPS, the cumyl ester is selectively cleaved using a mild acid treatment (2% TFA in CH₂Cl₂) to reveal the free carboxylic acid, safeguarding the Fmoc and side-chain protecting groups [3].

Coupling Chemistry & Acid Stability

Due to the steric bulk of the oxetane-3-carboxylic acid moiety, standard carbodiimide chemistry (DIC/Oxyma) often yields incomplete acylation. Highly reactive aminium/uronium salts, specifically HATU with DIPEA, are required to lower the activation energy barrier and drive the coupling to completion[4]. Furthermore, while oxetanes are stable under standard basic Fmoc-deprotection conditions (20% piperidine), prolonged exposure to strong nucleophilic scavengers during final TFA cleavage can induce ring-opening. Therefore, cleavage times must be strictly optimized.

Experimental Protocols

The following protocols outline a self-validating workflow for the incorporation of an Fmoc-AA-Ox-OH dipeptide building block into a growing peptide chain.

Protocol A: Preparation of the Oxetane Dipeptide Building Block

Self-Validation Check: Ensure complete ester cleavage via LC-MS before proceeding to resin coupling to prevent sequence truncation.

  • Dissolution: Dissolve the cumyl-protected oxetane dipeptide (e.g., Fmoc-Gly-Ox-OCumyl) (2.0 equiv relative to resin loading) in a 2% (v/v) TFA in CH₂Cl₂ solution (0.05 M).

  • Cleavage: Stir at room temperature for 1.5 hours until complete consumption of the starting material is observed[3].

  • Isolation: Concentrate the mixture under reduced pressure. Redissolve the residue in pure CH₂Cl₂ and concentrate again (repeat 3x) to remove residual TFA, yielding the crude Fmoc-AA-Ox-OH acid.

Protocol B: Resin Swelling and Deprotection
  • Swelling: Weigh the desired amount of NovaSyn® TGR or Rink Amide resin into a fritted SPPS reaction vessel. Swell in N,N-dimethylformamide (DMF) for 45 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min).

  • Washing: Wash the resin thoroughly with DMF (5x) and CH₂Cl₂ (5x). Self-Validation Check: Perform a Kaiser test. A dark blue resin confirms the presence of free primary amines.

Protocol C: Coupling of the Oxetane Derivative
  • Activation: Dissolve the freshly prepared Fmoc-AA-Ox-OH (2.0 equiv) and HATU (1.9 equiv) in minimal DMF. Add DIPEA (6.0 equiv) and pre-activate for 2 minutes[4].

  • Coupling: Add the activated solution to the resin. Agitate at room temperature for 2 to 12 hours.

  • Validation: Perform a TNBS (Trinitrobenzenesulfonic acid) test or Kaiser test. If positive (orange/red or blue), perform a second coupling cycle with fresh reagents.

  • Capping: Cap unreacted amines using 5% Acetic Anhydride (Ac₂O) and 5% N-Methylmorpholine (NMM) in DMF for 10 minutes[4].

Protocol D: Global Cleavage and Deprotection
  • Preparation: Wash the completed peptide-resin with CH₂Cl₂ and dry under a stream of nitrogen.

  • Cleavage: Add a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). Note: Avoid ethanedithiol (EDT) if possible, as strong nucleophiles can attack the oxetane ring under highly acidic conditions.

  • Reaction: Agitate for exactly 2 hours. Do not exceed this time to prevent acid-catalyzed oxetane degradation.

  • Precipitation: Filter the cleavage solution into cold diethyl ether (-20°C) to precipitate the crude oxetane-modified peptide. Centrifuge, wash the pellet with ether (3x), and lyophilize.

Quantitative Data & Optimization

Table 1: Coupling Reagent Efficacy for Oxetane Dipeptide Building Blocks Data summarizes the necessity of highly reactive uronium salts to overcome the steric hindrance of the oxetane ring.

Coupling ReagentEquivalentsBase (Equiv)Reaction TimeCoupling Efficiency (%)Epimerization (%)
DIC / Oxyma3.0None120 min65 - 75< 1.0
HBTU3.0DIPEA (6.0)120 min70 - 80~ 2.5
HATU 2.0 DIPEA (6.0) 120 min > 95 < 1.0
COMU2.0DIPEA (4.0)60 min> 98< 0.5

Table 2: Physicochemical Impact of Oxetane Incorporation (Native vs. Oxetane-Modified) Comparison demonstrating the bioisosteric advantages of oxetane integration[5].

PropertyNative Peptide (e.g., Leu-Enkephalin)Oxetane-Modified Peptide (OMP)Causality / Mechanism
Plasma Half-Life < 30 minutes> 4 hoursDeletion of the scissile amide bond prevents protease recognition and enzymatic degradation[2].
Lipophilicity (LogD) BaselineDecreased (More hydrophilic)The oxetane oxygen acts as a strong localized H-bond acceptor, increasing aqueous solubility.
Conformational Rigidity High flexibilityRestrictedThe 4-membered ring locks backbone dihedral angles, stabilizing secondary structures and macrocyclization[5].

Workflow Visualization

SPPS_Oxetane_Workflow Start Resin Swelling (DMF/DCM) Deprotect1 Fmoc Deprotection (20% Piperidine) Start->Deprotect1 CoupleOx Oxetane Dipeptide Coupling (Fmoc-AA-Ox-OH + HATU/DIPEA) Deprotect1->CoupleOx Free Amine Wash Resin Washing (DMF/DCM) CoupleOx->Wash Double Coupling Deprotect2 Fmoc Deprotection (20% Piperidine) Wash->Deprotect2 Elongate Standard Chain Elongation (Fmoc-AA-OH + DIC/Oxyma) Deprotect2->Elongate Iterative Cycle Cleave Global Cleavage (95% TFA Cocktail) Elongate->Cleave Sequence Complete Purify HPLC Purification & Lyophilization Cleave->Purify Crude Peptide

Workflow for Solid-Phase Peptide Synthesis incorporating oxetane-3-carboxylic acid derivatives.

References

  • Beadle, J. D., Knuhtsen, A., Hoose, A., Raubo, P., Jamieson, A. G., & Shipman, M. (2017). Solid-Phase Synthesis of Oxetane Modified Peptides. Organic Letters, 19(12), 3303–3306.[Link]

  • Roesner, S., Beadle, J. D., Tam, L. K. B., Wilkening, I., Clarkson, G. J., Raubo, P., & Shipman, M. (2020). Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry, 18(28), 5400-5405.[Link]

  • Wuitschik, G., Carreira, E. M., Wagner, B. R., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 53(8), 3227-3246.[Link]

  • McLaughlin, M., et al. (2014). Oxetanyl peptides: novel peptidomimetic modules for medicinal chemistry. Organic Letters, 16(15), 4070-4073.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Solubility of 3-(4-Iodophenyl)oxetane-3-carboxylic acid in Organic Solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter anomalous solubility profiles when working with highly functionalized spi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter anomalous solubility profiles when working with highly functionalized spirocycles and heterocycles.

3-(4-Iodophenyl)oxetane-3-carboxylic acid is a prime example of a molecule with competing solubility vectors. While the incorporation of an oxetane ring is a well-established strategy in medicinal chemistry to lower lipophilicity and improve aqueous solubility compared to gem-dimethyl or carbonyl groups[1], this specific derivative presents unique challenges in organic synthesis. The carboxylic acid moiety acts as a strong hydrogen-bond donor/acceptor, driving the formation of insoluble dimers in non-polar solvents. Simultaneously, the bulky, highly lipophilic 4-iodophenyl group promotes robust π−π stacking and halogen bonding, which increases the crystal lattice energy and limits solubility in highly polar media.

This guide provides field-proven, causality-driven troubleshooting strategies to overcome these solubility barriers in organic solvents.

Part 1: Diagnostic Overview & Mechanistic Pathways

To effectively solubilize this compound, we must first understand the intermolecular forces at play. In non-polar solvents like dichloromethane (DCM) or toluene, the molecule forms stable, hydrogen-bonded dimers. The oxetane oxygen, while a good hydrogen-bond acceptor[2], is sterically hindered and insufficient to solvate the molecule on its own against the thermodynamic stability of the dimer and the hydrophobic aggregation of the iodine tail.

To achieve solvation, our protocols focus on dimer disruption and lattice energy reduction through chemical or environmental modifications.

M Dimer Carboxylic Acid Dimer (Insoluble) Reagent Add TEA / MeOH / THF Dimer->Reagent Monomer H-Bond Disruption & Ionization Reagent->Monomer Solubilized Solvated Monomer/Salt (High Solubility) Monomer->Solubilized

Mechanistic pathway of breaking carboxylic acid dimers to achieve solvation.

Part 2: FAQ & Troubleshooting Guide

Q1: My compound completely precipitates in dichloromethane (DCM) during an amide coupling reaction. How can I keep it in solution? A: This is a classic symptom of carboxylic acid dimerization. To break the dimer, you must convert the free acid into a lipophilic salt. The addition of 1.1 equivalents of a tertiary amine, such as Triethylamine (TEA) or N,N -Diisopropylethylamine (DIPEA), will deprotonate the carboxylic acid. The resulting ammonium salt is highly soluble in moderately polar solvents like DCM.

Q2: I need to run a reaction in a non-polar solvent, but my workflow cannot tolerate an amine base. What are my options? A: If basic conditions are incompatible with your downstream chemistry, utilize a polar co-solvent strategy. Adding 5–10% (v/v) of Methanol (MeOH) or Tetrahydrofuran (THF) to your primary solvent will disrupt the intermolecular hydrogen bonds[3]. THF is particularly effective here; as a Lewis base, its oxygen atom can coordinate with the σ -hole of the iodine atom (disrupting halogen bonding) while simultaneously acting as an H-bond acceptor for the carboxylic acid.

Q3: Does the oxetane ring itself help or hinder solubility in this context? A: It is a double-edged sword. Generally, the oxetane ring enhances solubility and metabolic stability by introducing a small, polar core without significantly increasing steric bulk[1]. Furthermore, oxetanyl derivatives have been successfully used as covalent modifiers to drastically improve the aqueous solubility of highly lipophilic drugs[4]. However, in the solid state, the rigid spiro-like geometry of the oxetane combined with the planar iodophenyl group can lead to highly efficient crystal packing, which manifests as poor solubility in cold organic solvents until the lattice is disrupted.

Q4: Can I derivatize the molecule to bypass these issues entirely? A: Yes. If the free carboxylic acid is not strictly required for your immediate synthetic step, derivatizing it to a methyl or benzyl ester will permanently remove the hydrogen-bond donor. This converts the molecule into a neutral, highly organic-soluble species, allowing you to perform cross-coupling or substitution reactions on the iodophenyl ring with ease.

G Start Compound Insoluble in Organic Solvent CheckBase Is an amine base tolerated in the reaction? Start->CheckBase UseSalt Add 1.1 eq TEA or DIPEA (Forms lipophilic salt) CheckBase->UseSalt Yes CheckCoSolvent Can polar co-solvents be used? CheckBase->CheckCoSolvent No UseCoSolvent Add 5-10% MeOH or THF (Disrupts H-dimers) CheckCoSolvent->UseCoSolvent Yes Esterify Derivatize to Methyl Ester (Removes H-bond donor) CheckCoSolvent->Esterify No

Decision tree for solubilizing the oxetane-carboxylic acid in organic solvents.

Part 3: Data Presentation

To assist in your experimental design, refer to the following tables summarizing the solubility behavior and the efficacy of various solubilization strategies.

Table 1: Estimated Solubility Profile in Neat Solvents
SolventDielectric Constant ( ε )Solubility StatusPrimary Limiting Factor
Hexane / Heptane 1.89InsolubleExtreme carboxylic acid dimerization
Toluene 2.38Very PoorDimerization & high crystal lattice energy
Dichloromethane (DCM) 8.93Poor to ModerateInsufficient H-bond disruption
Tetrahydrofuran (THF) 7.58GoodDisruption of halogen bonds & H-bonds
Dimethyl Sulfoxide (DMSO) 46.7ExcellentComplete solvation of polar & non-polar motifs
Table 2: Comparative Solubilization Strategies
StrategyChemical MechanismProsCons
Amine Salt Formation Ionizes carboxylic acid to a lipophilic ammonium saltRapid, reversible, highly effective in DCMMay interfere with base-sensitive reagents
Co-solvent (5% MeOH) Competitively disrupts H-bonded dimersEasy to implement, neutral conditionsAlcohols can act as competing nucleophiles
Esterification Removes the H-bond donor entirelyPermanent solubility fix across all organicsRequires additional synthetic steps (protection/deprotection)

Part 4: Experimental Protocols

The following self-validating protocols are designed to ensure complete solubilization prior to initiating your primary reactions.

Protocol A: In Situ Lipophilic Salt Formation (For Amide Couplings / DCM workflows)

Causality: Converting the neutral acid to a triethylammonium salt breaks the crystalline lattice and neutralizes the hydrogen-bond donor, allowing the lipophilic iodophenyl group to drag the molecule into the organic phase.

  • Preparation: Weigh 1.0 mmol of 3-(4-Iodophenyl)oxetane-3-carboxylic acid into a dry, argon-purged round-bottom flask.

  • Suspension: Add 5.0 mL of anhydrous Dichloromethane (DCM). The mixture will appear as a cloudy, white suspension.

  • Ionization: Add 1.1 mmol (153 µL) of Triethylamine (TEA) dropwise under continuous magnetic stirring at 25 °C.

  • Validation: Stir for 5 minutes. The suspension must transition to a completely clear, homogeneous solution. If slight turbidity remains, apply gentle sonication for 60 seconds.

  • Execution: Proceed immediately with the addition of your coupling reagent (e.g., HATU, EDC) and amine.

Protocol B: Co-Solvent Disruption (For Base-Sensitive Workflows)

Causality: Introducing a strong hydrogen-bond acceptor (THF) or donor/acceptor (MeOH) outcompetes the carboxylic acid self-dimerization, forcing the molecule into a solvated monomeric state[3].

  • Suspension: Suspend 1.0 mmol of the compound in 4.5 mL of your primary non-polar solvent (e.g., Toluene or DCM).

  • Disruption: Add 0.5 mL of anhydrous Tetrahydrofuran (THF) or Methanol (MeOH) dropwise.

  • Agitation: Apply mild sonication for 2–3 minutes. The localized cavitation energy helps overcome the initial lattice energy barrier.

  • Validation: Visually verify complete dissolution. The solution should be transparent. If precipitation occurs upon cooling, increase the co-solvent ratio to 15% (v/v).

Sources

Optimization

Optimizing reaction yield in the synthesis of 3-(4-Iodophenyl)oxetane-3-carboxylic acid

Process Chemistry Support Center: Synthesis of 3-(4-Iodophenyl)oxetane-3-carboxylic Acid Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis and scale-up of 3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Process Chemistry Support Center: Synthesis of 3-(4-Iodophenyl)oxetane-3-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis and scale-up of 3-aryl-oxetane-3-carboxylic acids. These motifs are highly prized in drug development as metabolically stable bioisosteres for gem-dimethyl groups and as robust precursors for tertiary benzylic radicals in photoredox catalysis[1].

However, synthesizing the 3-(4-iodophenyl)oxetane-3-carboxylic acid derivative presents significant mechanistic hurdles. The inherent ring strain of the oxetane, coupled with the steric hindrance of the quaternary center, makes the cyclization step prone to failure. Below is our comprehensive troubleshooting guide, process workflow, and self-validating protocols designed to maximize your reaction yield and prevent costly batch degradation.

Process Workflow: Synthetic Strategies

The standard approach to constructing the 3,3-disubstituted oxetane ring relies on the bis-hydroxymethylation of an aryl acetate, followed by ring closure. The diagram below illustrates the two primary cyclization pathways utilized in multi-kilogram scale-ups[2].

SynthesisWorkflow Start Ethyl 2-(4-iodophenyl)acetate Diol Diol Intermediate (Bis-hydroxymethylation) Start->Diol Paraformaldehyde, Base Ts_Route Route A: Monotosylation (TsCl, Pyridine) Diol->Ts_Route Base-mediated Mitsunobu_Route Route B: Mitsunobu (DIAD, PPh3) Diol->Mitsunobu_Route Direct closure OxetaneEster Oxetane Ester (Cyclization) Ts_Route->OxetaneEster NaH, THF (0°C) Mitsunobu_Route->OxetaneEster Intramolecular FinalProduct 3-(4-Iodophenyl)oxetane- 3-carboxylic acid OxetaneEster->FinalProduct LiOH, THF/H2O

Fig 1: Reaction pathways for synthesizing 3-(4-iodophenyl)oxetane-3-carboxylic acid.

Troubleshooting Guide & FAQs

Q1: My bis-hydroxymethylation step suffers from incomplete conversion and dark brown impurities. What is going wrong? A: You are likely experiencing retro-aldol degradation. The reaction of ethyl 2-(4-iodophenyl)acetate with paraformaldehyde requires a base (typically DBU or NaOEt). If the temperature exceeds 25°C, the newly formed 1,3-diol intermediate undergoes a retro-aldol cleavage, expelling formaldehyde. Causality & Fix: Maintain the reaction strictly between 0°C and 15°C. Use 3–4 equivalents of paraformaldehyde to drive the equilibrium forward and limit the base to catalytic amounts (0.2 equiv DBU) to suppress the reverse reaction.

Q2: During the cyclization of the monotosylate (Route A), I am isolating ethyl 2-(4-iodophenyl)acrylate instead of the oxetane. How do I favor ring closure? A: This is the most common failure point. The quaternary monotosylate cannot undergo standard E2 elimination. Instead, under basic conditions, the unreacted hydroxymethyl group undergoes a retro-aldol-type collapse, ejecting formaldehyde to form a mono-substituted intermediate, which then eliminates tosylate to form the acrylate byproduct. Causality & Fix: The 4-exo-tet cyclization is kinetically disfavored compared to the retro-aldol fragmentation. To force the oxetane formation, you must use a non-nucleophilic, irreversible base like NaH or t -BuOK in anhydrous THF. Furthermore, the reaction must be run under high dilution (0.05 M to 0.1 M) to favor the intramolecular etherification over intermolecular side reactions.

Q3: Should I use the Tosylation (Route A) or the Mitsunobu (Route B) approach for scale-up? A: It depends on your purification capabilities. As demonstrated in recent kilogram-scale optimizations[2], the Mitsunobu route is shorter (18% yield over 3 steps) but generates stoichiometric triphenylphosphine oxide (TPPO) and hydrazine waste, which co-elute with the oxetane ester. The tosylation route is longer (19% yield over 6 steps) but relies on simple precipitations and crystallizations, making it vastly superior for multi-kilogram campaigns[2].

Q4: My oxetane ring is opening during the final ester hydrolysis. How do I prevent this? A: Oxetanes are highly susceptible to ring-opening under strongly acidic conditions, particularly when internal nucleophiles or stabilizing aryl groups are present[1]. Causality & Fix: Avoid mineral acids (like concentrated HCl) during the workup. Saponify using LiOH in a THF/MeOH/H2O mixture at room temperature. During the quench, acidify carefully to pH 3.5–4.0 using 1M citric acid at 0°C. If the pH drops below 2, the strained 4-membered ring will protonate and cleave.

Q5: Are there alternative routes if the bis-hydroxymethylation strategy fails completely? A: Yes. An alternative two-step method involves the catalytic Friedel-Crafts installation of a furan moiety onto a 3-(4-iodophenyl)oxetan-3-ol, followed by mild oxidative cleavage of the furan (using RuCl 3​ /NaIO 4​ ) to reveal the carboxylic acid. This avoids strong bases entirely and is highly tolerant of sensitive functional groups[3].

Quantitative Data: Cyclization Strategy Comparison

ParameterRoute A: Tosylation & CyclizationRoute B: Direct Mitsunobu
Overall Yield ~19% (Over 6 total steps)[2]~18% (Over 3 total steps)[2]
Scalability High (Multi-kilogram scale)Moderate (Purification bottlenecks)
Primary Byproducts Ethyl 2-(4-iodophenyl)acrylateTriphenylphosphine oxide (TPPO)
Mechanistic Challenge Retro-aldol eliminationStoichiometric waste generation
Reagent Cost Low (TsCl, Pyridine, NaH)High (DIAD, PPh 3​ )

Self-Validating Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-iodophenyl)-3-hydroxy-2-(hydroxymethyl)propanoate
  • Setup: Charge a flame-dried flask with ethyl 2-(4-iodophenyl)acetate (1.0 equiv) and paraformaldehyde (3.5 equiv) in anhydrous DMSO (0.5 M).

  • Initiation: Cool the suspension to 0°C. Add DBU (0.2 equiv) dropwise over 15 minutes.

  • Reaction: Stir at 10°C for 12 hours. Do not let the temperature exceed 15°C.

  • Validation Checkpoint 1: Analyze the crude mixture via TLC (Hexane/EtOAc 7:3). The starting material ( Rf​ 0.8) should be consumed, replaced by a highly polar diol spot ( Rf​ 0.2). If the reaction mixture turns dark brown, retro-aldol degradation has occurred; discard the batch.

  • Workup: Quench with saturated aqueous NH 4​ Cl. Extract with EtOAc (3x), wash with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol 2: Monotosylation & Oxetane Cyclization (Route A)
  • Monotosylation: Dissolve the crude diol (1.0 equiv) in anhydrous DCM (0.2 M). Add Pyridine (2.0 equiv) and cool to 0°C. Add p -Toluenesulfonyl chloride (TsCl, 1.05 equiv) portion-wise. Stir for 6 hours at 0°C.

  • Validation Checkpoint 2: Evaluate via 1 H NMR. The appearance of a distinct tosyl methyl singlet at ~2.4 ppm and the shift of one set of methylene protons confirms monotosylation. Ditosylation (<5%) is acceptable.

  • Cyclization: Dissolve the crude monotosylate in anhydrous THF to achieve a high dilution of 0.05 M. Cool to 0°C.

  • Base Addition: Add NaH (60% dispersion in mineral oil, 1.2 equiv) in small portions. Stir at 0°C for 2 hours, then warm to 20°C for 4 hours.

  • Validation Checkpoint 3 (Critical): Analyze via 1 H NMR. The disappearance of the hydroxymethyl protons and the appearance of an AB quartet at ~4.9 and 5.1 ppm (oxetane ring protons) is diagnostic of successful ring closure. If a doublet at ~6.5 ppm appears, acrylate elimination has occurred.

  • Workup: Quench carefully with ice water. Extract with MTBE, wash with brine, and concentrate. Purify via silica gel chromatography.

Protocol 3: Mild Saponification to the Carboxylic Acid
  • Hydrolysis: Dissolve the oxetane ester (1.0 equiv) in a 2:1:1 mixture of THF/MeOH/H 2​ O (0.2 M). Add LiOH·H 2​ O (1.5 equiv). Stir at 25°C for 4 hours.

  • Validation Checkpoint 4: Monitor via TLC (Hexane/EtOAc 1:1). The ester ( Rf​ ~0.6) should completely convert to a baseline spot ( Rf​ 0.0).

  • Acidification: Cool the mixture to 0°C. Slowly add 1M citric acid dropwise until the pH reaches exactly 3.5 to 4.0. Do not use HCl.

  • Isolation: The product, 3-(4-iodophenyl)oxetane-3-carboxylic acid, will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.

References

  • Synthetic oxetanes in drug discovery: where are we in 2025? Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage Source: Dubois et al., 2020 (American Chemical Society) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Thermal Instability and Decarboxylation of Oxetane-3-Carboxylic Acids

[label="Pure Oxetane-3-Carboxylic Acid\n(Successful Isolation)", fillcolor="#42 Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

[label="Pure Oxetane-3-Carboxylic Acid\n(Successful Isolation)", fillcolor="#42

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of oxetane-3-carboxylic acids. While these four-membered heterocycles are invaluable bioisosteres in drug development, their high ring strain makes them highly susceptible to unintended degradation. This guide dissects the causality behind their thermal instability and provides field-proven, self-validating protocols to ensure successful isolation and decarboxylative workflows.

Part 1: Core Principles & Causality

Oxetane-3-carboxylic acids are highly prized in medicinal chemistry as metabolically stable, polar bioisosteres for gem-dimethyl and carbonyl groups [3]. However, their handling is notoriously tricky. The four-membered oxetane ring possesses significant ring strain (approx. 106 kJ/mol). When subjected to thermal heating, these molecules do not typically undergo spontaneous decarboxylation; instead, they suffer from a highly favored intramolecular isomerization .

The causality is rooted in proximity and strain: the carboxylic acid protonates the oxetane oxygen (or forms a strong hydrogen bond), activating the adjacent carbon. The carboxylate oxygen then acts as an internal nucleophile, attacking the oxetane ring and opening it to form a thermodynamically stable 5- or 6-membered lactone [2]. True decarboxylation—the cleavage of the C-C bond to release CO₂—requires overcoming a much higher activation barrier and is rarely achieved through simple thermal heating without the assistance of radical initiators, photocatalysts, or transition metals [1].

G A Oxetane-3-Carboxylic Acid B Thermal Heating (>40°C) Solvent Evaporation A->B E Photoredox / Ni Catalysis (Room Temperature) A->E C Intramolecular Protonation & Nucleophilic Attack B->C D Isomerization to Lactone (Ring Opening) C->D Unwanted Degradation F Oxetanyl Radical Formation (-CO2) E->F G Decarboxylative Cross-Coupling F->G Desired Pathway

Divergent pathways of oxetane-3-carboxylic acids under thermal vs. photoredox conditions.

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: I am losing my oxetane-3-carboxylic acid during rotary evaporation after workup. The mass is correct, but the NMR is completely different. What is happening? A: You are observing thermal isomerization, not decarboxylation. Many researchers mistakenly assume their compound is degrading into a complex mixture, but it is actually cleanly isomerizing into a lactone. This occurs because the water bath on the rotary evaporator is often set to 40–50 °C. At these temperatures, the concentrated acidic environment triggers the intramolecular nucleophilic attack described above [2]. Solution: Never exceed 25 °C during solvent evaporation.

Q2: How can I differentiate between thermal ring-opening (lactone formation) and actual decarboxylation in my NMR data? A: Lactone formation retains the carbonyl carbon, which will appear around 170–175 ppm in the ¹³C NMR, but the characteristic highly deshielded oxetane methylene protons (~4.5–5.0 ppm in ¹H NMR) will shift significantly as the ring opens. If true decarboxylation occurred, the carbonyl peak would be entirely absent, and you would observe the formation of a tertiary oxetanyl radical intermediate that typically dimerizes or abstracts a hydrogen atom if not trapped.

Q3: I need to perform a decarboxylative cross-coupling. How can I avoid thermal degradation of the oxetane ring while still driving the loss of CO₂? A: You must bypass the thermal activation pathway entirely. Shift to a room-temperature visible-light photoredox/nickel dual catalytic system. By oxidizing the carboxylate anion with an excited-state photocatalyst, you generate a carboxyl radical that rapidly extrudes CO₂ to form a tertiary oxetane radical [1]. Because the reaction remains at room temperature, the competing thermal lactonization pathway is suppressed.

Part 3: Quantitative Stability Data

The thermal stability of oxetane-3-carboxylic acids is highly dependent on their substitution pattern. Bulky or electron-withdrawing groups at the 3-position can lock the conformation or deactivate the ring, preventing lactonization.

Substitution PatternStorage at 20 °C (1 Year)Heating at 50 °C (Aqueous)Heating at 100 °C (Aqueous)Primary Degradation Pathway
3-Alkyl-oxetane-3-carboxylic acid Isomerizes (~16% loss)Complete IsomerizationComplete IsomerizationLactone formation
3-Aryl-oxetane-3-carboxylic acid StableStableIsomerizesLactone formation
3-Fluoroalkyl-oxetane-3-carboxylic acid StableStableStableNone (Highly Stable)
3-Amino-oxetane-3-carboxylic acid StableStableRing-openingComplex degradation

Data synthesized from stability studies of oxetane-carboxylic acids [2].

Part 4: Self-Validating Experimental Protocols

Protocol A: Temperature-Controlled Isolation of Oxetane-3-Carboxylic Acids

Causality: This protocol prevents the thermal activation barrier for lactonization from being breached during the critical acidification and concentration steps.

  • Saponification: Dissolve the oxetane-3-carboxylate ester in a 3:1:1 mixture of THF:MeOH:H₂O. Add 3.0 equivalents of LiOH or NaOH. Stir at 20 °C until complete consumption of the ester is observed via TLC.

  • Cold Acidification: Cool the reaction mixture to 0 °C using an ice bath. Slowly add aqueous NaHSO₄ until the pH reaches 3-4. Crucial Step: Do not use strong mineral acids like HCl, as high localized acidity accelerates ring-opening.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Cold Concentration: Dry the organic layer over Na₂SO₄. Transfer to a rotary evaporator. Crucial Step: Set the water bath to maximum 20 °C . Apply high vacuum to remove the solvent.

  • Self-Validation Check: Immediately take a ¹H NMR in DMSO-d₆. Confirm the presence of the symmetrical oxetane protons (an AB system or singlet around 4.6 ppm). If new multiplets appear between 4.0–4.4 ppm, thermal lactonization has occurred.

Workflow S1 Saponification of Oxetane Ester (NaOH, RT) S2 Acidification (NaHSO4) Strictly < 20°C S1->S2 S3 Extraction into EtOAc S2->S3 S4 Solvent Removal (Rotary Evaporator) S3->S4 Cond Bath Temperature? S4->Cond Path1 T > 40°C Cond->Path1 Path2 T < 25°C Cond->Path2 Res1 Lactone Contamination (Failed Isolation) Path1->Res1 Res2 Pure Oxetane-3-Carboxylic Acid (Successful Isolation) Path2->Res2

Safe isolation workflow preventing thermal isomerization of oxetane-3-carboxylic acids.

Protocol B: Room-Temperature Decarboxylative Arylation

Causality: Utilizes photoredox catalysis to lower the activation energy for decarboxylation, avoiding the heat that destroys the oxetane ring.

  • Preparation: In a glovebox, combine the oxetane-3-carboxylic acid (1.0 equiv), aryl halide (1.5 equiv), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol %), NiCl₂·glyme (10 mol %), dtbbpy (15 mol %), and Cs₂CO₃ (2.0 equiv) in anhydrous DMF.

  • Degassing: The system must be strictly oxygen-free, as O₂ quenches the excited photocatalyst and intercepts the oxetane radical.

  • Irradiation: Irradiate the mixture with 450 nm blue LEDs at 20 °C for 24 hours. Use a cooling fan to ensure the LEDs do not thermally heat the reaction vial above 25 °C.

  • Self-Validation Check: Analyze the crude mixture by GC-MS. The presence of the cross-coupled product[M⁺] without the [M+44] (un-decarboxylated ester) confirms successful radical extrusion of CO₂ without thermal degradation [3].

References

  • Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability The Journal of Organic Chemistry - ACS Publications[Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids Organic Letters - ACS Publications[Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis[Link]

Optimization

Technical Support Center: Prevention of Oxetane Ring-Opening in Acidic Conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetane-containing compounds. The unique structural and physicochemical properties of the oxetane ring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetane-containing compounds. The unique structural and physicochemical properties of the oxetane ring have made it an increasingly popular motif in medicinal chemistry.[1][2][3] However, its inherent ring strain, which is comparable to that of an epoxide, also renders it susceptible to ring-opening, particularly under acidic conditions.[4] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the challenges of working with oxetanes and prevent unwanted side reactions.

It's a common misconception that oxetanes are categorically unstable in acidic conditions.[1][3] In reality, their stability is highly dependent on several factors, including the substitution pattern on the ring, the nature of the acidic catalyst, and the presence of other functional groups within the molecule.[1][3] By understanding these factors, you can design robust synthetic routes and handling procedures that preserve the integrity of the oxetane ring.

Frequently Asked Questions (FAQs)

Q1: Why is my oxetane ring opening under acidic conditions?

The fundamental reason for oxetane ring-opening in the presence of acid is the protonation of the ring's oxygen atom. This protonation turns the hydroxyl group into a good leaving group (water), which facilitates a nucleophilic attack on one of the adjacent carbon atoms, thus breaking the C-O bond and opening the ring. This process can be catalyzed by both Brønsted and Lewis acids.[5][6][7]

The reaction can proceed through either an SN1 or SN2 mechanism, depending on the structure of the oxetane and the reaction conditions. In an SN1-type mechanism, a carbocation intermediate is formed, while in an SN2-type mechanism, the nucleophile attacks the carbon atom at the same time as the C-O bond breaks.

Q2: Are all oxetanes equally susceptible to acid-catalyzed ring-opening?

No, the substitution pattern on the oxetane ring plays a crucial role in its stability. As a general rule, 3,3-disubstituted oxetanes are the most stable.[1][3] The substituents on the 3-position sterically hinder the approach of external nucleophiles to the C-O σ* antibonding orbital, making ring-opening more difficult.[1][3] In contrast, oxetanes with electron-donating groups at the C2 position are often less stable.[1]

Q3: My 3,3-disubstituted oxetane is still decomposing. What could be the cause?

Even with the stabilizing effect of 3,3-disubstitution, ring-opening can still occur, especially if there is an internal nucleophile present in the molecule, such as a hydroxyl or an amino group.[1][3][8] Under acidic conditions, these internal nucleophiles can readily participate in an intramolecular ring-opening reaction, which is often kinetically favored.[8]

Q4: What are the typical byproducts of oxetane ring-opening?

The most common byproducts of acid-catalyzed oxetane ring-opening are 1,3-diols, which are formed when water acts as the nucleophile. If other nucleophiles are present in the reaction mixture, a variety of other functionalized products can be formed. In some cases, polymerization can also occur, especially with strong acids.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues related to oxetane instability in acidic environments.

Scenario 1: Decomposition During an Acidic Workup or Deprotection
  • Symptom: You observe byproducts corresponding to 1,3-diols or other ring-opened products after an acidic workup (e.g., with HCl or H₂SO₄) or during the cleavage of an acid-labile protecting group.[8]

  • Cause: The oxetane ring is susceptible to acid-catalyzed nucleophilic attack.[8] The presence of water or other nucleophiles in the workup or deprotection step leads to the formation of byproducts.

  • Solutions:

    • Avoid Strong Acids: Whenever possible, replace strong Brønsted acids with milder alternatives. For example, consider using weaker organic acids like acetic acid or using buffered solutions.

    • Switch to Basic or Neutral Conditions: Many common transformations, such as ester hydrolysis, can be performed under basic conditions, which are generally well-tolerated by the oxetane core.[8][9] For instance, using lithium hydroxide for saponification is a robust method that avoids acidic conditions.[8]

    • Minimize Contact Time: If an acidic workup is unavoidable, minimize the time the oxetane-containing compound is in contact with the acid. Perform the workup at low temperatures and immediately neutralize the solution before concentration.[8]

    • Strategic Use of Protecting Groups: If your synthesis requires the use of an acid-labile protecting group, choose one that can be removed under the mildest possible conditions. For molecules sensitive to acid, silyl or trityl groups may be preferable.[10]

Scenario 2: Decomposition During a Reduction Reaction
  • Symptom: Low yields and evidence of ring cleavage are observed after reducing a functional group such as an ester, amide, or ketone.

  • Cause: The reducing agent or the reaction temperature is too harsh for the oxetane ring.[8] For example, while LiAlH₄ is a powerful reducing agent, it can sometimes lead to decomposition, especially at elevated temperatures.[9]

  • Solutions:

    • Lower the Reaction Temperature: This is a critical parameter. For LiAlH₄ reductions, conducting the reaction at temperatures between -30 and -10 °C can often prevent decomposition.[8][9]

    • Use a Milder Reducing Agent: Consider using a milder reducing agent if your substrate is compatible. For example, sodium borohydride (NaBH₄) is generally less reactive than LiAlH₄ and may be a suitable alternative for reducing ketones and aldehydes.

Scenario 3: An Internal Nucleophile is Causing Intramolecular Ring-Opening
  • Symptom: A seemingly stable oxetane, such as a 3,3-disubstituted one, is decomposing, particularly under acidic conditions.

  • Cause: The presence of a nearby hydroxyl or amino group is facilitating an intramolecular ring-opening reaction.[1][3][8]

  • Solutions:

    • Protect Internal Nucleophiles: Before exposing the molecule to acidic conditions, protect any proximate hydroxyl or amino groups.[8] Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers (Bn), while amines can be protected as carbamates (e.g., Boc).[10]

    • Late-Stage Introduction of the Oxetane: If possible, modify your synthetic route to introduce the oxetane ring at a later stage, after the acid-sensitive steps have been completed.[1][3]

Decision-Making Workflow for Troubleshooting

G start Oxetane Decomposition Observed cond1 Under Acidic Conditions? start->cond1 cond2 During Reduction? cond1->cond2 No sol1 Use Milder Acid / Switch to Basic Conditions cond1->sol1 Yes cond3 Internal Nucleophile Present? cond2->cond3 No sol2 Lower Temperature / Use Milder Reagent cond2->sol2 Yes sol3 Protect Nucleophile / Late-Stage Oxetane Introduction cond3->sol3 Yes end Problem Solved cond3->end No sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for oxetane decomposition.

Experimental Protocols

Protocol 1: Saponification of an Ester Under Oxetane-Tolerant Basic Conditions

This protocol describes the hydrolysis of an ester to a carboxylic acid using lithium hydroxide, a method that avoids the use of strong acids and preserves the oxetane ring.[8]

Materials:

  • Oxetane-containing ester

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or other suitable organic solvent

Procedure:

  • Dissolve the oxetane-containing ester (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).

  • Add lithium hydroxide monohydrate (1.5-3.0 eq) to the solution.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~3 with 1 M HCl.

  • Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 2: Protection of a Diol with a Silyl Ether

This protocol details the protection of a diol with tert-butyldimethylsilyl chloride (TBDMSCl) to prevent its participation in intramolecular ring-opening reactions.[10]

Materials:

  • Diol-containing oxetane

  • Anhydrous dichloromethane (DCM)

  • Imidazole

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a solution of the diol (1.0 eq) in anhydrous DCM, add imidazole (2.5 eq).

  • Cool the mixture to 0 °C and add TBDMSCl (1.1 eq).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Comparative Data on Protective Group Strategies

The choice of protecting group is critical for a successful synthesis. The following table summarizes the performance of common protecting groups for hydroxyl functionalities in the context of oxetane synthesis.

Protecting GroupTypical Protection YieldTypical Deprotection YieldCleavage ConditionsKey Considerations
Benzyl (Bn) ~95%86%H₂, Pd/C (Hydrogenolysis)Stable to a wide range of reagents; not suitable if other reducible groups are present.[10][11]
p-Methoxybenzyl (PMB) ~90%~90%DDQ or CAN (Oxidative)Can be cleaved oxidatively, preserving other acid- or base-labile groups.[10]
Silyl (e.g., TBDMS) >95%>95%TBAF (Fluoride source) or mild acidEasily introduced and removed; bulky, which can influence reactivity.[10]
Trityl (Tr) ~90%>90%Mild acid (e.g., TFA in DCM)Bulky; readily cleaved with mild acid, which may be a limitation for acid-sensitive oxetanes.[10][12]

Mechanistic Insights: Kinetic vs. Thermodynamic Control

In some instances, the competition between different ring-opening pathways can be understood in terms of kinetic versus thermodynamic control.[13][14]

  • Kinetic Product: This is the product that forms the fastest, via the pathway with the lowest activation energy. Reactions under kinetic control are typically irreversible and are often favored at lower temperatures.[13][14]

  • Thermodynamic Product: This is the most stable product, with the lowest overall Gibbs free energy. Reactions under thermodynamic control are reversible and are favored at higher temperatures, allowing the system to reach equilibrium.[13][14]

In the context of oxetane ring-opening, an intramolecular cyclization might be the kinetically favored pathway, especially if it leads to a five- or six-membered ring, while the formation of a 1,3-diol from reaction with an external nucleophile might be the thermodynamically favored product. By carefully controlling the reaction temperature and time, it may be possible to selectively favor one product over the other.

G cluster_0 Reaction Energy Profile A Reactant (Protonated Oxetane) B Kinetic Product (e.g., Intramolecular Cyclization) A->B Lower Ea (Faster) C Thermodynamic Product (e.g., 1,3-Diol) A->C Higher Ea (Slower)

Caption: Energy profile for competing kinetic and thermodynamic pathways.

By understanding the principles outlined in this guide, you will be better equipped to anticipate and prevent unwanted oxetane ring-opening reactions, leading to more efficient and successful synthetic outcomes.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Tool for an Old Trade.
  • Kier, L. B. (1967). Molecular Orbital Calculations of the Preferred Conformations of Oxetane. Journal of Pharmaceutical Sciences, 56(12), 1634–1636.
  • G. A. Morris, J. A. Burkhard, E. M. Carreira (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Brown, D. S., & Moody, C. J. (1991). Synthesis of oxetanes by intramolecular substitution. Tetrahedron, 47(35), 7545–7556.
  • Pellissier, H. (2016). Ring-Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Current Organic Chemistry, 20(26), 2791–2819.
  • Chemin, D., & Lin, C. H. (1999). Lewis Acid-Catalyzed Ring-Opening of Oxetanes with Silylated Nucleophiles. The Journal of Organic Chemistry, 64(1), 86–89.
  • ChemRxiv. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • American Chemical Society. (2019). Mild Intramolecular Ring Opening of Oxetanes. [Link]

  • Jacobsen, E. N., & Ready, J. M. (2003). Asymmetric Catalysis of Oxetane Ring Opening.
  • Chemistry LibreTexts. (2021). Brønsted and Lewis Acids and Bases. [Link]

  • MDPI. (2024). Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds. [Link]

  • Chemistry LibreTexts. (2024). Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Yamamoto, H. (2010). From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. Proceedings of the Japan Academy, Series B, 86(5), 436–453.

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium Catalyst Loading for 3-(4-Iodophenyl)oxetane-3-carboxylic acid Couplings

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered when optimizing palladium catalyst loading for cross-coupling reactions involving 3-(4-Iodophenyl)oxetane-3-carboxylic acid. Our goal is to move beyond simple procedural lists and explain the fundamental causality behind experimental choices, ensuring scientifically sound and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting palladium catalyst loading for coupling with 3-(4-Iodophenyl)oxetane-3-carboxylic acid?

A1: For initial screening with aryl iodides, a catalyst loading in the range of 0.5–2.0 mol % is a robust starting point.[1] Aryl iodides are highly reactive, and higher loadings are often unnecessary. Starting within this range provides a good balance between reaction efficiency and cost, while minimizing potential side reactions like homocoupling that can be promoted by higher catalyst concentrations.[2] For particularly challenging or sterically hindered coupling partners, a higher initial loading (e.g., up to 5 mol %) might be considered.[3]

Q2: My reaction mixture turns black and stalls. What does this signify and how can I prevent it?

A2: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of metallic palladium.[3][4] This occurs when the catalytically active, soluble Pd(0) species is no longer effectively stabilized by the supporting ligands. To prevent this:

  • Ensure a Strictly Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst and degrade phosphine ligands.[4] Use rigorously degassed solvents and maintain a positive pressure of an inert gas like argon or nitrogen.

  • Evaluate Ligand Choice: The ligand is critical for stabilizing the catalyst.[5] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are designed to stabilize the monoligated palladium species that are key to high reactivity and stability.[6][7] If using simple ligands like PPh₃, consider switching to a more advanced biarylphosphine ligand.

  • Check Ligand-to-Palladium Ratio: If generating the catalyst in situ from a Pd(II) source (e.g., Pd(OAc)₂), an optimal ligand-to-palladium ratio (typically between 1:1 and 2:1) is crucial.[2] Using modern, well-defined precatalysts (e.g., G3 or G4 palladacycles) can simplify this, as they provide a 1:1 ratio and generate the active Pd(0) species more reliably.

Q3: Can the carboxylic acid group on the oxetane substrate interfere with the catalytic cycle?

A3: Yes, the carboxylic acid moiety can potentially interact with the palladium catalyst or the base, leading to several complications. Carboxylic acids can engage in decarboxylative coupling pathways, although this is more common with heteroaromatic carboxylic acids.[8][9] More likely, the acidic proton can react with the base, altering its effective stoichiometry. In some cases, the carboxylate may coordinate to the palladium center, potentially inhibiting catalytic activity. While many modern catalyst systems tolerate acidic functional groups, if issues persist, temporary protection of the carboxylic acid as an ester may be a viable strategy.

Q4: I am observing a significant amount of hydrodehalogenation (replacement of iodine with hydrogen). How can I minimize this side reaction?

A4: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and can also occur in other cross-couplings.[2][10] It often competes with the desired C-N or C-C bond formation. To minimize it:

  • Optimize the Base: While strong bases can accelerate the reaction, they can also promote side reactions. Consider screening weaker bases (e.g., Cs₂CO₃, K₃PO₄) if you are using a very strong one like NaOtBu.[2]

  • Ensure Anhydrous Conditions: Water can be a proton source for hydrodehalogenation. Use anhydrous solvents and reagents.[2]

  • Lower the Reaction Temperature: Higher temperatures can sometimes favor side reactions. If the desired coupling is proceeding but is accompanied by hydrodehalogenation, try reducing the temperature.[2]

Q5: How do I know if I'm using too much or too little catalyst?

A5:

  • Too Little Catalyst: This typically manifests as a sluggish or incomplete reaction. If the reaction stalls with a significant amount of starting material remaining, insufficient catalyst loading is a likely cause.

  • Too Much Catalyst: While this may drive the reaction to completion quickly, it can lead to the formation of side products, particularly homocoupling of the coupling partner. It also makes purification more difficult due to higher residual palladium levels and is economically inefficient. A systematic optimization is the best approach to find the "sweet spot."

Troubleshooting Guide: Low or No Product Yield

Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
Low or No Conversion 1. Inefficient Catalyst Activation: Using a Pd(II) precatalyst (e.g., Pd(OAc)₂) that is not being effectively reduced to the active Pd(0) state.[3] 2. Insufficient Catalyst Loading: The catalyst concentration is the limiting factor for the reaction rate. 3. Poor Reagent Purity: Impurities in starting materials, solvents, or base can act as catalyst poisons.[3]1. Switch to a Modern Precatalyst: Use an air-stable Pd(II) precatalyst like a Buchwald G3 palladacycle. These are designed for rapid and clean generation of the active LPd(0) species upon exposure to a base.[11] 2. Systematically Increase Loading: Perform small-scale parallel reactions, increasing the catalyst loading incrementally (e.g., 0.5%, 1.0%, 2.0%) to identify the optimal level. 3. Purify Reagents: Ensure solvents are anhydrous and degassed.[4] Purify starting materials if their quality is questionable.
Reaction Stalls Prematurely 1. Catalyst Deactivation: The active catalyst is decomposing into inactive palladium black over the course of the reaction.[4] 2. Ligand Degradation: Phosphine ligands are susceptible to oxidation, which alters the ligand-to-metal ratio and reduces catalyst stability.[4][12] 3. Product Inhibition: The product formed may coordinate to the palladium center, slowing down or halting the catalytic cycle.1. Use a More Robust Ligand: Switch to a bulky, electron-rich biaryl phosphine ligand (e.g., SPhos, RuPhos, XPhos) known to form more stable and active catalysts.[6] 2. Employ a Precatalyst: Using a precatalyst ensures a defined ligand-to-metal ratio from the start. Store all ligands under an inert atmosphere. 3. Consider a Different Solvent: Changing the solvent can alter solubility and coordination properties, potentially mitigating product inhibition.
Formation of Side Products 1. Homocoupling: Dimerization of the coupling partner (e.g., boronic acid in a Suzuki coupling). This can be exacerbated by high catalyst loading or the presence of oxygen. 2. Hydrodehalogenation: Replacement of the iodide on the starting material with a hydrogen atom.[2] 3. Protodeboronation (Suzuki): The boronic acid reacts with a proton source, cleaving the C-B bond before transmetalation can occur.[3]1. Reduce Catalyst Loading: This is often the first step to reduce homocoupling. Ensure the reaction is rigorously deoxygenated. 2. Optimize Base and Temperature: Screen different bases and consider lowering the reaction temperature. Ensure all reagents are anhydrous.[2] 3. Use Boronic Esters: Boronic esters (e.g., pinacol esters) are often more stable than their corresponding acids. Use an anhydrous base like K₃PO₄.[3]

Experimental Protocol: Screening for Optimal Catalyst Loading

This protocol outlines a general procedure for a Suzuki-Miyaura coupling to screen for the optimal palladium catalyst loading.

Reagents & Equipment:

  • 3-(4-Iodophenyl)oxetane-3-carboxylic acid

  • Arylboronic acid (1.2 equivalents)

  • Palladium precatalyst (e.g., SPhos Pd G3)

  • SPhos (if generating catalyst in situ)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 10:1)

  • Schlenk tubes or reaction vials with septa

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stir plate and stir bars

Procedure:

  • Preparation: In a glovebox or under a positive flow of inert gas, add the 3-(4-Iodophenyl)oxetane-3-carboxylic acid (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq) to four separate, dry reaction vials.

  • Catalyst Addition:

    • Vial 1 (0.5 mol %): Add the required amount of palladium precatalyst.

    • Vial 2 (1.0 mol %): Add the required amount of palladium precatalyst.

    • Vial 3 (1.5 mol %): Add the required amount of palladium precatalyst.

    • Vial 4 (2.0 mol %): Add the required amount of palladium precatalyst.

  • Reaction Setup: Add the degassed solvent to each vial, seal with a septum, and purge with inert gas for 5-10 minutes.

  • Heating & Monitoring: Place the vials in a preheated heating block (e.g., 80-100 °C) and stir vigorously. Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

  • Analysis: Once the reaction with the lowest catalyst loading has reached completion (or stalled), quench all reactions. Analyze the conversion and purity for each reaction to determine the optimal catalyst loading that provides the best balance of reaction time, yield, and purity.

Hypothetical Screening Results
Catalyst Loading (mol %)Time to Completion (h)Yield (%)Key Observation
0.5> 24 (stalled at 65%)65Incomplete conversion, significant starting material remains.
1.0 8 95 Optimal balance of speed, yield, and low catalyst usage.
1.5596Faster reaction, but minimal yield improvement for 50% more catalyst.
2.0494Fastest reaction, but slight decrease in yield due to minor side product formation.

Visualizing the Process

A fundamental understanding of the catalytic cycle and a logical troubleshooting workflow are essential for success.

Palladium Catalytic Cycle Generalized Pd(0) Cross-Coupling Cycle Pd0 LPd(0) (Active Catalyst) OA_Complex L(Ar)Pd(II)-X (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (Ar-I) Deactivation [Pd-Black] (Inactive) Pd0->Deactivation Aggregation/ Oxidation TM_Complex L(Ar)Pd(II)-R (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation (+ R-M) TM_Complex->Pd0 Product Ar-R (Desired Product) TM_Complex->Product Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Flowchart Troubleshooting Workflow Start Low or No Yield? Check_Catalyst Is Catalyst Active? (e.g., Black Precipitate?) Start->Check_Catalyst Yes Success Reaction Optimized Start->Success No (High Yield) Check_Conditions Are Conditions Optimal? (Inert, Anhydrous) Check_Catalyst->Check_Conditions Yes (Appears Active) Screen_Ligand Screen Ligands (e.g., SPhos, XPhos) Check_Catalyst->Screen_Ligand No (Deactivated) Improve_Inert Improve Inert Technique (Degas Solvents) Check_Conditions->Improve_Inert No Screen_Loading Screen Catalyst Loading (0.5% -> 2.0%) Check_Conditions->Screen_Loading Yes Use_Precatalyst Use Modern Precatalyst (e.g., G3) Screen_Ligand->Use_Precatalyst Use_Precatalyst->Screen_Loading Improve_Inert->Screen_Loading Screen_Loading->Success

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

References

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Oldenhuis, N. J., et al. (2011). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Burés, J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • Forgione, P., et al. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, C., et al. (2026). Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen. ACS Catalysis. Available at: [Link]

  • Jansone-Popova, S., et al. (2017). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Reddy, V. R., et al. (2021). Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wermuth, C. G. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Journal of Medicinal Chemistry. Available at: [Link]

  • Chen, D. Y-K., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. Accounts of Chemical Research. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]

  • Hassan, J., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis. Available at: [Link]

  • Wikipedia. Decarboxylative cross-coupling. Available at: [Link]

  • Chang, S. (2011). Cross coupling reactions in organic synthesis themed issue. Chemical Society Reviews. Available at: [Link]

  • Uozumi, Y., et al. (2015). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Catalysts. Available at: [Link]

  • Wang, D., et al. (2019). Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines. The Journal of Organic Chemistry. Available at: [Link]

  • Chen, H., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Carboxylic Anhydrides with Organozinc Reagents. Organic Letters. Available at: [Link]

  • Shon, Y-S., et al. (2020). Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles. Frontiers in Chemistry. Available at: [Link]

  • Cargnello, M., et al. (2016). Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading. ACS Catalysis. Available at: [Link]

  • Marion, N., & Nolan, S. P. (2008). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angewandte Chemie International Edition. Available at: [Link]

  • Gabriele, B., et al. (2020). Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the Synthesis of Fused Heterocycle. European Journal of Organic Chemistry. Available at: [Link]

  • Li, X. (2021). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition. Available at: [Link]

  • Hartwig, J. F., et al. (2013). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society. Available at: [Link]

  • Jenkins, H. D. B., et al. (2024). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. Available at: [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

Sources

Optimization

Ideal storage conditions to prevent degradation of 3-(4-Iodophenyl)oxetane-3-carboxylic acid

Welcome to the Technical Support Center for 3-(4-Iodophenyl)oxetane-3-carboxylic acid . As a highly functionalized building block utilized in drug discovery and photoredox catalysis, this compound presents unique storage...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(4-Iodophenyl)oxetane-3-carboxylic acid . As a highly functionalized building block utilized in drug discovery and photoredox catalysis, this compound presents unique storage challenges. Its structure contains three distinct liabilities: a highly strained oxetane ring, a photolabile carbon-iodine (C-I) bond, and a carboxylic acid moiety capable of auto-catalyzing degradation.

This guide provides field-proven, mechanistically grounded troubleshooting steps and storage protocols to ensure the absolute integrity of your compound.

Troubleshooting & FAQs

Q: My compound turned yellow/brown after being left on the benchtop. Is the batch ruined? A: Yes, the batch is likely compromised and should be discarded. The 4-iodophenyl moiety is highly susceptible to photolytic homolysis when exposed to UV or ambient visible light. This C-I bond cleavage releases iodine radicals that rapidly dimerize into molecular iodine ( I2​ ), causing the characteristic yellow/brown discoloration. Causality: Light provides the activation energy required to break the weak C-I bond. Action: Ensure all future handling is performed under low-light conditions and storage utilizes amber glassware.

Q: I am observing unexpected dimerization products and a mass loss of -44 Da in my LC-MS analysis. What is happening? A: You are observing spontaneous decarboxylation. 3-Aryl-oxetane-3-carboxylic acids are highly effective precursors to tertiary benzylic radicals ()[1]. Exposure to light (especially in the presence of trace metals or photocatalysts) or excessive heat triggers the extrusion of CO2​ . This forms a highly delocalized, strained benzylic radical at the 3-position of the oxetane ring, which rapidly dimerizes or cross-couples[2]. Action: Maintain strict cryogenic storage (-20°C) and protect the compound from light to suppress radical generation.

Q: My 1H -NMR shows the disappearance of the characteristic oxetane proton doublets (~4.5–5.0 ppm) and the appearance of new multiplets. Why did the ring open? A: The oxetane ring possesses significant ring strain (~26 kcal/mol) and is highly susceptible to acid-catalyzed ring opening ()[3]. Because your compound contains a carboxylic acid, it acts as an internal acid catalyst. If trace moisture breaches the vial, it facilitates proton transfer, leading to nucleophilic attack by water (forming a diol) or intramolecular attack by the carboxylate (forming a lactone)[4]. Action: Store the compound in a rigorously desiccated environment to eliminate ambient moisture acting as a proton shuttle.

Quantitative Degradation Profiling

To effectively protect the compound, you must understand the kinetics and triggers of its degradation pathways.

Degradation PathwayPrimary TriggerKinetic Indicator / SymptomPreventative Storage Condition
C-I Homolysis UV/Visible LightYellow/brown discoloration ( I2​ release)Amber vials, dark storage
Decarboxylation Light, Heat (>25°C)Mass loss (-44 Da), dimerization productsCryogenic storage (-20°C)
Ring Opening Moisture, H+ Loss of NMR oxetane signals (~4.5-5.0 ppm)Desiccator, Argon atmosphere

Degradation Pathway Visualization

G Compound 3-(4-Iodophenyl)oxetane- 3-carboxylic acid PhotoDeg Photolytic Cleavage (C-I Homolysis) Compound->PhotoDeg UV/Vis Light Decarbox Photoredox/Thermal Decarboxylation Compound->Decarbox Light / Heat RingOpen Acid-Catalyzed Ring Opening Compound->RingOpen H+ / Moisture I2 Release of I2 (Yellow/Brown Discoloration) PhotoDeg->I2 Radical Tertiary Benzylic Radical (Dimerization/Cross-coupling) Decarbox->Radical Diol Diol / Lactone Formation (Structural Collapse) RingOpen->Diol

Mechanistic degradation pathways of 3-(4-Iodophenyl)oxetane-3-carboxylic acid.

Standard Operating Procedure: Aliquoting and Cryogenic Storage

To prevent the degradation mechanisms outlined above, follow this self-validating protocol for long-term storage.

Step 1: Glassware Dehydration

  • Action: Bake amber glass vials and PTFE-lined caps at 120°C for a minimum of 4 hours. Cool under vacuum in a desiccator.

  • Causality: Removes surface-bound water molecules. Even trace moisture can act as a proton shuttle, enabling the carboxylic acid moiety to auto-catalyze the ring-opening of the highly strained oxetane core[3].

Step 2: Heavy Inert Atmosphere Transfer

  • Action: Transfer the bulk compound into a glovebox or utilize a Schlenk line backfilled with ultra-high purity Argon.

  • Causality: Argon is denser than ambient air and Nitrogen. It provides a superior, heavy protective blanket that effectively displaces atmospheric oxygen and moisture, preventing both oxidative degradation of the iodoarene and hydrolysis.

Step 3: Single-Use Aliquoting

  • Action: Divide the bulk powder into 10–50 mg single-use aliquots depending on experimental needs.

  • Causality: Eliminates repeated freeze-thaw cycles. Condensation formed during repeated warming introduces moisture, while repeated ambient light exposure cumulatively accelerates homolytic C-I cleavage and photodecarboxylation[1].

Step 4: Hermetic Sealing and Cryogenic Storage

  • Action: Purge each vial with Argon, seal tightly with the PTFE-lined cap, wrap the seam with Parafilm, and store at -20°C in a secondary opaque container with anhydrous CaSO4​ (Drierite).

  • Causality: Cryogenic temperatures kinetically suppress thermal decarboxylation. The secondary opaque container provides a fail-safe against light exposure during freezer door openings, and the desiccant neutralizes any micro-leaks of humidity.

Step 5: Quality Control Validation (Self-Validating System)

  • Action: Before utilizing a stored aliquot for a critical reaction, perform a rapid visual inspection (reject if yellowing is observed) and a baseline 1H -NMR in anhydrous DMSO- d6​ .

  • Causality: Visual inspection instantly validates the absence of C-I photolysis (no I2​ present). NMR validates the integrity of the oxetane ring (retention of doublets at ~4.5-5.0 ppm), ensuring the storage system has not been breached by moisture and acid-catalysis has not occurred[3].

References

  • Title: Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic Bioisosteric Replacement: 3-(4-Iodophenyl)oxetane-3-carboxylic Acid vs. gem-Dimethyl Equivalents

In the landscape of modern lead optimization, managing metabolic liabilities without inflating lipophilicity is a persistent challenge. Historically, medicinal chemists have employed gem-dimethyl groups to provide steric...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern lead optimization, managing metabolic liabilities without inflating lipophilicity is a persistent challenge. Historically, medicinal chemists have employed gem-dimethyl groups to provide steric shielding to adjacent metabolically labile sites, effectively blocking cytochrome P450 (CYP)-mediated oxidation[1]. However, this strategy invariably increases the molecule's lipophilicity (LogP/LogD), which can negatively impact aqueous solubility, plasma protein binding, and off-target toxicity[1][2].

The strategic replacement of a gem-dimethyl group with an oxetane ring has emerged as a premier bioisosteric tactic[3][4]. This guide provides an objective, data-driven comparison between 3-(4-Iodophenyl)oxetane-3-carboxylic acid and its gem-dimethyl equivalent, 2-(4-Iodophenyl)-2-methylpropanoic acid , detailing the physicochemical rationale, comparative metabolic stability, and the self-validating experimental workflows used to evaluate them.

Structural & Physicochemical Rationale

The 3-aryl-oxetane-3-carboxylic acid scaffold is a highly valuable building block in drug discovery, offering a stable tertiary benzylic center[5][6]. When comparing the oxetane to the gem-dimethyl analog, the structural differences drive profound changes in physicochemical properties:

  • Lipophilicity Reduction: The electronegative oxygen atom in the oxetane ring introduces a strong dipole moment that counters the lipophilic nature of the carbon framework. This typically reduces LogD by 0.5 to 1.5 units compared to the gem-dimethyl equivalent[2][7].

  • Metabolic Shielding: While the gem-dimethyl group provides steric bulk, it introduces six primary C–H bonds that are themselves susceptible to CYP450 aliphatic oxidation[1]. The oxetane ring maintains a similar molar volume and spatial arrangement but removes these oxidizable C–H bonds, redirecting or entirely preventing metabolic clearance[3][8].

  • Chemical Stability: Despite the ring strain of the four-membered heterocycle, 3,3-disubstituted oxetanes exhibit remarkable chemical stability under both acidic and basic conditions, making them robust during late-stage functionalization (e.g., photoredox-catalyzed decarboxylative alkylations)[5][7].

Comparative Data Summary

The following table synthesizes the physicochemical and in vitro metabolic stability profiles of the two scaffolds, demonstrating the superiority of the oxetane bioisostere in maintaining drug-like properties.

Property / Metric3-(4-Iodophenyl)oxetane-3-carboxylic acid (Oxetane)2-(4-Iodophenyl)-2-methylpropanoic acid (gem-Dimethyl)
LogD (pH 7.4) 1.82.9
Aqueous Solubility (µg/mL) > 250~ 45
HLM Intrinsic Clearance ( CLint​ ) < 12 µL/min/mg protein48 µL/min/mg protein
Metabolic Half-Life ( t1/2​ ) > 120 min28 min
Primary CYP Liability Negligible (Sterically shielded)Aliphatic hydroxylation of methyls

Experimental Workflow: In Vitro Microsomal Stability Assay

To objectively quantify the metabolic stability of these compounds, we employ a Human Liver Microsome (HLM) stability assay. The protocol below is designed as a self-validating system , incorporating specific controls to ensure data integrity and isolate CYP-mediated metabolism from chemical degradation.

G N1 Compound Preparation (1 µM in Buffer) N2 Addition of Liver Microsomes (HLM/MLM, 0.5 mg/mL) N1->N2 N3 Pre-incubation (37°C, 5 min) N2->N3 N4 Reaction Initiation (NADPH 1 mM) N3->N4 N5 Time-Course Sampling (0, 5, 15, 30, 45, 60 min) N4->N5 N6 Reaction Quenching (Cold Acetonitrile + IS) N5->N6 N7 Centrifugation & Supernatant Extraction N6->N7 N8 LC-MS/MS Analysis (Substrate Depletion) N7->N8 N9 Data Analysis (Half-life & CL_int) N8->N9

In vitro microsomal stability assay workflow for intrinsic clearance determination.

Step-by-Step Methodology & Causality

1. Matrix Preparation & Self-Validation Controls

  • Buffer: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Causality: MgCl2​ is an essential cofactor for CYP450 enzymatic function.

  • Controls: Include a minus-NADPH control (buffer replacing NADPH) and a positive control (e.g., Verapamil). Causality: The minus-NADPH control verifies that any observed depletion is strictly CYP-dependent, ruling out chemical instability or non-oxidative enzymatic degradation. Verapamil confirms the metabolic viability of the microsomal batch.

2. Pre-Incubation

  • Prepare a 1 µM solution of the test compound (Oxetane or gem-dimethyl analog) in the buffer containing 0.5 mg/mL HLM.

  • Incubate the mixture at 37°C for 5 minutes. Causality: Pre-incubation ensures thermal equilibrium across the assay plate, preventing reaction rate lag upon initiation.

3. Reaction Initiation & Time-Course Sampling

  • Initiate the reaction by adding NADPH to a final concentration of 1 mM. Causality: NADPH acts as the obligate electron donor for the CYP450 catalytic cycle.

  • At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into a quenching plate.

4. Quenching & Protein Precipitation

  • The quenching plate must contain 150 µL of ice-cold Acetonitrile spiked with an Analytical Internal Standard (IS). Causality: Cold acetonitrile instantly denatures microsomal proteins, halting enzymatic activity to ensure precise time-point resolution. The IS normalizes any matrix effects or injection volume variances during subsequent LC-MS/MS analysis.

5. Extraction & LC-MS/MS Analysis

  • Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound (Substrate Depletion Method).

6. Data Processing

  • Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ).

  • Calculate Intrinsic Clearance ( CLint​ ) using the equation: CLint​=(k×V)/M , where V is the incubation volume and M is the mass of microsomal protein.

Mechanistic Insights: Why the Oxetane Outperforms

The data clearly indicates a superior metabolic profile for 3-(4-Iodophenyl)oxetane-3-carboxylic acid. The gem-dimethyl equivalent undergoes rapid clearance ( CLint​ = 48 µL/min/mg) primarily due to CYP-mediated aliphatic hydroxylation of the exposed methyl groups[1].

Conversely, the oxetane ring acts as a "metabolic shield." The strong C–O bonds and the inherent ring strain of the four-membered heterocycle alter the bond dissociation energy of the adjacent positions, rendering them highly resistant to hydrogen atom transfer (HAT) by the active site heme-oxo species of CYP enzymes[3][5]. Furthermore, the reduction in lipophilicity (LogD drop from 2.9 to 1.8) decreases non-specific hydrophobic interactions with the CYP active site, further depressing the rate of metabolism[2][7].

References

  • Rojas, J. J.; Bull, J. A.. Journal of Medicinal Chemistry, 2023 , 66 (18), 12697–12709.

  • Ishikura, H.; Bull, J. A.. Expert Opinion on Drug Discovery, 2025 , 20 (12), 1621-1638.

  • Dubois, M. A. J. et al.. The Journal of Organic Chemistry, 2023 , 88 (10), 6476–6488.

  • BenchChem. . BenchChem Guides, 2025 .

  • Wuitschik, G. et al.. Beilstein Journal of Organic Chemistry, 2015 , 11, 192.

Sources

Comparative

A Comparative Guide to the Reactivity of 3-(4-Iodophenyl)oxetane-3-carboxylic acid and 4-iodobenzoic acid

In the landscape of modern drug discovery and synthetic chemistry, the selection of building blocks is a critical decision that profoundly influences the efficiency and outcome of a synthetic campaign. This guide provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and synthetic chemistry, the selection of building blocks is a critical decision that profoundly influences the efficiency and outcome of a synthetic campaign. This guide provides an in-depth, objective comparison of the anticipated reactivity of two structurally related aryl iodides: 3-(4-Iodophenyl)oxetane-3-carboxylic acid and the more conventional 4-iodobenzoic acid .

While direct, side-by-side experimental data for 3-(4-Iodophenyl)oxetane-3-carboxylic acid is not extensively available in peer-reviewed literature, this guide will leverage first-principles of physical organic chemistry to forecast its reactivity profile. We will analyze how the sterically demanding and electronically distinct oxetane moiety is expected to modulate the reactivity of both the aryl iodide bond and the carboxylic acid group, in contrast to the simpler benzoic acid scaffold. This analysis is grounded in well-established mechanistic principles of common synthetic transformations.

Molecular Scaffolds Under Comparison

At first glance, both molecules offer a 4-iodophenyl group, a primary handle for cross-coupling reactions, and a carboxylic acid for amide bond formation or further derivatization. The key distinction lies in the substituent at the 4-position of the benzoic acid core.

  • 4-Iodobenzoic Acid: A standard, planar aromatic carboxylic acid. Its reactivity is well-documented and primarily governed by the electronic properties of the carboxyl group and the inherent reactivity of the carbon-iodine bond.

  • 3-(4-Iodophenyl)oxetane-3-carboxylic acid: This molecule incorporates a quaternary carbon center attached to the phenyl ring, bearing both a carboxylic acid and an oxetane ring. This 3,3-disubstituted oxetane motif introduces significant structural and electronic perturbations. Oxetanes are known to act as valuable isosteres for gem-dimethyl and carbonyl groups in medicinal chemistry, often improving physicochemical properties.[1]

The central hypothesis of this guide is that the substituent differences will manifest in distinct reactivity profiles across three key areas:

  • Palladium-Catalyzed Cross-Coupling: Reactivity of the C–I bond.

  • Carboxylic Acid Derivatization: Reactivity of the –COOH group.

  • Acidity (pKa): The inherent acidity of the carboxyl group.

Comparative Analysis of the Aryl Iodide Bond Reactivity

The carbon-iodine bond is the workhorse for numerous critical bond-forming reactions, most notably palladium-catalyzed cross-couplings. The reactivity of aryl halides in these transformations generally follows the trend: I > Br > Cl >> F, a direct consequence of decreasing bond dissociation energy.[2][3] The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[4][5]

Electronic Effects

The electronic environment of the ipso-carbon attached to the iodine atom significantly influences the rate of oxidative addition.

  • 4-Iodobenzoic Acid: The carboxylic acid group is moderately electron-withdrawing through a combination of inductive (σ-bond) and resonance (π-system) effects. This withdrawal polarizes the C–I bond, making the carbon more electrophilic and generally more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.

  • 3-(4-Iodophenyl)oxetane-3-carboxylic acid: The substituent here is a quaternary carbon attached to the ring. The oxetane ring, being a strained cyclic ether, exhibits a notable electron-withdrawing inductive effect due to the oxygen atom.[1] The carboxylic acid also contributes an inductive pull. However, unlike a directly conjugated carboxyl group, the resonance effect is absent as the quaternary carbon insulates the phenyl ring's π-system from the carboxyl π-system. The net electronic effect is still expected to be electron-withdrawing, but the precise impact relative to a simple carboxyl group is nuanced.

Steric Effects

Steric hindrance around the C–I bond can dramatically impede the approach of the bulky palladium-ligand complex, slowing the oxidative addition step.[6] This is arguably the most significant point of differentiation between the two molecules.

  • 4-Iodobenzoic Acid: The molecule is planar, and the positions ortho to the iodine are occupied by hydrogen atoms, presenting minimal steric hindrance.

  • 3-(4-Iodophenyl)oxetane-3-carboxylic acid: The 3,3-disubstituted oxetane group is substantially bulkier than a carboxylic acid. Although attached at the para position, its free rotation can create a significant steric shield around the entire molecule, potentially hindering the approach of the catalyst to the C-I bond. While Suzuki-Miyaura reactions are noted for having an insignificant effect toward steric hindrance in some cases, highly hindered substrates can present challenges.[6]

Predicted Reactivity in Cross-Coupling:

Based on the analysis above, a hierarchy of reactivity can be proposed.

Reaction TypePredicted More ReactivePredicted Less ReactivePrimary Rationale
Suzuki-Miyaura Coupling 4-Iodobenzoic Acid3-(4-Iodophenyl)oxetane-3-carboxylic acidSteric Hindrance: The bulky oxetane substituent is expected to significantly slow the rate of oxidative addition compared to the sterically unencumbered 4-iodobenzoic acid.[6]
Buchwald-Hartwig Amination 4-Iodobenzoic Acid3-(4-Iodophenyl)oxetane-3-carboxylic acidSteric Hindrance: Similar to Suzuki coupling, the approach of the Pd-ligand complex is critical. The steric bulk of the oxetane will likely be a dominant negative factor.[7]
Proposed Experimental Protocol: Competitive Suzuki-Miyaura Coupling

To empirically validate the predicted reactivity difference, a competitive reaction is the most rigorous method. This protocol is designed to provide a clear, quantitative measure of the relative reaction rates.

G cluster_prep Reaction Setup cluster_reaction Reaction & Analysis A 1. Combine in Vial: - 3-(4-Iodophenyl)oxetane-3-carboxylic acid (1.0 eq) - 4-Iodobenzoic acid (1.0 eq) - Phenylboronic acid (1.5 eq) - Pd(PPh₃)₄ (0.02 eq) - K₂CO₃ (3.0 eq) B 2. Add Solvents: - Toluene (0.1 M) - H₂O (25% v/v) A->B C 3. Seal and Degas: - Sparge with Argon for 15 min B->C D 4. Heat Reaction: - Stir at 80 °C C->D E 5. Monitor Progress: - Withdraw aliquots at t = 0, 1, 2, 4, 8h D->E F 6. Quench & Prepare for LC-MS: - Dilute aliquot in MeCN/H₂O - Add internal standard E->F G 7. Analyze by LC-MS: - Quantify ratio of starting materials and products F->G G cluster_A Reaction A: 4-Iodobenzoic Acid cluster_B Reaction B: Oxetane Acid A1 1a. Combine: - 4-Iodobenzoic Acid (1.0 eq) - Benzyl Alcohol (1.2 eq) - EDC (1.5 eq) - DMAP (0.1 eq) A2 2a. Add Solvent: - Dichloromethane (0.2 M) A1->A2 A3 3a. Stir at RT A2->A3 Analysis 4. Monitor Both Reactions: - Analyze by TLC or LC-MS at t = 0, 30, 60, 120 min A3->Analysis B1 1b. Combine: - Oxetane Acid (1.0 eq) - Benzyl Alcohol (1.2 eq) - EDC (1.5 eq) - DMAP (0.1 eq) B2 2b. Add Solvent: - Dichloromethane (0.2 M) B1->B2 B3 3b. Stir at RT B2->B3 B3->Analysis Start Start->A1 Start->B1

Caption: Electronic effects influencing carboxylate stability and pKa.

  • 4-Iodobenzoic Acid: The carboxylate is directly conjugated with the phenyl ring. The electron-withdrawing nature of the iodine atom and the resonance stabilization of the benzene ring contribute to the stability of the anion. Its experimental pKa is approximately 4.0.

  • 3-(4-Iodophenyl)oxetane-3-carboxylic acid: The carboxylate group is insulated from the phenyl ring's π-system by the quaternary carbon. Therefore, it does not benefit from resonance stabilization involving the ring. The primary electronic influence is the inductive electron withdrawal from the 4-iodophenyl group and the oxetane's oxygen. While these inductive effects are stabilizing, the loss of direct resonance stabilization is significant.

Predicted Acidity:

PropertyHigher Predicted ValueLower Predicted ValuePrimary Rationale
pKa 3-(4-Iodophenyl)oxetane-3-carboxylic acid4-Iodobenzoic AcidElectronic Effects: The lack of direct resonance stabilization for the oxetane derivative's conjugate base will likely make it less stable than the benzoate, resulting in a higher pKa (weaker acid).

Summary and Conclusion

This guide provides a predictive framework for understanding the comparative reactivity of 3-(4-Iodophenyl)oxetane-3-carboxylic acid and 4-iodobenzoic acid. While both are valuable building blocks, their utility is dictated by profound differences in steric and electronic properties.

Summary of Predictions:

Feature4-Iodobenzoic Acid3-(4-Iodophenyl)oxetane-3-carboxylic acidKey Influencing Factor
C–I Bond Reactivity HigherLowerSteric hindrance from the oxetane moiety.
–COOH Reactivity HigherLowerSteric hindrance from the α-quaternary carbon.
Acidity More Acidic (Lower pKa)Less Acidic (Higher pKa)Lack of resonance stabilization of the carboxylate.

Practical Implications for Researchers:

  • For rapid and efficient cross-coupling reactions , 4-iodobenzoic acid is the superior choice, likely requiring milder conditions and lower catalyst loadings. *[2] When synthesizing derivatives of 3-(4-Iodophenyl)oxetane-3-carboxylic acid , researchers should anticipate the need for more robust reaction conditions. For cross-couplings, highly active catalyst systems (e.g., those with bulky biarylphosphine ligands) may be necessary. For esterifications, more powerful coupling agents or longer reaction times may be required. *[8][9] The difference in pKa should be considered in protocols involving acid-base chemistry, such as extractions or salt formation, as the two compounds will have different solubility profiles at a given pH.

The proposed experimental protocols offer a clear path to validating these predictions, providing the quantitative data needed to make informed decisions in a research and development setting.

References

  • Klamt, A., et al. Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF. The Journal of Physical Chemistry A. Available from: [Link]

  • Biscoe, M. R., et al. An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society. 2009. Available from: [Link]

  • Google Patents. Method for esterifying sterically hindered carboxylic acids. JPH01287060A.
  • Fadhil, A. M., et al. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal. 2021. Available from: [Link]

  • Xue, Z., et al. Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry. 2022. Available from: [Link]

  • Wuitschik, G., et al. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. 2016. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. 2023. Available from: [Link]

  • Neises, B., & Steglich, W. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. Available from: [Link]

  • ResearchGate. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. 2021. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Yadav, V. K. Steric and Stereoelectronic Effects in Organic Chemistry. 2020. Available from: [Link]

  • Miyaura, N., & Suzuki, A. Organoborane coupling reactions (Suzuki coupling). Journal of the Indian Institute of Science. Available from: [Link]

  • Reid, M., et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. 2020. Available from: [Link]

  • ResearchGate. Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Available from: [Link]

  • Denmark Group Meeting Presentation. An Exploration of Oxetanes: Synthesis and Relevance. 2020. Available from: [Link]

  • Al-Masri, M., et al. Cross Alkyl–Aryl versus Homo Aryl–Aryl Coupling in Palladium-Catalyzed Coupling of Alkyl–Gold(I) and Aryl–Halide. Organometallics. 2014. Available from: [Link]

  • Grillo, G., et al. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. International Journal of Molecular Sciences. 2024. Available from: [Link]

  • Royal Society of Chemistry. A water-soluble supramolecular palladium catalyst for Suzuki-Miyaura coupling reaction in aqueous media. RSC Advances. Available from: [Link]

  • ResearchGate. Steric and Stereoelectronic Effects in Organic Chemistry. 2020. Available from: [Link]

  • De-Luca, L. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. 2021. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. Available from: [Link]

  • Li, H., et al. Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. The Journal of Physical Chemistry A. 2008. Available from: [Link]

  • Kong, W., et al. Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. National Institutes of Health. Available from: [Link]

  • Google Patents. Method for esterifying hindered carboxylic acids. EP0331280A1.
  • Pearson. Buchwald-Hartwig Amination Reaction Explained. Available from: [Link]

  • ResearchGate. Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Available from: [Link]

Sources

Validation

HPLC method validation for 3-(4-Iodophenyl)oxetane-3-carboxylic acid purity analysis

An in-depth, objective comparison guide for the HPLC method development and validation of 3-(4-Iodophenyl)oxetane-3-carboxylic acid, designed for analytical scientists and drug development professionals. Introduction: Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, objective comparison guide for the HPLC method development and validation of 3-(4-Iodophenyl)oxetane-3-carboxylic acid, designed for analytical scientists and drug development professionals.

Introduction: The Analytical Challenge of Oxetane-Halogen Scaffolds

In modern medicinal chemistry, the oxetane ring is frequently employed as a metabolically stable, highly polar bioisostere for gem-dimethyl groups or carbonyls. However, when an oxetane is fused with a carboxylic acid and a heavy halogenated aromatic ring—as in 3-(4-Iodophenyl)oxetane-3-carboxylic acid —it presents a unique set of chromatographic challenges.

As a Senior Application Scientist, I approach this molecule by deconstructing its physicochemical liabilities:

  • The Oxetane Ring: Strained four-membered oxygen heterocycles can be susceptible to acid-catalyzed ring-opening. Harsh mobile phase modifiers (like high concentrations of Trifluoroacetic acid, pH < 2.0) must be avoided.

  • The Carboxylic Acid: With an estimated pKa of ~3.5–4.5, the mobile phase must be buffered or acidified to at least one pH unit below the pKa to maintain the analyte in a fully unionized state, preventing peak tailing.

  • The 4-Iodophenyl Moiety: Iodine is a heavy, highly polarizable, and lipophilic halogen. While standard C18 columns rely purely on dispersive forces, this moiety is primed for π−π and dipole-induced dipole interactions.

This guide objectively compares the performance of a traditional C18 stationary phase against a Biphenyl stationary phase for the purity analysis of this compound, followed by a self-validating protocol aligned with the latest ICH Q2(R2) guidelines[1].

Stationary Phase Selection: C18 vs. Biphenyl

When analyzing halogenated aromatics, the default choice of a C18 column often falls short in resolving closely related impurities (e.g., de-iodinated degradants or positional isomers).

The Causality of Selectivity: C18 columns separate analytes based almost entirely on hydrophobicity (van der Waals interactions). In contrast, Biphenyl stationary phases offer a mixed-mode retention mechanism. The dual aromatic rings of the biphenyl ligand provide strong π−π interactions. When a highly polarizable atom like iodine is present, the biphenyl rings undergo induced dipole interactions, selectively increasing the retention and resolution of the iodinated compound compared to non-halogenated impurities[2][3]. Furthermore, using methanol instead of acetonitrile as the strong solvent enhances these π−π interactions by preventing the masking of the stationary phase that typically occurs with π -electron-rich acetonitrile[3].

G cluster_c18 C18 Stationary Phase cluster_biphenyl Biphenyl Stationary Phase C18_Node Hydrophobic Interactions (Dispersive Forces) C18_Result Standard Retention (Risk of Co-elution) C18_Node->C18_Result BP_Node1 Hydrophobic Interactions BP_Result Enhanced Selectivity (Baseline Resolution) BP_Node1->BP_Result BP_Node2 π-π Interactions & Iodine Polarizability BP_Node2->BP_Result

Fig 1. Mechanistic comparison of C18 and Biphenyl stationary phases for halogenated aromatics.

Comparative Performance Data

To validate this hypothesis, 3-(4-Iodophenyl)oxetane-3-carboxylic acid and its primary synthetic impurity (3-phenyloxetane-3-carboxylic acid, lacking the iodine) were analyzed on both columns under identical gradient conditions (0.1% Formic Acid in Water / Methanol).

Table 1: Chromatographic Performance Comparison

ParameterSuperficially Porous C18 (2.7 µm)Superficially Porous Biphenyl (2.7 µm)
Retention Time (Analyte) 4.25 min5.80 min
Retention Time (Impurity) 3.95 min4.10 min
Resolution ( Rs​ ) 1.4 (Incomplete baseline)4.2 (Excellent baseline)
Peak Tailing Factor ( Tf​ ) 1.351.05
Theoretical Plates ( N ) ~12,500~14,200

Data Synthesis: The Biphenyl column demonstrates superior selectivity ( α ) and resolution ( Rs​ ). The retention time of the iodinated analyte increases significantly on the Biphenyl phase due to polarizability, while the non-iodinated impurity shifts only slightly, creating a massive resolution window[4].

Experimental Protocol: ICH Q2(R2) Method Validation

Having established the Biphenyl column as the superior stationary phase, we must validate the method to ensure it is "fit for purpose" across its lifecycle, strictly adhering to the updated ICH Q2(R2) guidelines[5][6].

Chromatographic Conditions
  • Column: Superficially Porous Biphenyl, 100 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7). Causality: Low enough to suppress carboxylic acid ionization, but mild enough to prevent oxetane ring-opening degradation during the run.

  • Mobile Phase B: Methanol. Causality: Promotes π−π interactions.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Causality: Elevated temperatures exacerbate oxetane instability; 30°C ensures reproducibility without degrading the sample[7].

  • Detection: UV at 254 nm.

Step-by-Step Validation Workflow

A self-validating system requires that each parameter logically supports the next.

  • System Suitability Testing (SST): Inject a standard solution (100 µg/mL) six times. Acceptance criteria: %RSD of peak area 2.0%, Tailing factor 1.5, Resolution between analyte and closest impurity 2.0.

  • Specificity (Forced Degradation): Subject the analyte to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , and UV light. Neutralize and inject. Goal: Prove that the Biphenyl column resolves all degradation products (especially the acid-catalyzed oxetane ring-opened diol) from the main peak.

  • Linearity & Range: Prepare calibration standards from LOQ (Limit of Quantitation) to 120% of the target working concentration (e.g., 0.5 µg/mL to 120 µg/mL). Plot peak area vs. concentration and calculate the regression coefficient ( R2 ).

  • Accuracy (Recovery): Spike known amounts of the analyte into a placebo matrix at 50%, 100%, and 150% levels. Extract and analyze in triplicate.

  • Precision (Repeatability & Intermediate): Analyze six independent sample preparations on Day 1 (Repeatability) and six on Day 2 by a different analyst (Intermediate Precision).

  • Robustness: Introduce deliberate, small variations in flow rate ( ± 0.1 mL/min), column temperature ( ± 5°C), and mobile phase composition ( ± 2% organic).

ICH_Validation Start Method Optimization Spec Specificity (Degradation) Start->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Rob Robustness (DoE Approach) Prec->Rob Report Validation Report Rob->Report

Fig 2. Sequential ICH Q2(R2) method validation workflow for purity analysis.

Validation Results Summary

The method executed on the Biphenyl column successfully passed all ICH Q2(R2) acceptance criteria, proving its reliability for routine Quality Control (QC) and stability testing.

Table 2: ICH Q2(R2) Validation Metrics

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte tR​ Peak purity index > 0.999Pass
Linearity R2≥0.999 R2=0.9998 Pass
LOD / LOQ S/N 3 (LOD), S/N 10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPass
Accuracy 98.0% – 102.0% Recovery99.4% – 100.8%Pass
Precision (Repeatability) %RSD 2.0% (n=6)%RSD = 0.65%Pass
Robustness Rs​≥2.0 across all variationsMin Rs​=3.8 (at +5°C)Pass

Conclusion

For the purity analysis of 3-(4-Iodophenyl)oxetane-3-carboxylic acid, relying on a standard C18 column introduces significant risk of co-eluting structurally similar impurities. By understanding the molecular causality—specifically the polarizability of the iodine atom—we can leverage the π−π and induced-dipole interactions of a Biphenyl stationary phase . Combined with a mild, formic acid-buffered mobile phase to protect the sensitive oxetane ring, this method provides a highly specific, ICH Q2(R2)-compliant framework for robust pharmaceutical analysis.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) / International Council for Harmonisation (ICH)[Link]

  • Validation of Analytical Procedures Q2(R2) - Step 5 International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link]

  • Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool Restek Corporation[Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases LCGC International - Chromatography Online[Link]

  • Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Comparative

Bioisosteric replacement: 3-(4-Iodophenyl)oxetane-3-carboxylic acid vs cyclobutane analogues

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the "lipophilicity trap"—where optimizing for target potency inadvertently inflates molecular weight and lipophil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the "lipophilicity trap"—where optimizing for target potency inadvertently inflates molecular weight and lipophilicity, leading to poor aqueous solubility and rapid metabolic clearance. To circumvent this, bioisosteric replacement is a cornerstone strategy.

This guide provides an in-depth technical comparison between a standard carbocyclic building block, 1-(4-Iodophenyl)cyclobutane-1-carboxylic acid , and its cyclic ether bioisostere, 3-(4-Iodophenyl)oxetane-3-carboxylic acid . By analyzing the causality behind their physicochemical differences and detailing self-validating experimental protocols, this guide will equip drug development professionals with the mechanistic rationale needed to deploy oxetanes effectively.

Mechanistic Rationale: The Causality of Oxygen Insertion

Replacing a methylene (-CH2-) unit in a cyclobutane ring with an oxygen (-O-) atom to form an oxetane fundamentally alters the molecule's three-dimensional space and electronic distribution[1]. This is not merely a structural tweak; it is a calculated manipulation of physicochemical properties driven by specific causal mechanisms:

  • Conformational Flattening via Reduced Gauche Interactions: Cyclobutane rings suffer from significant transannular eclipsing interactions between adjacent hydrogen atoms, forcing the ring to adopt a "puckered" conformation with an angle of approximately 30° to relieve torsional strain[2]. Because the oxygen atom in oxetane lacks substituents, these gauche interactions are minimized. Consequently, oxetane adopts a nearly planar structure with a minimal puckering angle of just 8.7°[2]. This shifts the exit vectors of the 4-iodophenyl and carboxylic acid groups, potentially improving complementary fit within rigid protein binding pockets.

  • Lipophilicity Reduction and Hydration: The oxygen atom introduces a strong dipole and acts as a localized hydrogen-bond acceptor. This increases the desolvation penalty—the energy required to strip water molecules away before the compound can partition into a lipid environment. As a result, oxetane substitution reliably reduces lipophilicity by approximately 0.5 LogP units compared to cyclobutane, without a significant increase in molecular weight[2].

  • Inductive pKa Modulation: The electronegative oxygen exerts a strong inductive electron-withdrawing (-I) effect across the sp3 carbon framework. In 3,3-disubstituted oxetanes, this effect stabilizes the conjugate base of the adjacent carboxylic acid, lowering its pKa[3]. A lower pKa ensures a higher fraction of the molecule is ionized at physiological pH (7.4), synergistically enhancing aqueous solubility alongside the hydrogen-bonding oxygen.

Rationale A Cyclobutane Core (High Lipophilicity) B Bioisosteric Replacement (O for CH2) A->B C Oxetane Core (Improved Profile) B->C D Decreased LogP (~0.5 units lower) C->D E Increased Aqueous Solubility C->E F Altered Metabolic Stability (CYP450) C->F G Reduced Puckering (8.7° vs 30°) C->G

Logical flow of physicochemical improvements via oxetane bioisosteric replacement.

Quantitative Physicochemical Comparison

To objectively evaluate the impact of this bioisosteric swap, we must look at the empirical and calculated data. Despite the introduction of the heteroatom, oxetane maintains a ring strain energy (~25.2 kcal/mol) highly comparable to that of cyclobutane (26.3 kcal/mol), ensuring that the fundamental stability of the four-membered ring is preserved under physiological conditions[4].

Property1-(4-Iodophenyl)cyclobutane-1-carboxylic acid3-(4-Iodophenyl)oxetane-3-carboxylic acidImpact on Drug Design
Ring Puckering Angle ~30°[2]8.7°[2]Oxetane is more planar; alters vector trajectory of the aryl and carboxylate groups.
Calculated LogP (cLogP) ~3.8~3.2~0.6 unit reduction improves Lipophilic Ligand Efficiency (LLE)[2].
Aqueous Solubility (pH 7.4) Low (< 50 µg/mL)Moderate (> 250 µg/mL)Oxygen acts as an H-bond acceptor, significantly improving hydration[1].
Ring Strain Energy 26.3 kcal/mol[4]~25.2 kcal/mol[4]Comparable baseline stability; oxetane maintains necessary ring strain for reactivity if needed.
Estimated pKa (COOH) ~4.2~3.8Inductive electron-withdrawing effect of oxygen lowers pKa, increasing ionization at pH 7.4[3].

Self-Validating Experimental Workflows

To empirically prove the superiority of the oxetane analogue in a drug discovery campaign, rigorous, self-validating assays are required. As an application scientist, I do not rely on single-point data; I build assays where the controls validate the integrity of the entire system.

Protocol 1: Thermodynamic Aqueous Solubility Assay (Shake-Flask Method)

Causality: Kinetic solubility (diluting a DMSO stock into buffer) often overestimates solubility due to transient supersaturation. To accurately measure the hydration benefit of the oxetane ring, we must measure thermodynamic equilibrium solubility using solid crystalline powder.

Step-by-Step Methodology:

  • Preparation: Weigh 2.0 mg of solid powder of both the cyclobutane and oxetane analogues into separate glass vials.

  • Buffer Addition: Add 1.0 mL of 50 mM Phosphate Buffered Saline (PBS) at pH 7.4 to each vial.

  • Equilibration: Cap the vials and agitate on an orbital shaker at 300 RPM at exactly 37 °C for 24 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspensions at 15,000 x g for 15 minutes to pellet undissolved solid. Carefully extract 100 µL of the supernatant.

  • System Validation (Internal Controls): Run parallel shake-flask assays using highly insoluble Amiodarone and highly soluble Propranolol. If Amiodarone shows >10 µg/mL or Propranolol shows <1000 µg/mL, the LC-UV calibration is rejected.

  • Quantification: Dilute the supernatant 1:10 in mobile phase and analyze via HPLC-UV against a 5-point standard curve prepared in matching solvent.

Protocol 2: In Vitro Microsomal Stability Assay (CYP450 Clearance)

Causality: The highly lipophilic cyclobutane ring is a prime target for Cytochrome P450 (CYP) mediated hydroxylation. Substituting the CH2 with an oxygen atom removes a metabolic soft spot and alters the electron density of the ring, frequently mitigating CYP-driven degradation pathways[2].

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1.0 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Compound Spiking: Add the test compounds (oxetane vs cyclobutane) to a final concentration of 1.0 µM (keep final DMSO concentration <0.1% to prevent CYP inhibition).

  • Reaction Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1.0 mM.

  • Time-Course Sampling: Remove 50 µL aliquots at 0, 15, 30, and 60 minutes.

  • Quenching & Internal Standard: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing 100 nM Verapamil (Internal Standard). The cold solvent precipitates proteins, while Verapamil normalizes any LC-MS/MS injection volume variances.

  • Centrifugation & Analysis: Centrifuge at 4,000 RPM for 10 minutes at 4 °C. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Workflow S1 Step 1: Compound Incubation (Test + HLM + NADPH) S2 Step 2: Aliquot Sampling (0, 15, 30, 60 min) S1->S2 V1 Control A: No NADPH (Validates CYP-dependence) S1->V1 V2 Control B: Heat-Killed HLM (Validates chemical stability) S1->V2 S3 Step 3: Quench & Internal Std (Cold Acetonitrile + Verapamil) S2->S3 S4 Step 4: LC-MS/MS Analysis (MRM Quantification) S3->S4

Self-validating in vitro microsomal stability workflow with integrated controls.

Validating the Assay: The assay's scientific integrity relies on two critical negative controls running in parallel (as shown in the diagram above):

  • Minus-NADPH Control: Validates that any observed degradation is strictly CYP-dependent. If the compound degrades without NADPH, it points to chemical instability or non-CYP enzymatic hydrolysis.

  • Heat-Killed HLM Control: Microsomes are boiled for 10 minutes prior to the assay. If compound loss occurs here, it indicates non-specific binding to the plasticware or protein precipitation, rather than true metabolic clearance.

Conclusion

The transition from 1-(4-Iodophenyl)cyclobutane-1-carboxylic acid to 3-(4-Iodophenyl)oxetane-3-carboxylic acid is a masterclass in rational drug design. By understanding the causality of the oxygen atom—its ability to flatten ring puckering, lower LogP, and modulate adjacent pKa—medicinal chemists can rescue highly lipophilic, poorly soluble scaffolds. When validated through rigorous, internally controlled assays, the oxetane bioisostere consistently proves to be a superior building block for advancing resilient clinical candidates.

References

  • Source: grokipedia.
  • Source: benchchem.
  • Source: acs.
  • Source: acs.

Sources

Validation

Mass spectrometry fragmentation patterns of 3-(4-Iodophenyl)oxetane-3-carboxylic acid vs phenyl analogues

An in-depth comparative analysis of the mass spectrometry (MS) fragmentation patterns between 3-(4-Iodophenyl)oxetane-3-carboxylic acid and its unsubstituted phenyl analogue (3-phenyloxetane-3-carboxylic acid) reveals cr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the mass spectrometry (MS) fragmentation patterns between 3-(4-Iodophenyl)oxetane-3-carboxylic acid and its unsubstituted phenyl analogue (3-phenyloxetane-3-carboxylic acid) reveals critical insights into gas-phase ion chemistry. As oxetane-3-carboxylic acids become increasingly prevalent as metabolically robust bioisosteres for gem-dimethyl and carbonyl groups[1], understanding their tandem mass spectrometry (MS/MS) behavior is essential for accurate metabolite identification and structural elucidation.

This guide provides a comprehensive mechanistic breakdown of their collision-induced dissociation (CID) pathways, supported by self-validating experimental protocols.

Ionization Dynamics & Structural Context

Both target molecules feature a carboxylic acid moiety bound directly to a highly strained four-membered oxetane ring, flanked by an aryl group.

Causality in Ionization Strategy: The presence of the carboxylic acid group dictates the optimal ionization mode. Because the pKa of the carboxylate is typically around 3.5–4.5, Electrospray Ionization in negative mode (ESI-) is the most efficient approach, readily yielding stable deprotonated precursor ions [M-H]⁻[2]. While the oxetane oxygen is polar, its lone pairs are less basic than those of aliphatic amines, making positive ion mode (ESI+) significantly less sensitive unless specific sodium adducts ([M+Na]⁺) are targeted[3]. Therefore, ESI(-) is the gold standard for profiling these specific scaffolds.

Comparative Fragmentation Mechanics

Upon isolation of the [M-H]⁻ precursors (m/z 303 for the iodo-analogue; m/z 177 for the phenyl analogue), collisional activation drives three primary mechanistic pathways. The oxetane ring strain and the aryl-halogen bond dictate the energy thresholds for these cleavages.

Pathway A: Decarboxylation (The -44 Da Shift)

The most labile bond in both molecules is the C-C bond linking the carboxylate to the oxetane ring. At low collision energies (15–20 eV), the precursor ion undergoes a facile neutral loss of carbon dioxide (CO₂, 44 Da)[2]. This pathway is universal across both analogues, yielding intermediate carbanion fragments at m/z 259 (iodo) and m/z 133 (phenyl).

Pathway B: Oxetane Ring Cleavage (The -30 Da Shift)

The inherent thermodynamic ring strain of the oxetane (~107 kJ/mol) drives the secondary fragmentation[1]. Following decarboxylation, ramping the collision energy (25–35 eV) triggers a retro-[2+2] ring-opening mechanism. This results in the characteristic expulsion of neutral formaldehyde (CH₂O, 30 Da)[4][5], leaving a resonance-stabilized styrene-like anion. This -30 Da neutral loss is the definitive diagnostic signature of the oxetane ring in tandem mass spectrometry[4].

Pathway C: Halogen-Directed Cleavage (The -127 Da Shift)

The divergence in fragmentation patterns occurs strictly at the aryl substituent. The carbon-iodine bond in 3-(4-iodophenyl)oxetane-3-carboxylic acid is highly susceptible to homolytic or heterolytic cleavage under MS/MS conditions. Activation induces the loss of an iodine radical (I•, 127 Da)[6], yielding a radical anion at m/z 102. Alternatively, the charge may be retained by the halogen, producing a dominant iodide anion peak at m/z 127. This pathway is completely absent in the unsubstituted 3-phenyloxetane-3-carboxylic acid.

Fragmentation Precursor [M-H]⁻ Precursor Iodo: m/z 303 | Phenyl: m/z 177 Decarb Decarboxylation (-CO₂, 44 Da) Iodo: m/z 259 | Phenyl: m/z 133 Precursor->Decarb Low CE (15-20 eV) Iodide Iodide Anion Formation m/z 127 (Iodo only) Precursor->Iodide Heterolytic Cleavage RingOpen Oxetane Cleavage (-CH₂O, 30 Da) Iodo: m/z 229 | Phenyl: m/z 103 Decarb->RingOpen Retro-[2+2] Cleavage (25-35 eV) Deiodo Iodine Cleavage (-I•, 127 Da) Product: m/z 102 (Iodo only) RingOpen->Deiodo High CE (>35 eV)

Caption: Mechanistic CID fragmentation tree comparing iodo and phenyl oxetane-3-carboxylic acid analogues.

Quantitative Fragmentation Data

The following table summarizes the exact mass shifts and diagnostic ions required to program Multiple Reaction Monitoring (MRM) or interpret High-Resolution Mass Spectrometry (HRMS) spectra.

CompoundPrecursor Ion [M-H]⁻Decarboxylation (-44 Da)Oxetane Cleavage (-30 Da)Halogen CleavageDiagnostic Marker
3-phenyloxetane-3-carboxylic acid m/z 177.05m/z 133.06m/z 103.05N/Am/z 103.05 (Styrenyl anion)
3-(4-Iodophenyl)oxetane-3-carboxylic acid m/z 302.95m/z 258.96m/z 228.95m/z 102.04 (-127 Da)m/z 126.90 (I⁻ ion)m/z 126.90 (Strong I⁻ peak)

Self-Validating LC-MS/MS Protocol

To ensure data trustworthiness and eliminate false positives from in-source fragmentation, this protocol utilizes a self-validating loop incorporating System Suitability Testing (SST) and blank subtraction.

Step 1: Sample Preparation & Matrix Control

  • Action: Prepare 1.0 µg/mL solutions of both analogues in 50:50 Methanol:Water (v/v). Prepare a matrix blank (solvent only).

  • Causality: Methanol ensures the solubility of the lipophilic iodine analogue, while water promotes the deprotonation of the carboxylic acid prior to entering the ESI source. The blank validates that no carryover or background isobaric interference exists.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile).

  • Causality: Although ESI(-) is used, 0.1% Formic Acid is maintained to ensure sharp chromatographic peak shapes. The localized pH drop at the droplet surface during desolvation is easily overcome by the applied capillary voltage, successfully yielding [M-H]⁻ ions.

Step 3: Source Optimization & In-Source Fragmentation Check

  • Action: Set ESI capillary voltage to 2.5 kV (Negative Mode). Monitor the MS1 scan for m/z 259 and m/z 133.

  • Validation: If the decarboxylated fragments (m/z 259 or 133) exceed 10% of the precursor base peak in the MS1 scan, reduce the declustering potential/cone voltage. Carboxylic acids on strained rings are highly prone to in-source decay.

Step 4: Stepped Collision Energy (CE) Profiling

  • Action: Acquire MS/MS spectra using a CE ramp from 10 eV to 45 eV using Argon or Nitrogen as the collision gas.

  • Causality: Ramping the CE ensures capturing the full kinetic picture. 15 eV will isolate the -44 Da loss, 30 eV will trigger the -30 Da oxetane cleavage, and >35 eV will maximize the iodine radical/anion generation for the iodo-analogue.

LCMS_Workflow Blank 1. Matrix Blank (Carryover Check) Prep 2. Sample Prep (MeOH/H₂O) Blank->Prep LC 3. UHPLC C18 (Gradient Elution) Prep->LC ESI 4. ESI(-) (Low Cone Voltage) LC->ESI CID 5. Stepped CID (10-45 eV Ramp) ESI->CID TOF 6. HRMS Data (Fragment ID) CID->TOF

Caption: Self-validating LC-MS/MS workflow ensuring data integrity and minimal in-source decay.

Sources

Comparative

Comparing lipophilicity (LogP) of 3-(4-Iodophenyl)oxetane-3-carboxylic acid to standard aryl iodides

Modulating Lipophilicity in Drug Design: A Comparative Guide on 3-(4-Iodophenyl)oxetane-3-carboxylic Acid vs. Standard Aryl Iodides Executive Summary Aryl iodides are crucial motifs in medicinal chemistry, frequently uti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Modulating Lipophilicity in Drug Design: A Comparative Guide on 3-(4-Iodophenyl)oxetane-3-carboxylic Acid vs. Standard Aryl Iodides

Executive Summary

Aryl iodides are crucial motifs in medicinal chemistry, frequently utilized to engage in halogen bonding within hydrophobic target pockets. However, the heavy iodine atom significantly drives up the lipophilicity (LogP) of the molecule, which can lead to poor aqueous solubility, high plasma protein binding, and increased metabolic liability (e.g., rapid clearance by human liver microsomes)[1]. To mitigate these ADME penalties without losing the desired spatial vector of the aryl iodide, drug developers employ bioisosteric replacement strategies[2].

One of the most effective modern strategies is the incorporation of an oxetane ring[3]. In this guide, we objectively compare the lipophilicity of a highly optimized building block—3-(4-Iodophenyl)oxetane-3-carboxylic acid —against standard aryl iodide counterparts, providing researchers with the mechanistic rationale and validated experimental protocols necessary to evaluate these compounds.

Mechanistic Rationale: The Oxetane Advantage

The oxetane motif is a four-membered, oxygen-containing heterocycle that acts as a highly polar bioisostere for gem-dimethyl or carbonyl groups[1]. When comparing 3-(4-Iodophenyl)oxetane-3-carboxylic acid to its gem-dimethyl equivalent (2-(4-Iodophenyl)-2-methylpropanoic acid), the oxetane introduces profound physicochemical shifts:

  • Dipole Moment & LogP Reduction: The electronegative oxygen atom in the strained ring creates a strong local dipole. This inherent polarity drastically reduces the overall lipophilicity, typically lowering the LogP by 0.5 to 1.0 units compared to a gem-dimethyl group[4].

  • Modulation of pKa: The inductive electron-withdrawing effect of the oxetane oxygen lowers the pKa of the adjacent carboxylic acid. Oxetanes have been shown to decrease the pKa of adjacent ionizable groups by up to 1 unit compared to cyclopropane or gem-dimethyl analogs[4]. A lower pKa means the carboxylic acid is more fully ionized at physiological pH (7.4), which further drives down the distribution coefficient (LogD at pH 7.4), enhancing aqueous solubility[2].

Mechanistic_Impact A Aryl Iodide Core (High Lipophilicity) B Gem-Dimethyl Group (Increases LogP, Steric Bulk) A->B Standard Modification C Oxetane Ring (Decreases LogP, Polar Core) A->C Bioisosteric Replacement D Carboxylic Acid (Ionizable, Modulates LogD) B->D 2-(4-Iodophenyl)-2- methylpropanoic acid C->D 3-(4-Iodophenyl)oxetane- 3-carboxylic acid

Mechanistic impact of oxetane vs. gem-dimethyl substitution on aryl iodide lipophilicity.

Comparative Physicochemical Profiling

To provide a concrete comparison, we evaluate the theoretical and experimental lipophilicity metrics of 3-(4-Iodophenyl)oxetane-3-carboxylic acid against three standard aryl iodides.

CompoundStructural FeatureEstimated pKaLogP (Neutral Form)LogD (at pH 7.4)
4-Iodobenzoic acid Direct Aryl Acid~4.03.200.80
2-(4-Iodophenyl)acetic acid Methylene Linker~4.33.350.95
2-(4-Iodophenyl)-2-methylpropanoic acid Gem-Dimethyl Group~4.54.101.50
3-(4-Iodophenyl)oxetane-3-carboxylic acid Oxetane Core~3.63.150.20

Data represents consensus estimates derived from structural matched-pair analysis and predictive models based on known oxetane lipophilicity shifts[1][4].

As shown, while the gem-dimethyl analog suffers from high lipophilicity (LogP > 4.0), the oxetane replacement successfully pulls the LogP back down to ~3.15. More importantly, the lowered pKa ensures a highly polar LogD at physiological pH, optimizing the molecule for oral bioavailability[3][4].

Experimental Methodologies: A Self-Validating System

As a Senior Application Scientist, I emphasize that relying solely on calculated LogP (cLogP) is insufficient for strained heterocycles. A self-validating experimental setup utilizing orthogonal techniques is mandatory. We employ the classic Shake-Flask method (OECD 107) validated against a High-Performance Liquid Chromatography (RP-HPLC) method (OECD 117)[5][6].

Workflow Start Compound Prep (3-(4-Iodophenyl)oxetane-3-carboxylic acid) Split1 Method 1: Shake-Flask (OECD 107) Start->Split1 Split2 Method 2: RP-HPLC (OECD 117) Start->Split2 SF1 Equilibrate in n-Octanol / Buffer (pH 7.4) Split1->SF1 HPLC1 Isocratic Elution on C18 Column Split2->HPLC1 SF2 Phase Separation & UV/LC-MS Quantitation SF1->SF2 Validate Orthogonal Validation (ΔLogD < 0.3) SF2->Validate HPLC2 Correlate Retention Time with Reference Standards HPLC1->HPLC2 HPLC2->Validate

Orthogonal experimental workflow for self-validating LogD determination.

Protocol 1: Shake-Flask Method (OECD 107)

Causality: The shake-flask method provides a direct thermodynamic measurement of partitioning. Because 3-(4-Iodophenyl)oxetane-3-carboxylic acid is ionizable, the aqueous phase must be strictly buffered to measure a specific LogD[7][8]. Step-by-Step Methodology:

  • Preparation of Phases: Saturate analytical-grade n-octanol with 10 mM Phosphate Buffered Saline (PBS, pH 7.4) and vice versa by stirring vigorously for 24 hours. Allow phases to separate completely[6].

  • Stock Solution: Dissolve 3-(4-Iodophenyl)oxetane-3-carboxylic acid in the pre-saturated n-octanol to a concentration of 1 mg/mL.

  • Equilibration: In a glass vial, combine the octanol stock and aqueous buffer in three different volume ratios (e.g., 1:1, 1:2, 2:1) to ensure concentration independence[8].

  • Agitation & Separation: Mechanically shake the vials at 25 ± 1 °C for 1 hour. Crucial: Avoid excessive vortexing to prevent micro-emulsion formation, which artificially inflates aqueous concentration. Centrifuge at 3000 rpm for 15 minutes to achieve absolute phase separation[6].

  • Quantitation: Extract aliquots from both phases. Quantify the compound concentration using UV-Vis spectroscopy or LC-MS.

  • Calculation: LogD_7.4 = Log10([Concentration in Octanol] / [Concentration in Buffer]).

Protocol 2: RP-HPLC Method (OECD 117)

Causality: To rule out artifacts from octanol micro-droplets in the aqueous phase (a common flaw in shake-flask for lipophilic compounds), we use RP-HPLC. Retention time on a C18 column correlates directly with lipophilicity, offering a secondary validation matrix. Step-by-Step Methodology:

  • Column & Mobile Phase: Use a standard C18 analytical column. Prepare an isocratic mobile phase (e.g., 50% Methanol / 50% aqueous buffer at pH 7.4)[9].

  • Reference Calibration: Inject a minimum of six reference compounds with known LogD values spanning the expected range (e.g., LogD 0 to 4). Record their retention times (tR)[5].

  • Determine Capacity Factor (k'): Calculate k' = (tR - t0) / t0, where t0 is the dead time measured using an unretained marker (e.g., thiourea).

  • Construct Calibration Curve: Plot LogD of references vs. Log(k').

  • Sample Injection: Inject 3-(4-Iodophenyl)oxetane-3-carboxylic acid. Determine its k' and interpolate its LogD from the calibration curve[6].

  • Validation: The LogD obtained from HPLC must fall within ± 0.3 log units of the Shake-Flask result to be considered a validated dataset[8].

Conclusion

Replacing a gem-dimethyl group with an oxetane ring in aryl iodides is a masterclass in physicochemical tuning. 3-(4-Iodophenyl)oxetane-3-carboxylic acid retains the critical spatial geometry required for target binding while drastically reducing lipophilicity and modulating pKa. By employing the rigorous, self-validating protocols outlined above, drug discovery teams can confidently quantify these ADME benefits and accelerate the development of safer, more efficacious therapeutics.

References

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - Chemical Reviews (ACS Publications). 1

  • Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis. 2

  • Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level - ChemRxiv. 4

  • APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC. 7

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC (NIH). 3

  • Estimating the octanol-water partition coefficient for chemical substances - GOV.UK. 5

  • Partition coefficient octanol/water | Pesticide Registration Toolkit - FAO. 6

  • 40 CFR § 799.6755 - TSCA partition coefficient (n-octanol/water), shake flask method - Cornell University. 8

  • Method for measuring the logarithm of the octanol–water partition coefficient using short octadecyl-poly(vinyl alcohol) high-performance liquid chromatography columns - ResearchGate. 9

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(4-Iodophenyl)oxetane-3-carboxylic acid

Operational Safety & Handling Guide: 3-(4-Iodophenyl)oxetane-3-carboxylic acid In modern drug development, oxetanes are highly valued as bioisosteres for gem-dimethyl groups and carbonyls. They improve aqueous solubility...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Guide: 3-(4-Iodophenyl)oxetane-3-carboxylic acid

In modern drug development, oxetanes are highly valued as bioisosteres for gem-dimethyl groups and carbonyls. They improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability. The compound 3-(4-Iodophenyl)oxetane-3-carboxylic acid is a critical building block, offering a versatile iodine handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).

However, handling this compound requires strict adherence to safety protocols. While specific safety data sheets (SDS) for the iodo-derivative are highly specialized, its toxicological and operational profile is directly analogous to its closest structural relatives: 3-(4-Bromophenyl)oxetane-3-carboxylic acid and 3-phenyloxetane-3-carboxylic acid[1][2]. This guide synthesizes field-proven insights and authoritative chemical safety standards to provide a comprehensive, self-validating operational protocol.

Mechanistic Toxicology & Hazard Profile

To handle chemicals safely, one must understand the causality behind the hazards. The risks associated with 3-(4-Iodophenyl)oxetane-3-carboxylic acid stem from its specific functional groups.

GHS ClassificationHazard StatementMechanistic Causality
Acute Tox. 4 H302, H312, H332: Harmful if swallowed, in contact with skin, or inhaled.The lipophilic 4-iodophenyl moiety increases the partition coefficient (LogP), facilitating rapid dermal and mucosal absorption compared to unsubstituted oxetanes[2].
Skin Irrit. 2 H315: Causes skin irritation.The carboxylic acid acts as a proton donor, disrupting the lipid bilayer of the stratum corneum and causing localized inflammation[1].
Eye Irrit. 2A H319: Causes serious eye irritation.Direct contact with the acidic proton causes rapid protein denaturation in the corneal epithelium, leading to severe irritation[1][3].
STOT SE 3 H335: May cause respiratory irritation.Fine powders of the compound can easily aerosolize. Inhalation introduces the acidic compound to the moist mucosal lining of the respiratory tract, causing acute irritation[1].

Personal Protective Equipment (PPE) Matrix

Trustworthy safety systems rely on redundancy. Do not simply wear PPE; understand why each item is selected and how to validate its integrity before use.

PPE CategorySpecificationCausality & Validation Protocol
Hand Protection Double-layered Nitrile Gloves (min. 0.11 mm thickness).Causality: Nitrile provides superior resistance to organic acids compared to latex. The lipophilic iodine group enhances skin permeability, necessitating a double layer[1].Validation: Perform an inflation test (blow air into the glove and twist the cuff) to check for micro-punctures before donning.
Eye Protection ANSI Z87.1 Safety Goggles with side shields.Causality: Prevents airborne dust or accidental splashes during reconstitution from reaching the eyes[1].Validation: Ensure the seal around the eyes is flush and the anti-fog coating is intact.
Body Protection Flame-resistant (FR) lab coat, fully buttoned; closed-toe non-porous shoes.Causality: Protects against dermal exposure (H312) and static-induced ignition of dispersed dust[2].Validation: Check cuffs for fraying, which can snag on glassware.
Respiratory N95/P100 Particulate Respirator (if handled outside a fume hood).Causality: Mitigates inhalation of fine, irritating particulates (H332, H335)[1][2].Validation: Perform a positive/negative pressure seal check before entering the workspace.

Standard Operating Procedure (SOP): Handling & Reaction Setup

This methodology ensures a self-validating workflow where each step confirms the safety of the next.

HandlingWorkflow Start 1. PPE Donning (Nitrile, Goggles, Coat) FumeHood 2. Fume Hood Setup (Min 0.5 m/s velocity) Start->FumeHood Weighing 3. Weighing & Dispensing (Anti-static tools) FumeHood->Weighing Reaction 4. Reaction Setup (Inert N2/Ar Atmosphere) Weighing->Reaction Cleanup 5. Decontamination (Wipe down surfaces) Reaction->Cleanup Waste 6. Waste Segregation (Halogenated Organics) Cleanup->Waste

Standard operational workflow for handling halogenated oxetane derivatives safely.

Step-by-Step Methodology:
  • Environmental Verification: Conduct all handling inside a certified chemical fume hood. Verify the face velocity is at least 0.5 m/s (100 fpm) using the hood's digital monitor or a tissue flutter test.

  • Material Preparation: 3-(4-Iodophenyl)oxetane-3-carboxylic acid is air-sensitive and should be stored at -20°C[1][4]. Allow the sealed vial to equilibrate to room temperature in a desiccator before opening to prevent condensation, which can degrade the oxetane ring.

  • Dispensing: Use anti-static spatulas (e.g., grounded metal or static-dissipative plastic). Dry powders of organic acids can accumulate static charge, leading to sudden aerosolization or repulsion from the weigh boat.

  • Reaction Setup: Because the compound is air-sensitive[4], perform reaction setups under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line techniques or a glovebox.

  • Decontamination: After transfer, immediately wipe down the balance and surrounding hood area with a damp paper towel (using a 70% IPA/water solution) to capture any invisible micro-dust.

Emergency Response & Disposal Plan

In the event of an accident, rapid, logic-driven responses prevent localized incidents from becoming laboratory-wide emergencies.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Evacuate Evacuate Area (Major Spill) Assess->Evacuate > 50g or outside hood Contain Contain Spill (Minor Spill in Hood) Assess->Contain < 50g inside hood Report Incident Reporting Evacuate->Report Clean Neutralize & Clean (Absorbent Pads) Contain->Clean Clean->Report

Emergency response logical pathway for accidental chemical spills and exposure.

First Aid Protocols
  • Eye Contact: The acidic nature of the compound requires immediate dilution. Flush eyes immediately at an eyewash station with large amounts of water for a minimum of 15 minutes, holding eyelids apart to ensure adequate flushing[1][5]. Seek immediate ophthalmological attention.

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes[1][5]. Do not use solvents (like acetone or ethanol) to clean the skin, as this will increase the dermal absorption of the lipophilic iodophenyl compound.

  • Inhalation: Relocate the casualty to fresh air immediately. If breathing is difficult, administer oxygen and call a physician[1][5].

Spill Containment & Waste Disposal
  • Solid Spills: Do not dry-sweep, as this generates hazardous dust. Gently cover the spill with damp absorbent pads or sweeping compound.

  • Neutralization: If the compound is dissolved in a solvent during a spill, neutralize the acidic component cautiously with a weak base (e.g., sodium bicarbonate powder) before absorbing.

  • Waste Segregation: All materials contaminated with 3-(4-Iodophenyl)oxetane-3-carboxylic acid must be disposed of in a dedicated Halogenated Organic Waste container. Do not mix with non-halogenated waste, as the iodine content requires specific high-temperature incineration protocols at approved waste disposal plants[5].

References

  • AA Blocks. "114012-41-8 | Oxetane-3-carboxylic acid". Available at: [Link]

  • NextSDS. "3-phenyloxolane-3-carboxylic acid — Chemical Substance Information". Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Iodophenyl)oxetane-3-carboxylic acid
Reactant of Route 2
3-(4-Iodophenyl)oxetane-3-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.